Ajmaline hydrochloride
Description
Properties
CAS No. |
4410-48-4 |
|---|---|
Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1 |
InChI Key |
FNCWZVOLGCRECX-LCJCZRDQSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajmaline hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Ajmaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) (C₂₀H₂₆N₂O₂) is a Class Ia antiarrhythmic agent, an indole (B1671886) alkaloid that was originally isolated from the roots of the medicinal plant Rauwolfia serpentina.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and early pharmacological evaluation of ajmaline hydrochloride, with a focus on the pioneering work and subsequent foundational studies that established its place in cardiovascular medicine.
Discovery and Origin
The Pioneer: Salimuzzaman Siddiqui
Ajmaline was first isolated in 1931 by the Pakistani scientist Salimuzzaman Siddiqui.[1][2][3] He successfully extracted the compound from the roots of Rauwolfia serpentina, a plant with a long history of use in the traditional Unani system of medicine in South Asia. In a tribute to his mentor, Hakim Ajmal Khan, a renowned practitioner of Unani medicine, Siddiqui named the newly discovered alkaloid "ajmaline".[1][2][3][4]
Natural Source: Rauwolfia serpentina
Rauwolfia serpentina, commonly known as Indian snakeroot or 'Sarpagandha', is a flowering plant belonging to the family Apocynaceae. It is indigenous to the Indian subcontinent and Southeast Asia. The roots of this plant are a rich source of various indole alkaloids, including reserpine, serpentine, and ajmaline. The total alkaloid content in the roots of Rauwolfia serpentina can vary, typically ranging from 0.7% to 3.0%.[5] The yield of ajmaline from the plant's roots has been a subject of extensive study, with factors such as the plant's age, geographical location, and harvesting season influencing the concentration of the alkaloid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of ajmaline is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₇ClN₂O₂ |
| Molecular Weight | 362.9 g/mol |
| Melting Point | 189°C[6] |
| Specific Rotation [α]D | +131° to +144° (in chloroform)[6] |
| Water Solubility | 489.7 mg/L (at 30°C)[6] |
| Appearance | White to yellowish crystalline powder[6] |
Early Experimental Protocols
The initial pharmacological investigations of ajmaline were pivotal in characterizing its antiarrhythmic properties. These foundational studies primarily utilized animal models to elucidate the compound's effects on the cardiovascular system.
Isolation and Purification of Ajmaline (Siddiqui's Method - Inferred)
Experimental Workflow: Isolation of Ajmaline from Rauwolfia serpentina
Caption: Inferred workflow for the isolation and preparation of this compound.
Evaluation of Antiarrhythmic Activity in a Rat Model
Early investigations into the antiarrhythmic potential of ajmaline frequently utilized a model of chemically-induced arrhythmia in rats. Aconitine (B1665448), an alkaloid known for its cardiotoxic and arrhythmogenic properties, was a commonly employed agent for this purpose.
Protocol: Aconitine-Induced Arrhythmia in Rats
-
Animal Model: Male Wistar rats, with a body weight ranging from 200 to 250 grams.
-
Anesthesia: Urethane, administered via an intraperitoneal injection at a dose of 1.25 g/kg.
-
Surgical Preparation:
-
The trachea is cannulated to maintain a patent airway.
-
The right jugular vein is cannulated to allow for the intravenous administration of drugs.
-
Subcutaneous needle electrodes are inserted for the recording of a standard Lead II electrocardiogram (ECG).
-
-
Induction of Arrhythmia:
-
A continuous intravenous infusion of an aconitine solution (e.g., 10 µg/mL in saline) is administered at a constant rate (e.g., 0.1 mL/min).
-
-
Drug Administration:
-
Once a stable arrhythmia, such as ventricular tachycardia, is established and maintained, this compound dissolved in a saline solution is administered intravenously.
-
A range of ajmaline doses are tested to ascertain the effective dose required to restore a normal sinus rhythm.
-
-
Data Acquisition and Analysis:
-
The ECG is continuously monitored and recorded throughout the duration of the experiment.
-
The time of onset for various types of arrhythmias, including premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation, is carefully noted.
-
The duration of the arrhythmia and the time taken to restore a normal sinus rhythm following the administration of ajmaline are measured.
-
The dose of ajmaline necessary to either prevent the onset of arrhythmia or to convert the established arrhythmia back to a normal sinus rhythm is determined.
-
Logical Relationship: Aconitine-Induced Arrhythmia and Ajmaline's Action
Caption: Mechanism of aconitine-induced arrhythmia and the counteracting effect of ajmaline.
Early Studies on Canine Hearts
Due to the larger size of their hearts, which allowed for more detailed physiological measurements, dogs were a frequently used animal model in early cardiovascular research.
Experimental Setup: Electrocardiogram (ECG) Recording in Anesthetized Dogs (circa 1930s-1940s)
-
Animal Model: Mongrel dogs of either sex were typically used.
-
Anesthesia: A common anesthetic regimen involved a pre-anesthetic administration of morphine, followed by an intravenous injection of a barbiturate (B1230296) such as pentobarbital (B6593769) sodium.
-
Surgical Preparation: The animal was positioned in either a supine or right lateral recumbency. Peripheral veins, such as the femoral or jugular, were cannulated for the administration of drugs.
-
ECG Recording:
-
Electrodes: Subcutaneous needle electrodes were inserted into the limbs.
-
Leads: The standard limb leads (I, II, and III), as described by Einthoven, were recorded.
-
Apparatus: The early electrocardiographs were string galvanometers. These were large and complex instruments where the electrical signals from the heart caused a fine, silver-coated quartz string to move within a magnetic field. A light source would then project the shadow of the string's movement onto a moving photographic film or paper, thereby creating a recording of the ECG waveform.
-
-
Experimental Procedure:
-
A baseline ECG was recorded to establish the animal's normal cardiac rhythm.
-
An arrhythmogenic agent could be administered to induce a cardiac arrhythmia.
-
This compound was then administered intravenously to observe its effects on the induced arrhythmia and on various ECG parameters, such as heart rate, PR interval, QRS duration, and QT interval.
-
Signaling Pathway: Ajmaline's Electrophysiological Effects
Caption: Simplified signaling pathway of ajmaline's antiarrhythmic action.
Conclusion
The discovery of ajmaline by Salimuzzaman Siddiqui stands as a significant milestone in the fields of natural product chemistry and pharmacology. His pioneering research, which was rooted in the traditional medicinal use of Rauwolfia serpentina, laid the groundwork for the development of a potent antiarrhythmic drug. The early experimental studies, while rudimentary by today's standards, were crucial in elucidating the fundamental electrophysiological effects of ajmaline and establishing its therapeutic value. This technical guide offers a window into the historical context and the foundational scientific inquiries that brought this important cardiac medication from a traditional remedy to a clinically significant therapeutic agent.
References
Ajmaline Hydrochloride's Core Mechanism of Action on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527), a Class Ia antiarrhythmic agent, has been a subject of significant interest for its therapeutic effects in managing cardiac arrhythmias and its diagnostic utility in unmasking Brugada syndrome.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, particularly the cardiac isoform NaV1.5, which is encoded by the SCN5A gene.[4][5] This guide provides a detailed technical overview of the molecular interactions between ajmaline hydrochloride and sodium channels, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying pathways. While ajmaline also affects other ion channels, including potassium and calcium channels, this document will focus on its core mechanism of action on sodium channels.[3][6]
Core Mechanism: State-Dependent Blockade of Sodium Channels
Ajmaline exhibits a state-dependent blockade of sodium channels, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[1] Evidence suggests that ajmaline preferentially binds to the open and inactivated states of the sodium channel.[1]
The binding site for quaternary derivatives of ajmaline has been located in the inner mouth of the sodium channel, which becomes accessible only after the activation gate opens. This supports the model of open-channel block.[1] The interaction with the inactivated state contributes to the use-dependent and frequency-dependent nature of the block.
This state-dependent interaction leads to several key effects on sodium channel function:
-
Reduction of the fast sodium current (I_Na): By blocking the channel pore, ajmaline reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization (V_max).[2]
-
Slowing of conduction velocity: The reduction in I_Na slows the propagation of the electrical impulse through cardiac tissue.[2]
-
Prolongation of the effective refractory period: By stabilizing the inactivated state, ajmaline prolongs the time during which the channel is unable to reopen, contributing to its antiarrhythmic effect.[2]
Quantitative Data on Ajmaline's Effect on Sodium Channels
The following table summarizes the key quantitative parameters of ajmaline's interaction with sodium channels, as determined by various electrophysiological studies.
| Parameter | Value | Species/Cell Type | Holding Potential | Method | Reference |
| IC_50 | 27.8 ± 1.14 µM | Rat Ventricular Myocytes | -75 mV | Whole-Cell Patch Clamp | [7] |
| 47.2 ± 1.16 µM | Rat Ventricular Myocytes | -120 mV | Whole-Cell Patch Clamp | [7] | |
| 23.2 µM | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] | |
| EC_50 | 8.2 ± 1.5 µmol/l | Rat Ventricular Myocytes | Not specified | Whole-Cell Patch Clamp | [9] |
| Hill Coefficient (n_H) | 1.27 ± 0.25 | Rat Ventricular Myocytes | -75 mV | Whole-Cell Patch Clamp | [7] |
| 1.16 ± 0.21 | Rat Ventricular Myocytes | -120 mV | Whole-Cell Patch Clamp | [7] | |
| 1.21 | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] | |
| Effect on Activation | Hyperpolarizing shift of ~10 mV | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] |
| Effect on Inactivation | Hyperpolarizing shift of ~10 mV | Amphibian Skeletal Muscle | Not specified | Loose-Patch Clamp | [8] |
Signaling Pathways and Logical Relationships
The interaction of ajmaline with the sodium channel can be visualized as a dynamic process dependent on the channel's conformational state.
References
- 1. gpb.sav.sk [gpb.sav.sk]
- 2. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. nichd.nih.gov [nichd.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Profile of the Sodium Current in Human Stem Cell-Derived Cardiomyocytes Compares to Heterologous Nav1.5+β1 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ajmaline on transient outward current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ajmaline Hydrochloride: An In-depth Technical Guide on its Effects on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmaline (B190527) hydrochloride, a Rauwolfia alkaloid, is a potent antiarrhythmic agent with a well-documented, albeit complex, impact on the cardiac action potential.[1][2] Primarily classified as a Class Ia antiarrhythmic agent under the Vaughan Williams classification, its principal mechanism of action involves the blockade of fast sodium channels.[1][3][4][5] This guide provides a comprehensive technical overview of the electrophysiological effects of ajmaline hydrochloride on the cardiac action potential, detailing its interactions with various ion channels and summarizing key quantitative data. It further outlines common experimental protocols for investigating these effects and visualizes the underlying molecular interactions and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of ajmaline's cardiac electrophysiology.
Introduction
The cardiac action potential is a finely orchestrated sequence of ion fluxes across the cardiomyocyte membrane, dictating the heart's rhythm and contractility. This compound exerts its antiarrhythmic effects by modulating these ion currents. While its most prominent role is the inhibition of the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the action potential, ajmaline also influences potassium and calcium currents, contributing to its overall electrophysiological profile.[6][7][8][9] This multifaceted interaction underscores its clinical utility, particularly in the diagnosis of Brugada syndrome, a genetic disorder predisposing individuals to sudden cardiac death.[6][7][8][10]
Mechanism of Action and Electrophysiological Effects
Ajmaline's primary effect is the blockade of voltage-gated sodium channels (Nav1.5), encoded by the SCN5A gene.[6][7][9] By inhibiting the influx of sodium ions during Phase 0, ajmaline decreases the maximum upstroke velocity (Vmax) and the amplitude of the action potential.[2][11] This leads to a slowing of conduction velocity through the cardiac tissue.[1][12]
Beyond its primary target, ajmaline demonstrates a broad spectrum of activity on other cardiac ion channels, which contributes to its complex electrophysiological profile and, in some cases, its proarrhythmic potential.[6][7][8]
Effects on Sodium Channels (INa)
Ajmaline binds to the open state of the fast sodium channels, leading to a rate-dependent blockade.[13] This means its blocking effect is more pronounced at higher heart rates. The inhibition of INa is a key factor in its antiarrhythmic action and its ability to unmask the characteristic ECG pattern in Brugada syndrome.[6][7][8] Ajmaline also has an effect on the late sodium current (INa,L), a sustained component of the sodium current that can be pathologically enhanced in certain conditions.[14][15]
Effects on Potassium Channels (IK)
Ajmaline's interaction with potassium channels is multifaceted, affecting several distinct currents involved in cardiac repolarization (Phases 1, 2, and 3):
-
Transient Outward Potassium Current (Ito): Ajmaline inhibits Ito, which is responsible for the early phase of repolarization (Phase 1).[6][11] This inhibition can contribute to a prolongation of the action potential duration.[11]
-
Delayed Rectifier Potassium Current (IK): Ajmaline has been shown to decrease the delayed rectifier potassium current (IK), which plays a crucial role in Phase 3 repolarization.[6][13][16]
-
Inwardly Rectifying Potassium Current (IK1): Ajmaline can also inhibit the inward rectifier potassium current (IK1), which is important for maintaining the resting membrane potential and stabilizing the final phase of repolarization.[6][13][16]
-
ATP-Sensitive Potassium Current (IK(ATP)): Studies have demonstrated that ajmaline inhibits the ATP-sensitive potassium current.[11]
-
Human Ether-à-go-go-Related Gene (hERG) Channels (IKr): Ajmaline blocks hERG channels, which conduct the rapid component of the delayed rectifier potassium current (IKr).[17][18] This blockade can lead to QT interval prolongation and carries a risk of proarrhythmia.[17]
Effects on Calcium Channels (ICa)
Ajmaline also suppresses L-type calcium currents (ICa-L) in a dose-dependent manner.[6][13][16] This contributes to a reduction in the plateau phase (Phase 2) of the action potential and can lead to a slight decrease in myocardial contractility.[1]
Quantitative Data on Ajmaline's Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion currents and its impact on action potential parameters.
Table 1: Inhibitory Concentrations (IC50) of Ajmaline on Cardiac Ion Currents
| Ion Current | Species | Preparation | IC50 (µM) | Reference |
| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 27.8 (at -75 mV holding potential) | [11] |
| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 47.2 (at -120 mV holding potential) | [11] |
| L-type Calcium Current (ICa-L) | Rat | Ventricular Myocytes | 70.8 | [11] |
| L-type Calcium Current (ICa-L) | Guinea Pig | Ventricular Myocytes | 12 | [16] |
| Transient Outward K+ Current (Ito) | Rat | Ventricular Myocytes | 25.9 | [11] |
| ATP-Sensitive K+ Current (IK(ATP)) | Rat | Ventricular Myocytes | 13.3 | [11] |
| hERG (IKr) | Human | HEK Cells | 1.0 | [17] |
| hERG (IKr) | Xenopus | Oocytes | 42.3 | [17] |
Table 2: Electrophysiological Effects of Ajmaline on Cardiac Action Potential Parameters
| Parameter | Species/Preparation | Effect | Reference |
| Upstroke Velocity (dV/dt)max | Rat Ventricular Myocytes | Decreased | [11] |
| Action Potential Amplitude | Rat Ventricular Myocytes | Decreased | [11] |
| Action Potential Duration (APD50 & APD90) | Rat Ventricular Myocytes | Increased | [11] |
| Action Potential Duration | Canine Atrial & Ventricular Muscle | Increased | [2] |
| Action Potential Duration | Canine Purkinje Fibers | Decreased | [2] |
| Conduction Velocity | Canine Purkinje Fibers | Markedly Depressed | [12] |
| Activation-Recovery Interval | Human iPSC-derived Cardiomyocytes | Lengthened | [18] |
| QRS Duration | Human (Brugada Syndrome Patient) | Prolonged (from 110 to 179 ms) | [19] |
| ST Segment Elevation | Human (Brugada Syndrome Patient) | Increased (from 0.17 to 0.49 mV) | [19] |
Experimental Protocols
Investigating the effects of this compound on the cardiac action potential typically involves a combination of electrophysiological techniques.
Whole-Cell Patch Clamp
This technique is the gold standard for studying ion channel function in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[11][16]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the membrane potential and the recording of ionic currents.
-
Voltage-Clamp Mode: Used to measure specific ion currents (e.g., INa, ICa-L, IK) by holding the membrane potential at a set level and recording the current required to maintain that potential. Different voltage protocols are used to isolate and characterize individual currents.
-
Current-Clamp Mode: Used to record the action potential by injecting a known amount of current and measuring the resulting changes in membrane potential. This allows for the analysis of parameters like APD, amplitude, and Vmax.[11]
Microelectrode Recordings from Intact Cardiac Tissue
This method allows for the study of ajmaline's effects in a more physiologically relevant multicellular preparation.
-
Preparation: Isolated cardiac tissues, such as papillary muscles or Purkinje fibers, are superfused with a physiological salt solution.[2][12]
-
Recording: Sharp microelectrodes are inserted into individual cells to record transmembrane action potentials.
-
Parameters Measured: Action potential duration, amplitude, upstroke velocity, and conduction velocity between two recording sites.
Ajmaline Challenge Test for Brugada Syndrome Diagnosis
This clinical protocol is used to unmask the diagnostic ECG pattern of Brugada syndrome.
-
Patient Monitoring: Continuous 12-lead ECG and vital signs monitoring are essential throughout the procedure in a setting equipped for resuscitation.[20][21]
-
Drug Administration: Ajmaline is administered intravenously, typically at a dose of 1 mg/kg body weight over 5-10 minutes.[20][21]
-
Endpoints: The infusion is stopped if the characteristic Type 1 Brugada ECG pattern appears, if significant QRS widening (e.g., ≥30% from baseline) occurs, or if ventricular arrhythmias develop.[20][21]
Visualizations
Signaling Pathways
Caption: Ajmaline's primary targets on ion channels influencing the cardiac action potential.
Experimental Workflow
Caption: General workflow for in-vitro investigation of ajmaline's cardiac effects.
Conclusion
This compound is a multifaceted antiarrhythmic drug with a profound impact on the cardiac action potential. Its primary mechanism, the blockade of fast sodium channels, is complemented by its effects on a range of potassium and calcium channels. This complex pharmacology underlies both its therapeutic efficacy and its potential for proarrhythmia. A thorough understanding of its interactions with cardiac ion channels, as detailed in this guide, is crucial for its safe and effective clinical application and for the development of novel antiarrhythmic therapies. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers and clinicians working in the field of cardiac electrophysiology and pharmacology.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 11. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 14. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 15. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of ajmaline on non-sodium ionic currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 21. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
ajmaline hydrochloride class 1a antiarrhythmic properties
An In-Depth Technical Guide to the Class 1a Antiarrhythmic Properties of Ajmaline (B190527) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline hydrochloride is a Rauwolfia alkaloid classified as a Class 1a antiarrhythmic agent under the Vaughan-Williams classification system.[1] Its primary mechanism of action involves the blockade of fast-acting sodium channels in cardiac myocytes, which modulates the electrical activity of the heart.[1][2] While historically used for treating ventricular tachyarrhythmias, its current primary clinical application is as a provocative diagnostic agent for Brugada Syndrome (BrS), an inherited cardiac disease linked to malignant arrhythmias and sudden cardiac death.[3][4][5] Ajmaline's potent sodium channel blocking effects and short half-life make it the agent of choice for unmasking the characteristic electrocardiogram (ECG) patterns of BrS in individuals with concealed or intermittent forms of the disease.[3][6]
Core Mechanism of Action
Ajmaline's antiarrhythmic properties stem from its multi-channel blocking capabilities, although its most pronounced effect is on the fast sodium current (I_Na).
Primary Effect: Sodium Channel Blockade
The principal mechanism of ajmaline is the inhibition of the fast inward sodium channels (I_Na) in myocardial cells.[1] These channels are critical for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, ajmaline:
-
Decreases the maximum rate of depolarization (V_max): This slows the upstroke velocity of the action potential.[7][8]
-
Slows conduction velocity: The reduced rate of depolarization leads to slower propagation of electrical impulses across the myocardium.[1][7]
Secondary Effects: Potassium and Calcium Channel Modulation
Beyond its primary sodium channel antagonism, ajmaline also affects several other ion channels, which contributes to its Class 1a profile (prolongation of the action potential duration).[1][5]
-
Potassium Channel Blockade: Ajmaline inhibits multiple potassium currents, including the transient outward current (I_to), the ultrarapid outward current (I_Kur), the delayed rectifier potassium current (I_K), and the human ether-a-go-go-related gene (HERG) current (I_Kr).[4][9][10] Inhibition of these repolarizing currents, particularly I_Kr, leads to a prolongation of the Action Potential Duration (APD) and an increase in the Effective Refractory Period (ERP).[1]
-
Calcium Channel Blockade: Studies have also demonstrated an inhibitory effect on L-type calcium currents (I_Ca-L) in a dose-dependent manner.[9][10]
These combined actions—slowing conduction and prolonging the refractory period—help to suppress arrhythmias by reducing the likelihood of re-entrant circuits.[1]
Caption: Ajmaline's primary blockade of Na+ channels and secondary effects on K+ and Ca2+ channels.
Data Presentation: Electrophysiological & Pharmacokinetic Properties
Quantitative data on ajmaline's effects have been compiled from various electrophysiological and pharmacokinetic studies.
Table 1: Summary of Electrophysiological Effects
| Parameter | Effect | Magnitude of Change | Tissue/System | Citation |
| ECG Intervals | ||||
| AH Interval | Prolongation | Mean max increase: 30% | Atrio-His bundle | [11] |
| HV Interval | Prolongation | Mean max increase: 98% | His bundle-ventricular | [11] |
| QRS Interval | Prolongation | Mean max increase: 58% | Intraventricular | [11][12] |
| QTc Interval | Variable Prolongation | Mean max increase: 17% | Ventricular repolarization | [11] |
| Action Potential | ||||
| V_max (Phase 0) | Decrease | Marked depression of dV/dt | Purkinje fibers | [7] |
| AP Duration | Increase | - | Atrial & Ventricular Muscle | [8] |
| AP Duration | Decrease | Shortening of plateau | Purkinje Fibers | [7][8] |
| Other Parameters | ||||
| Conduction Velocity | Decrease | Significant depression | Purkinje fibers | [7] |
| Atrial ERP | Increase | Significant (P < 0.001) | Atrial tissue | [13] |
| AV Node ERP | Increase | Significant (P < 0.001) | AV Node | [13] |
| Chronotropy | Negative | Decrease in firing rate | Sinoatrial Node | [7] |
Table 2: Summary of Pharmacokinetic Properties
| Parameter | Value | Notes | Citation |
| Administration | Intravenous | Primarily for diagnostic tests | [3] |
| Distribution Half-life (t_½α) | ~6 minutes | Rapid initial distribution | [3] |
| Elimination Half-life (t_½β) | ~95 minutes to 7.3 hours | Varies between studies | [3][11] |
| Volume of Distribution (Vd) | ~6.17 L/kg | Indicates extensive tissue distribution | [11] |
| Plasma Protein Binding | 29% - 47% | Moderate binding | [11][14] |
| Metabolism | Hepatic | Extensive liver metabolism | [2] |
| Clearance | ~9.76 ml/min/kg | Total plasma clearance | [11] |
Table 3: Ion Channel Blocking Potency (IC50)
| Channel/Current | IC50 Value | Experimental System | Citation |
| HERG (I_Kr) | 1.0 µM | HEK Cells | [4][15] |
| HERG (I_Kr) | 42.3 µM | Xenopus Oocytes | [4][15] |
| I_to | 216 µM | Rat ventricular myocytes | [10] |
Experimental and Clinical Protocols
The most standardized and critical application of ajmaline is in the diagnostic provocation test for Brugada Syndrome.
Protocol: Ajmaline Challenge Test for Brugada Syndrome
Objective: To unmask the diagnostic Type 1 Brugada ECG pattern in patients with a suspected diagnosis but a non-diagnostic baseline ECG.[3][9]
Patient Population:
-
Individuals with a family history of Brugada Syndrome or sudden cardiac death.[3]
-
Patients who have experienced syncope where a baseline ECG is suggestive but not diagnostic.[3]
-
Family members of Sudden Arrhythmic Death Syndrome (SADS) victims with suggestive ECGs.[3]
Methodology:
-
Preparation: The procedure is conducted in a controlled environment (cardiac catheterization lab or day ward) with a consultant cardiologist, nurse, and cardiac technician present.[3] Full resuscitation equipment, including an external defibrillator, must be readily available.[3] Informed consent is obtained, specifically noting the risk of arrhythmias.[16]
-
Cannulation: A secure intravenous (IV) cannula is placed for drug administration.[16]
-
Baseline Recordings: A baseline 12-lead ECG and blood pressure are recorded.[3]
-
Drug Administration: Ajmaline is administered intravenously at a target dose of 1 mg/kg .[11][13] The infusion is typically given in fractionated doses, such as 10 mg every two minutes , to allow for careful monitoring of the response.[17]
-
Continuous Monitoring: The patient's 12-lead ECG is recorded every minute during the infusion and for at least 5-10 minutes post-infusion, followed by less frequent recordings until the ECG returns to baseline.[3] Blood pressure is also monitored regularly.[3]
-
Endpoints and Termination Criteria: The test is stopped upon reaching one of the following endpoints:
-
The full target dose (1mg/kg) is administered.[3]
-
A diagnostic Type 1 Brugada ECG pattern appears (coved-type ST-segment elevation ≥2 mm in one or more right precordial leads, V1-V3).[3][9]
-
The QRS complex duration prolongs to ≥130% of the baseline measurement.[9][18]
-
Frequent premature ventricular complexes (PVCs) or other significant ventricular arrhythmias occur.[9][19]
-
Caption: Standardized workflow for the diagnostic ajmaline challenge test.
Protocol: In-Vitro Ion Channel Analysis (Whole-Cell Patch Clamp)
Objective: To quantify the inhibitory effects of ajmaline on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Use human embryonic kidney (HEK) cells or Xenopus oocytes transfected to express the specific human ion channel of interest (e.g., hERG for I_Kr, SCN5A for I_Na).[4] Alternatively, isolated primary cardiomyocytes (e.g., from guinea pig or rat ventricles) can be used.[9][10]
-
Electrophysiological Recording: Employ the whole-cell patch-clamp technique. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ionic currents flowing through the channels.
-
Voltage Clamp Protocol: Apply specific voltage protocols to elicit the current of interest. For example, to measure I_Kr, the cell is held at a negative potential, then depolarized to activate the channels, and finally repolarized to a potential where the characteristic "tail current" can be measured.
-
Drug Application: After recording a stable baseline current, this compound is added to the extracellular solution at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Data Analysis: The peak current amplitude is measured before and after the application of each drug concentration. The percentage of current inhibition is calculated for each concentration.
-
IC50 Calculation: The concentration-response data are fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to block 50% of the ionic current.[4]
Conclusion
This compound is a potent Class 1a antiarrhythmic agent characterized by its primary blockade of cardiac sodium channels and secondary effects on potassium and calcium channels. This multi-channel antagonism results in slowed conduction velocity and a prolonged effective refractory period. While its therapeutic use has diminished, its electrophysiological properties, coupled with a short pharmacokinetic half-life, have established it as an indispensable and safe tool for the diagnostic unmasking of Brugada Syndrome. A thorough understanding of its mechanism, quantitative effects, and standardized clinical protocols is critical for its appropriate use in research and clinical diagnostics.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. ajmaline | Drug Interaction, Adverse Reaction | medtigo [medtigo.com]
- 3. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhrs.com [bhrs.com]
- 7. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 11. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and haemodynamic effects of lidocaine and ajmaline in the management of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ajmaline test in a patient with chronic renal failure. A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. uhd.nhs.uk [uhd.nhs.uk]
- 17. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Significance of QRS prolongation during diagnostic ajmaline test in patients with suspected Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ventricular arrhythmia during ajmaline challenge for the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ajmaline Hydrochloride: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajmaline (B190527) hydrochloride, a Class Ia antiarrhythmic agent, is a well-established alkaloid primarily utilized in the management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of ajmaline hydrochloride. Detailed experimental protocols for its extraction, synthesis, purification, and analysis are presented, alongside an exploration of its mechanism of action on cardiac ion channels. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions and analytical methodologies.
Molecular Structure
Ajmaline is a complex monoterpenoid indole (B1671886) alkaloid. Its hydrochloride salt is the commonly used pharmaceutical form.
Chemical Structure:
The structure of ajmaline features a rigid hexacyclic framework. The hydrochloride salt is formed by the protonation of the tertiary amine.
Stereochemistry: The molecule possesses multiple chiral centers, leading to a specific three-dimensional conformation that is crucial for its biological activity. The IUPAC name for ajmaline is (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol.[1][2]
Table 1: Chemical Identifiers of Ajmaline and this compound
| Identifier | Ajmaline | This compound |
| CAS Number | 4360-12-7[3][4][5] | 4410-48-4[6][7] |
| Chemical Formula | C₂₀H₂₆N₂O₂[3][4][8] | C₂₀H₂₇ClN₂O₂[6] |
| Molecular Weight | 326.44 g/mol [3][4][8] | 362.90 g/mol [6] |
| IUPAC Name | (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol[2] | Ajmalan-17(R),21alpha-diol hydrochloride[6] |
Physicochemical Properties
The physicochemical properties of ajmaline and its hydrochloride salt are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Ajmaline
| Property | Value | Reference |
| Melting Point | 205-207 °C (anhydrous) | [9] |
| Solubility | Water: 4.09 g/L | [10] |
| DMSO: 40-65 mg/mL | [11][12] | |
| Ethanol: 10 mg/mL | [13] | |
| logP | 1.72 - 1.85 | [10] |
| pKa (Strongest Basic) | 7.2 | [2] |
Pharmacological Properties and Mechanism of Action
Ajmaline is classified as a Class Ia antiarrhythmic agent, primarily acting as a sodium channel blocker.[14] It also exhibits effects on other cardiac ion channels, contributing to its overall electrophysiological profile.
Mechanism of Action on Cardiac Ion Channels
Ajmaline's primary therapeutic effect is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[14] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. It also prolongs the effective refractory period of the atrial, ventricular, and atrioventricular nodal tissues.
Beyond sodium channel blockade, ajmaline also inhibits several potassium channels, including the transient outward potassium current (Ito), the delayed rectifier potassium current (IK), and the human Ether-à-go-go-Related Gene (hERG) channel.[6] This contributes to a prolongation of the action potential duration. Furthermore, ajmaline can suppress L-type calcium currents (ICa-L).[6]
Experimental Protocols
Extraction and Purification of Ajmaline from Rauwolfia Species
This protocol describes a general method for the extraction and purification of ajmaline from the root bark of Rauwolfia species, adapted from patented methods.[13]
Materials:
-
Dried and powdered Rauwolfia root bark
-
Acetic acid solution (e.g., 5-10%)
-
Ammonia (B1221849) solution
-
Hydrochloric acid
-
Potassium iodide solution (saturated)
-
Sodium hydroxide (B78521) solution
Procedure:
-
Extraction: Macerate the powdered root bark with a 5% acetic acid solution for 24 hours at room temperature. Decant the extract.
-
Alkalinization: Adjust the pH of the extract to 6-7 with ammonia solution to convert alkaloid salts to their free bases.
-
Solvent Extraction: Extract the alkalinized solution multiple times with chloroform. Combine the organic phases.
-
Crude Hydrochloride Precipitation: Concentrate the chloroform extract and add an excess of hydrochloric acid to precipitate the crude this compound. Filter and wash the solid with methanol.
-
Purification via Acetic Acid: Dissolve the crude hydrochloride in a 10% acetic acid solution with heating. Allow the solution to cool and crystallize overnight in a refrigerator. Filter to obtain purified this compound.
-
Optional Conversion to Iodide and Back: For further purification, the hydrochloride salt can be converted to the less soluble hydroiodide by adding a saturated potassium iodide solution. The hydroiodide is then isolated, redissolved, and converted back to the free base with sodium hydroxide, which can then be recrystallized.
Total Synthesis of (+)-Ajmaline
The total synthesis of ajmaline is a complex, multi-step process. The following is a summarized strategic overview based on the enantiospecific synthesis reported by Cook et al.[9][15]
Key Stages:
-
Asymmetric Pictet-Spengler Reaction: D-(+)-tryptophan is used as the chiral starting material to establish the core stereochemistry.
-
Formation of a Tetracyclic Ketone Intermediate: A stereospecific Pictet-Spengler/Dieckmann cyclization protocol is employed to construct a key tetracyclic ketone intermediate.
-
Oxyanion-Cope Rearrangement: A stereocontrolled oxyanion-Cope rearrangement is a crucial step to introduce further structural complexity and the correct stereochemistry.
-
Aldehyde Functionalization and Cyclization: The intermediate is converted to an α,β-unsaturated aldehyde, which then undergoes further transformations and cyclizations to form the sarpagine (B1680780) skeleton.
-
Final Ring Closures and Functional Group Manipulations: A series of final steps complete the hexacyclic structure of ajmaline.
Due to the intricate nature of this synthesis, researchers are directed to the primary literature for detailed reaction conditions and characterization data.[9][15]
Analytical High-Performance Liquid Chromatography (HPLC) Method
A validated RP-HPLC method is essential for the quantitative analysis of this compound in bulk and pharmaceutical formulations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. The exact ratio and pH should be optimized for best separation. For example, a mobile phase of phosphate buffer and methanol (35:65 v/v) at pH 4 has been used for similar compounds.[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for the structural elucidation and confirmation of this compound.
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Chemical Shifts: Key signals include those for the aromatic protons, the ethyl group protons, the N-methyl protons, and the protons adjacent to the hydroxyl groups. Detailed assignments have been published.[18]
Expected ¹³C NMR Chemical Shifts: The spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the complex ring system, the ethyl group carbons, and the N-methyl carbon. Comprehensive assignments are available in the literature.[18]
Electrophysiological Analysis of Ion Channel Blockade
The effects of this compound on cardiac ion channels are typically studied using patch-clamp electrophysiology.[6][19]
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.5 or hERG).
-
Alternatively, isolated primary cardiomyocytes can be used.
Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp configuration is commonly used.
-
Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ionic current being studied.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the channel currents. For example, to study Nav1.5, a series of depolarizing steps from a holding potential of -100 mV can be used. For hERG, a depolarizing pulse followed by a repolarizing step to measure the tail current is typical.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of various concentrations of this compound to determine the IC₅₀ value. Analyze changes in channel gating properties such as activation and inactivation kinetics.
Conclusion
This compound remains a significant compound in both clinical practice and cardiovascular research. A thorough understanding of its molecular structure, physicochemical properties, and complex pharmacology is essential for its safe and effective use, as well as for the development of novel antiarrhythmic agents. The experimental protocols detailed in this guide provide a framework for the consistent and reliable investigation of this important alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 8. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Approach for the Synthesis of Ajmaline/Sarpagine Indole Alkaloids: Enantiospecific Total Synthesis of (+)-Ajmaline, Alkaloid G, and Norsuaveoline via the Asymmetric Pictet−Spengler Reaction | Semantic Scholar [semanticscholar.org]
- 13. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. turkjps.org [turkjps.org]
- 18. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ajmaline Hydrochloride Biosynthetic Pathway in Rauwolfia serpentina: A Technical Guide for Researchers
An in-depth exploration of the enzymatic cascade, quantitative analysis, and experimental methodologies for the production of a vital antiarrhythmic agent.
This technical guide provides a comprehensive overview of the ajmaline (B190527) hydrochloride biosynthetic pathway in the medicinal plant Rauwolfia serpentina. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents quantitative data, and offers detailed experimental protocols for the study and potential bioengineering of this important monoterpenoid indole (B1671886) alkaloid.
Introduction to Ajmaline
Ajmaline is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias.[1] Its complex chemical structure is assembled through a sophisticated biosynthetic pathway in Rauwolfia serpentina, involving a series of enzymatic reactions that convert primary metabolites into this valuable therapeutic compound. Understanding this pathway is crucial for developing alternative production strategies, such as metabolic engineering in microbial or plant-based systems, to ensure a stable and sustainable supply of ajmaline.
The Ajmaline Biosynthetic Pathway
The biosynthesis of ajmaline originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, from the terpenoid pathway. The subsequent enzymatic cascade involves a series of oxidations, reductions, cyclizations, and other modifications to construct the intricate ajmaline scaffold.
The complete pathway, as elucidated by numerous studies, is depicted below.
Quantitative Data
This section summarizes the available quantitative data for the enzymes of the ajmaline biosynthetic pathway and the yields of ajmaline and its precursors in different production systems.
Enzyme Kinetic Parameters
The following table presents the kinetic parameters for the enzymes involved in ajmaline biosynthesis. Data has been compiled from studies on enzymes from Rauwolfia serpentina where available.
| Enzyme | Abbreviation | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | 6.2, 39 | 21 U/mg | 1.3 | 5.0-8.0[2] | - |
| Strictosidine β-Glucosidase | SGD | Strictosidine | - | - | - | 6.0 | 30 |
| Sarpagan Bridge Enzyme | SBE | Geissoschizine | 22.5 | - | - | - | - |
| Polyneuridine Aldehyde Esterase | PNAE | Polyneuridine aldehyde | 1250 | - | - | 7.5 | - |
| Vinorine Synthase | VS | Gardneral, Acetyl-CoA | 7.5, 57 | - | - | - | - |
| Vinorine Hydroxylase | VH | Vinorine | 6.8 | - | - | 6.5-8.5[3] | 35 |
| Vomilenine Reductase | VR | Vomilenine | - | - | - | 5.7-6.2 | 30 |
| 1,2-Dihydrovomilenine Reductase | DHVR | 1,2-Dihydrovomilenine | - | - | - | - | - |
| 17-O-Acetylnorajmaline Esterase | AAE | 17-O-Acetylajmalan | - | - | - | 7.5 | - |
| Norajmaline N-methyltransferase | NNMT | Norajmaline | - | - | - | - | - |
Note: Data is limited for some enzymes, and further research is required to fully characterize the entire pathway kinetically.
Ajmaline and Intermediate Yields
The production of ajmaline and related alkaloids has been quantified in various systems, offering insights into the potential for biotechnological production.
| Production System | Compound | Yield | Elicitor/Condition | Reference |
| R. serpentina Hairy Root Culture | Ajmaline | 0.975 mg/g DW | 100 mg/L Mannan | [4] |
| R. serpentina Hairy Root Culture | Ajmalicine | 0.058 mg/g DW | 100 mM NaCl | [4] |
| R. serpentina Cell Culture (K-27 strain) | Ajmaline | 0.690% of dry cell mass | - | [5] |
| R. serpentina Cell Culture (K-27 strain) | Total Ajmaline-type Alkaloids | 1.6% of dry cell mass | - | [5] |
| Engineered Saccharomyces cerevisiae | Ajmaline | ~5 µg/L (de novo) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the ajmaline biosynthetic pathway.
Extraction of Ajmaline from Rauwolfia serpentina Roots
This protocol outlines a general procedure for the extraction of ajmaline from dried root material.
Protocol:
-
Maceration: Macerate 100 g of dried, powdered Rauwolfia serpentina root bark with a mixture of methanol and acetic acid (e.g., 600 mL methanol with 3% acetic acid).
-
Extraction: Extract the mixture multiple times (e.g., six times) to ensure complete extraction of alkaloids.
-
Concentration: Combine the extracts and concentrate under vacuum at a temperature below 55°C.
-
Acidification: Adjust the pH of the concentrated extract to 1-2 with an acid solution.
-
Liquid-Liquid Extraction (I): Perform a liquid-liquid extraction with an organic solvent like chloroform (B151607) to remove less polar alkaloids. The ajmaline will remain in the acidic aqueous phase as a salt.
-
Basification: Collect the aqueous phase and adjust the pH to 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) to precipitate the free base of ajmaline.
-
Liquid-Liquid Extraction (II): Extract the basified aqueous solution multiple times with chloroform.
-
Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain crude ajmaline.
-
Purification: The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.
HPLC Analysis of Ajmaline and Intermediates
This protocol provides a starting point for the quantitative analysis of ajmaline and related alkaloids using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Plant Material: Extract dried and powdered plant material (e.g., 1 g) with methanol (e.g., 10 mL) overnight. Filter the extract and dilute with the initial mobile phase before injection.
-
Cell Cultures: Lyophilize cell cultures to determine dry weight. Extract a known amount of dried cells with methanol. Centrifuge to pellet debris and filter the supernatant before injection.
Enzyme Assay for Strictosidine Synthase (STR)
This assay measures the activity of STR by quantifying the formation of strictosidine.
Reaction Mixture (100 µL total volume):
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM Tryptamine
-
1 mM Secologanin
-
1-10 µg of purified STR or crude protein extract
Protocol:
-
Pre-incubate the reaction mixture without tryptamine at 30°C for 5 minutes.
-
Initiate the reaction by adding tryptamine.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of strictosidine formed. A standard curve of authentic strictosidine should be used for quantification.
Heterologous Expression and Purification of His-tagged Ajmaline Biosynthetic Enzymes
This protocol provides a general framework for the expression of ajmaline biosynthetic enzymes in E. coli and their subsequent purification.
Protocol:
-
Cloning: Subclone the coding sequence of the target enzyme into a suitable E. coli expression vector containing an N- or C-terminal polyhistidine (His) tag (e.g., pET series vectors).
-
Transformation: Transform the expression construct into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: Inoculate a starter culture and then a larger volume of LB medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake the culture for several hours to overnight to promote proper protein folding.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme (B549824) and a DNase. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Purification: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged protein with a buffer containing a high concentration of imidazole.
-
Dialysis: Dialyze the eluted protein against a storage buffer to remove imidazole and for buffer exchange.
Conclusion
The elucidation of the ajmaline biosynthetic pathway in Rauwolfia serpentina has opened up new avenues for the sustainable production of this vital pharmaceutical. The information and protocols provided in this technical guide serve as a valuable resource for researchers aiming to further characterize the pathway enzymes, optimize production in various systems, and engineer novel routes to ajmaline and its analogs. Continued research in this area holds the promise of developing robust and economically viable alternatives to the extraction of ajmaline from its natural source.
References
- 1. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. uniprot.org [uniprot.org]
- 4. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
Ajmaline Hydrochloride: A Comprehensive Technical Review of its Inhibitory Action on Potassium and Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527), a Class Ia antiarrhythmic agent, has a long history in the clinical management of cardiac arrhythmias and as a diagnostic tool for Brugada syndrome.[1][2][3][4][5][6] While its primary classification points to the blockade of sodium channels, a growing body of evidence reveals a more complex pharmacological profile.[1] Ajmaline exerts significant inhibitory effects on a variety of potassium (K+) and calcium (Ca2+) channels, contributing to both its therapeutic efficacy and proarrhythmic potential.[7][8][9] This technical guide provides an in-depth analysis of the inhibitory action of ajmaline hydrochloride on these critical ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data: Inhibition of Potassium and Calcium Channels by Ajmaline
The inhibitory potency of this compound varies across different potassium and calcium channel subtypes and experimental conditions. The following tables summarize the key quantitative data from various studies.
Table 1: Ajmaline Inhibition of Potassium (K+) Channels
| Channel Subtype/Current | Cell Type/Expression System | IC50 (μM) | Hill Coefficient (nH) | Key Findings & References |
| hERG (IKr) | Human Embryonic Kidney (HEK) cells | 1.0 | - | Open channel block; binding to Y652 and F656 residues in the pore cavity.[7][8][10] |
| hERG (IKr) | Xenopus oocytes | 42.3 | - | Lower potency compared to mammalian expression systems.[8][10] |
| Kv1.5 (IKur) | Mammalian cell line | 1.70 | - | Open channel inhibitor.[11] |
| Kv4.3 (Ito) | Mammalian cell line | 2.66 | - | Open channel inhibitor.[11] |
| Transient Outward K+ Current (Ito) | Rat right ventricular myocytes | 25.9 | 1.07 | Concentration-dependent inhibition.[12] |
| Transient Outward K+ Current (Ito) | - | 216 | - | IC50 for total charge reduction.[7][9] |
| ATP-sensitive K+ Current (IK(ATP)) | Rat right ventricular myocytes | 13.3 | 1.16 | Inhibition of a channel without a voltage sensor.[7][12] |
| Delayed Rectifier K+ Current (IK) | Amphibian skeletal muscle fibres | 9.2 | 0.87 | -[13] |
| Glibenclamide-sensitive K+ channels | Xenopus oocytes | - | - | Potent, concentration-dependent block.[7][9] |
Table 2: Ajmaline Inhibition of Calcium (Ca2+) Channels
| Channel Subtype/Current | Cell Type/Expression System | IC50 (μM) | Hill Coefficient (nH) | Key Findings & References |
| L-type Ca2+ Current (ICa-L) | Rat right ventricular myocytes | 70.8 | 0.99 | Dose-dependent suppression.[7][12] |
| Calcium Current (ICa) | Guinea pig ventricular cardiomyocytes | - | - | Dose-dependent suppression without affecting steady-state inactivation kinetics.[7][9] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the inhibitory effects of ajmaline on potassium and calcium channels.
Whole-Cell Patch Clamp Electrophysiology in Mammalian Cells (e.g., HEK cells, Rat Ventricular Myocytes)
This technique is fundamental for recording ion channel activity from a whole cell.
1. Cell Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the desired ion channel (e.g., hERG, Kv1.5, Kv4.3) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a controlled environment (37°C, 5% CO2).
-
Myocyte Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) via enzymatic digestion using a Langendorff perfusion system with a collagenase- and protease-containing solution.
2. Electrophysiological Recording:
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External (Bath) Solution (example for K+ currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (example for K+ currents): (in mM) 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and digitizer. Data are analyzed to determine current amplitude, kinetics, and the effects of ajmaline at various concentrations to calculate IC50 values.
Ajmaline Application: this compound is dissolved in the external solution and applied to the cell via a perfusion system. The effect of the drug is measured after the current reaches a steady state.
Two-Microelectrode Voltage Clamp in Xenopus Oocytes
This method is commonly used for studying ion channels expressed in a robust and high-expression system.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and defolliculated using collagenase treatment.
-
cRNA encoding the ion channel of interest is injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Electrodes: Two sharp microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: A two-electrode voltage clamp amplifier is used to control the membrane potential and record the resulting currents.
-
Solutions: The oocyte is bathed in a recording solution (e.g., ND96) containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5.
Ajmaline Application: Ajmaline is added to the bathing solution, and its effect on the expressed currents is measured.
Signaling Pathways and Mechanisms of Action
The inhibitory action of ajmaline on potassium and calcium channels involves direct channel blockade. The following diagrams illustrate the proposed mechanisms and experimental workflows.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 3. cardiolatina.com [cardiolatina.com]
- 4. The diagnostic role of pharmacological provocation testing in cardiac electrophysiology: a clinical consensus statement of the European Heart Rhythm Association and the European Association of Percutaneous Cardiovascular Interventions (EAPCI) of the ESC, the ESC Working Group on Cardiovascular Pharmacotherapy, the Association of European Paediatric and Congenital Cardiology (AEPC), the Paediatric & Congenital Electrophysiology Society (PACES), the Heart Rhythm Society (HRS), the Asia Pacific Heart Rhythm Society (APHRS), and the Latin American Heart Rhythm Society (LAHRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Ajmaline Hydrochloride: An In-depth Technical Guide to its Electrophysiological Effects on Cardiac Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) hydrochloride is a Class Ia antiarrhythmic agent, an alkaloid originally derived from the roots of Rauwolfia serpentina.[1] It is a potent sodium channel blocker utilized in the diagnosis of Brugada syndrome and for the acute management of certain cardiac arrhythmias.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of ajmaline on heart conduction, detailing its mechanism of action, impact on various cardiac tissues, and the experimental protocols used for its characterization.
Mechanism of Action
Ajmaline's primary electrophysiological effect is the blockade of fast-inward sodium channels (INa) in cardiac myocytes.[1][4] This inhibition reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][5]
Beyond its primary action on sodium channels, ajmaline also exerts effects on other ion channels, contributing to its complex electrophysiological profile. It has been shown to inhibit several potassium currents, including the transient outward potassium current (Ito), the ultrarapid delayed rectifier potassium current (IKur), and the human ether-a-go-go-related gene (HERG) potassium channels (IKr).[6][7][8][9] Inhibition of these repolarizing currents can lead to a prolongation of the action potential duration (APD).[6] Furthermore, ajmaline has been reported to suppress L-type calcium currents (ICa-L) in a dose-dependent manner.[6][9] This multi-channel blocking activity underscores the complexity of its antiarrhythmic and proarrhythmic potential.
Electrophysiological Effects on Cardiac Tissues
The multifaceted ion channel blocking properties of ajmaline result in distinct effects on the different components of the heart's conduction system.
Sinoatrial (SA) Node
The effect of ajmaline on the sinoatrial node is variable.[10] Some studies report a negative chronotropic effect, leading to a decrease in heart rate.[11] In other clinical settings, the effect on the sinus cycle length has been observed to be inconsistent.[10] One study on patients with sick sinus syndrome showed a prolongation of the spontaneous cycle length and the corrected sinus node recovery time.[12]
Atria
In the atria, ajmaline increases the effective refractory period (ERP).[10] This effect, combined with the slowed conduction velocity, contributes to its efficacy in terminating certain atrial tachyarrhythmias.
Atrioventricular (AV) Node
Ajmaline significantly depresses conduction through the atrioventricular node.[13] This is manifested as a prolongation of the A-H interval on intracardiac electrogram recordings.[10] The drug also increases the effective and functional refractory periods of the AV node.[10][13] This rate-dependent prolongation of the AV node's refractory period is a key mechanism in its ability to terminate AV nodal re-entrant tachycardia.[13]
His-Purkinje System and Ventricles
The most pronounced effect of ajmaline is on the His-Purkinje system and the ventricular myocardium. It markedly prolongs the His-ventricle (HV) interval and the QRS duration, reflecting slowed conduction.[10] This effect is particularly relevant in the diagnosis of Brugada syndrome, where ajmaline can unmask the characteristic coved-type ST-segment elevation in the right precordial leads.[2] In isolated Purkinje fibers, ajmaline has been shown to shorten the plateau phase of the action potential.[11]
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of ajmaline hydrochloride on various electrophysiological parameters as reported in the literature.
| Parameter | Tissue/Location | Effect | Magnitude of Change | Reference |
| Atrial Effective Refractory Period | Atria | Increase | P < 0.001 | [10] |
| AV Nodal Conduction (AH Interval) | AV Node | Prolongation | P < 0.001 | [10] |
| AV Nodal Effective Refractory Period | AV Node | Prolongation | P < 0.001 | [10] |
| His-Purkinje Conduction (HV Interval) | His-Purkinje System | Prolongation | P < 0.001 | [10] |
| Intraventricular Conduction (QRS Interval) | Ventricles | Prolongation | P < 0.001 | [10] |
| Action Potential Duration (APD) | Ventricular Myocytes | Increase (at 50% and 90% repolarization) | Dose-dependent | [14] |
| Upstroke Velocity (dV/dt)max | Ventricular Myocytes | Decrease | Dose-dependent | [14] |
| Fast Sodium Current (INa) | Ventricular Myocytes | Inhibition | IC50 = 27.8 µmol/L (at -75 mV) | [14] |
| L-type Calcium Current (ICa-L) | Ventricular Myocytes | Inhibition | IC50 = 70.8 µmol/L | [14] |
| Transient Outward K+ Current (Ito) | Ventricular Myocytes | Inhibition | IC50 = 25.9 µmol/L | [14] |
| ATP-sensitive K+ Current (IK(ATP)) | Ventricular Myocytes | Inhibition | IC50 = 13.3 µmol/L | [14] |
| HERG Potassium Current (IKr) | HEK cells | Inhibition | IC50 = 1.0 µmol/L | [7] |
| Kv1.5 Potassium Current (IKur) | Mammalian cell line | Inhibition | IC50 = 1.70 µM | [8] |
| Kv4.3 Potassium Current (Ito) | Mammalian cell line | Inhibition | IC50 = 2.66 µM | [8] |
Experimental Protocols
Ajmaline Challenge for Brugada Syndrome Diagnosis
The ajmaline challenge is a provocative test used to unmask the diagnostic ECG pattern of Brugada syndrome.[2]
Patient Population:
-
First-degree relatives of a patient with a clinical diagnosis of Brugada syndrome.[2]
-
Family members of sudden arrhythmic death syndrome (SADS) victims with a suggestive baseline ECG.[2]
-
Patients with a history of syncope and a suggestive ECG.[2]
-
Patients with a suspicious but not diagnostic 12-lead ECG for Brugada syndrome.[2]
Contraindications:
-
Diagnostic criteria of Brugada Syndrome present on the resting 12-Lead ECG.[2]
-
Caution in patients with pre-existing conduction abnormalities.[2]
Procedure:
-
The procedure is conducted in a cardiac catheterization laboratory or a cardiac day ward with continuous ECG and hemodynamic monitoring, and with full resuscitation facilities available.[2][15]
-
Ajmaline is administered intravenously at a dose of 1 mg/kg body weight, typically infused over a period of 5 to 10 minutes.[2][4][16] Some protocols advocate for fractionated administration, such as 10 mg every two minutes.[17]
-
A 12-lead ECG is recorded continuously or at one-minute intervals during and for at least 10 minutes after the infusion.[2]
-
The infusion is stopped if:
-
The diagnostic coved-type ST-segment elevation appears in at least two right precordial leads (V1-V3).[2]
-
The QRS complex widens by more than 30% from baseline.[17]
-
Ventricular arrhythmias, such as frequent premature ventricular complexes or ventricular tachycardia, occur.[17]
-
The maximum dose is reached.[2]
-
In Vitro Electrophysiology Studies
Whole-Cell Patch Clamp Technique: This technique is used to measure the effects of ajmaline on specific ion currents in isolated cardiac myocytes.[14]
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., rat or guinea pig ventricles).
-
Recording: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the current required to maintain this voltage is measured. Specific voltage protocols are applied to isolate and study individual ion currents (e.g., INa, ICa-L, Ito).
-
Drug Application: Ajmaline is applied to the cell via the superfusion solution at varying concentrations to determine its inhibitory effects and calculate parameters like the IC50.[14]
Microelectrode Recordings: This technique is used to record action potentials from isolated cardiac tissues, such as Purkinje fibers or papillary muscles.[11]
-
Tissue Preparation: A small section of cardiac tissue is dissected and placed in a tissue bath superfused with a physiological salt solution.
-
Impaling: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cell.
-
Recording: The potential difference between the intracellular microelectrode and an extracellular reference electrode is recorded, yielding the transmembrane action potential.
-
Drug Perfusion: Ajmaline is added to the superfusate to observe its effects on action potential parameters such as amplitude, duration, and upstroke velocity.[11]
Visualizations
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 3. w.heartrhythmcharity.org.uk [w.heartrhythmcharity.org.uk]
- 4. bhrs.com [bhrs.com]
- 5. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 7. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Use of ajmaline in the diagnosis of sick sinus syndrome with a-v associated conduction defects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ajmaline on rate-dependent atrioventricular node properties. Potential role in experimental atrioventricular re-entrant tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 16. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 17. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Ajmaline Hydrochloride: An In-depth Technical Guide on In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ajmaline (B190527) hydrochloride, a class Ia antiarrhythmic agent. The information is compiled from various scientific studies to support research and development activities. The guide details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental methodologies, and visual diagrams of key processes.
Pharmacokinetics of Ajmaline
The pharmacokinetic profile of ajmaline has been characterized in various human and animal studies. Following intravenous administration, its disposition is best described by a multi-compartment model, typically a two or three-compartment model, indicating distribution from the central circulation into peripheral tissues.
Absorption and Bioavailability
While primarily administered intravenously for diagnostic purposes, some studies have explored oral administration. The bioavailability of oral ajmaline has been reported to be approximately 90% in beagle dogs.[1] After oral administration in dogs, peak serum concentrations of ajmaline were reached in about one hour.[1]
Distribution
Ajmaline exhibits significant tissue distribution. The volume of distribution (Vd) is considerably larger than the total body water, suggesting extensive uptake into tissues.
-
Volume of Distribution (Vd): In humans, the total volume of distribution has been reported to be around 12.38 L/kg, with the central compartment volume being 2.79 L/kg.[2] Another study reported a steady-state volume of distribution averaging 6.17 L/kg.[3] In mice, the Vd was found to be 136 ml for a 31g mouse, with high accumulation in the lung, liver, and heart.[1][4]
-
Plasma Protein Binding: Ajmaline binds moderately to plasma proteins. Reported values for plasma protein binding in humans range from 29% to 47%.[1][3][5] One study noted a binding of 76%, with a specific affinity for alpha 1-acid glycoprotein.[6] In mice, binding to blood constituents was found to be 62%.[1][4]
Elimination and Half-Life
The elimination of ajmaline from the body follows a multi-exponential decay, indicating a multi-compartment pharmacokinetic model.
-
Half-Life (t½): The plasma concentration decay is triexponential.[1][2][3]
-
Distribution Phases (α and β): A rapid initial distribution half-life of approximately 0.40 hours (α-phase) is followed by a second distribution phase (β-phase) with a half-life of about 5.43 hours.[2] Other studies have reported initial half-lives of a few minutes.[1][6]
-
Terminal Elimination Phase (γ): The terminal elimination half-life is significantly longer, with reported values of approximately 7.3 hours and even as long as 59.19 hours in some patients.[2][3] This is much longer than earlier estimates of about 15 minutes, which were likely based on unduly short sampling periods.[1][3][5]
-
-
Clearance (CL): Total plasma clearance in humans is in the range of 9.76 ml/min/kg to 10.69 L/h.[2][3] In rats, coronary occlusion was shown to significantly decrease total body blood clearance from 56.6 ml/min/kg to 43.1 ml/min/kg.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ajmaline from various in vivo studies.
Table 1: Human Pharmacokinetic Parameters for Ajmaline Hydrochloride
| Parameter | Value | Subject Population | Citation |
| Model | Three-compartment | Patients with suspected Brugada syndrome | [2] |
| t½ α (alpha half-life) | 0.40 ± 0.04 h | Patients with suspected Brugada syndrome | [2] |
| 1.34 min | Anuric patient | [1][5] | |
| t½ β (beta half-life) | 5.43 ± 0.14 h | Patients with suspected Brugada syndrome | [2] |
| 10.13 min | Anuric patient | [1][5] | |
| t½ γ (elimination half-life) | 59.19 ± 20.73 h | Patients with suspected Brugada syndrome | [2] |
| 7.3 ± 3.6 h | Patients with suspected paroxysmal AV block | [1][3] | |
| 95 ± 6 min | Patients with normal kidney/liver function | [6] | |
| 258.6 min | Anuric patient | [1][5] | |
| Total Clearance (CL) | 10.69 ± 1.16 L/h | Patients with suspected Brugada syndrome | [2] |
| 9.76 ml/min/kg | Patients with suspected paroxysmal AV block | [3] | |
| 45.91 L/h | Anuric patient | [1][5] | |
| Renal Clearance | 0.028 ml/min/kg | Patients with suspected paroxysmal AV block | [3] |
| Total Volume of Distribution (Vd) | 12.38 ± 4.65 L/kg | Patients with suspected Brugada syndrome | [2] |
| 6.17 L/kg (steady-state) | Patients with suspected paroxysmal AV block | [3] | |
| 285.6 L | Anuric patient | [1][5] | |
| Central Compartment Vd (V1) | 2.79 ± 1.21 L/kg | Patients with suspected Brugada syndrome | [2] |
| Plasma Protein Binding | 29 - 46% | Patients with suspected paroxysmal AV block | [3] |
| 47% | Anuric patient | [1][5] | |
| 76 ± 9% | Patients with ventricular arrhythmia | [6] | |
| Urinary Excretion (unchanged) | 3.5% of IV dose | Patients with suspected paroxysmal AV block | [3] |
Table 2: Animal Pharmacokinetic Parameters for this compound
| Parameter | Value | Animal Model | Citation |
| Model | Two-compartment | Mouse | [4] |
| t½ α (alpha half-life) | 3.0 min | Mouse | [1][4] |
| t½ β (disposition half-life) | 16 min | Mouse | [1][4] |
| Volume of Distribution (Vdβ) | 136 ml (for 31g mouse) | Mouse | [1][4] |
| Blood Constituent Binding | 62% | Mouse | [1][4] |
| Urinary Excretion (unchanged) | ~5% of dose | Mouse | [1][4] |
| Total Body Blood Clearance | 56.6 ml/min/kg | Sham-operated rats | [7] |
| 43.1 ml/min/kg | Rats post-coronary occlusion | [7] | |
| Oral Bioavailability | ~90% | Beagle dogs | [1] |
In Vivo Metabolism
Ajmaline metabolism is complex and occurs predominantly through the extrarenal route, primarily in the liver.[1][8] Less than 5% of a dose is typically excreted unchanged in the urine.[1][4]
Metabolic Pathways
The major metabolic pathways for ajmaline have been identified and involve several types of reactions.[9][10] These include:
-
Mono- and di-hydroxylation of the benzene (B151609) ring.
-
Subsequent O-methylation of the hydroxylated metabolites.
-
Reduction at the C-21 position.
-
Oxidation of the C-17 and C-21 hydroxyl functions.
-
N-oxidation.
-
A combination of these different metabolic steps.
Ajmaline and its metabolites are primarily excreted as conjugates.[10] The cytochrome P450 enzyme CYP2D6 plays a significant role in its metabolism, and its polymorphic nature can lead to variability in how individuals metabolize the drug.[9][10] Co-administration of drugs that inhibit CYP2D6, such as sparteine (B1682161) or quinidine, has been shown to inhibit ajmaline metabolism.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and organ distribution of ajmaline and quindine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ajmaline test in a patient with chronic renal failure. A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and antiarrhythmic efficacy of intravenous ajmaline in ventricular arrhythmia of acute onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Ajmaline Hydrochloride: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility of ajmaline (B190527) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the effective use of this compound in experimental settings.
Introduction to Ajmaline Hydrochloride
Ajmaline is a Class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauwolfia serpentina. It functions primarily as a sodium channel blocker, though it also affects potassium and calcium channels.[1][2][3] Ajmaline is utilized in the diagnosis of certain cardiac conditions, such as Brugada syndrome. For laboratory use, understanding its solubility is paramount for accurate and reproducible experimental results. While much of the available quantitative data pertains to ajmaline free base, this guide also addresses the expected solubility characteristics of its hydrochloride salt form. Generally, the hydrochloride salt of a basic compound exhibits greater aqueous solubility than its free base form.[4][5]
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Form | Source(s) |
| DMSO | 61.67 | 188.92 | Free Base | [6] |
| 40 | 122.54 | Free Base | [6] | |
| 20 | - | Free Base | [7] | |
| DMF | 25 | 76.58 | Free Base | [6][7] |
| Ethanol | 10 | 30.63 | Free Base | [6][7] |
| Water / PBS (pH 7.2) | 0.49 (at 30°C) | - | Free Base | [3] |
| 0.25 | 0.77 | Free Base | [6][7] |
Qualitative Solubility of Ajmaline (Free Base):
-
Chloroform: Freely soluble[8]
-
Methanol: Sparingly soluble[8]
-
Acetone: Sparingly soluble[8]
-
Diethyl ether: Sparingly soluble[8]
-
Water: Very slightly soluble[8]
-
Dilute Hydrochloric Acid: Dissolves[8]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in early drug discovery and development. Two common methods are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent like DMSO.[9][10]
Objective: To determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
Test compound (this compound)
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer with a plate reader
-
Filtration apparatus (for direct UV method)
-
Pipettes and tips
-
Incubator/shaker
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-50 mM).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[11]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).[12][13]
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates the formation of a precipitate. The solubility is determined as the concentration at which precipitation is first observed.[10][12]
-
Direct UV/Vis Spectroscopy: After incubation, filter the solutions to remove any undissolved precipitate.[12] The concentration of the dissolved compound in the filtrate is then determined by measuring its UV/Vis absorbance and comparing it to a standard curve.[13]
-
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.[14][15] It involves a longer incubation time to ensure that a state of equilibrium is reached between the dissolved and undissolved compound.[16]
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
Test compound (this compound) in solid form
-
Solvent of interest (e.g., water, PBS)
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial.
-
Addition of Solvent: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[9][14]
-
Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][17] The concentration is determined by comparing the analytical response to a calibration curve.
Visualizing Experimental Workflows and Mechanisms
Kinetic Solubility Determination Workflow
The following diagram illustrates a typical workflow for determining the kinetic solubility of a compound.
Mechanism of Action of Ajmaline
This diagram illustrates the primary mechanism of action of ajmaline as an ion channel blocker in cardiomyocytes.
References
- 1. Showing Compound ajmaline (FDB030658) - FooDB [foodb.ca]
- 2. AJMALINE | 4360-12-7 [chemicalbook.com]
- 3. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. evotec.com [evotec.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Stability and Storage of Ajmaline Hydrochloride for Research
This guide provides a comprehensive overview of the critical aspects of ajmaline (B190527) hydrochloride's stability and the optimal conditions for its storage to ensure its integrity for research purposes. This document is intended for researchers, scientists, and professionals in drug development who utilize ajmaline hydrochloride in their work.
Introduction
Ajmaline is a class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauwolfia serpentina. It is primarily used in clinical settings for the diagnosis of Brugada syndrome. For research applications, maintaining the chemical and physical stability of this compound is paramount to ensure the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes. This guide outlines the known stability profile of this compound, recommended storage conditions, and standardized protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₇ClN₂O₂ |
| Molecular Weight | 362.9 g/mol |
| Appearance | White to off-white solid powder[1] |
| Solubility | Soluble in DMSO and ethanol.[2][3] |
Stability Profile of this compound
Detailed quantitative stability data for this compound under forced degradation conditions are not extensively available in public literature. However, based on the general stability of similar alkaloid hydrochlorides and information from suppliers, a qualitative stability profile can be inferred. Forced degradation studies are essential to determine the intrinsic stability of the molecule.
3.1. Hydrolytic Stability
This compound's stability is expected to be pH-dependent.[4][5] Hydrolysis, the degradation of a chemical compound by reaction with water, is a common pathway for drug degradation.[2] For hydrochloride salts of alkaloids, acidic conditions generally favor stability, while neutral to alkaline conditions can lead to the degradation of the molecule.
3.2. Oxidative Stability
Oxidation is another significant degradation pathway.[6] The presence of oxidizing agents, such as peroxides or atmospheric oxygen, can lead to the formation of N-oxides or other oxidation products. The susceptibility of this compound to oxidation has not been quantitatively reported.
3.3. Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can cause photodegradation of light-sensitive compounds.[3][7] It is recommended to protect this compound from light.
3.4. Thermal Stability
Elevated temperatures can accelerate the degradation of chemical compounds. Solid this compound is expected to be relatively stable at ambient temperatures, but long-term storage at elevated temperatures should be avoided. Solutions of ajmaline are considered less stable.[8]
A summary of anticipated stability data from forced degradation studies is presented in Table 2. It is important to note that this table is a template for data that should be generated through experimental studies.
Table 2: Summary of Anticipated Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | < 10% | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 60 | 8 | > 20% | Hydrolysis products |
| Oxidation | 3% H₂O₂ | 25 (Ambient) | 24 | 10-20% | N-oxides, other oxidation products |
| Photolytic | UV/Visible light | 25 (Ambient) | 48 | 5-15% | Photodegradation products |
| Thermal (Solid) | Dry Heat | 80 | 72 | < 5% | Thermally induced degradants |
| Thermal (Solution) | Heat | 60 | 24 | > 10% | Thermally induced degradants |
Recommended Storage Conditions
To maintain the integrity of this compound for research, the following storage conditions are recommended based on available supplier data and general best practices.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Humidity Control | Recommended Duration |
| Solid Powder (Short-term) | 15°C to 25°C | Protect from light | Store in a dry place | Months |
| Solid Powder (Long-term) | -20°C | Protect from light | Store in a desiccator | Up to 1 year[9] |
| Stock Solutions | -20°C | Protect from light (use amber vials) | N/A | Prepare fresh; short-term storage only[8] |
Experimental Protocols
The following protocols are based on ICH guidelines for stability testing and are provided as a template for researchers to establish the stability of their specific this compound samples.
5.1. Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
-
Objective: To develop an HPLC method capable of resolving the parent drug from all potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer should be optimized for peak shape and resolution.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 241 nm)
-
Column Temperature: 30°C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
5.2. Forced Degradation Studies
-
Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][7] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C) for a specified period.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
6.1. Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound under various stress conditions. The exact structures of the degradation products would need to be confirmed through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Hypothetical degradation pathways of this compound.
6.2. Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for conducting stability testing of this compound.
Caption: Workflow for this compound stability testing.
6.3. Decision Tree for Storage Conditions
This decision tree provides a logical approach to selecting the appropriate storage conditions for this compound based on its intended use and duration of storage.
Caption: Decision tree for this compound storage.
Conclusion
While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a framework for its stable handling and storage based on general chemical principles and supplier recommendations. For rigorous research, it is strongly advised that researchers perform their own stability studies using the protocols outlined herein to ensure the quality and integrity of their this compound samples. The provided diagrams offer a visual representation of key concepts and workflows to aid in the proper management of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. iagim.org [iagim.org]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ajmaline Hydrochloride in the Diagnosis of Brugada Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brugada syndrome is an inherited cardiac channelopathy characterized by an increased risk of sudden cardiac death due to malignant ventricular arrhythmias.[1][2] The diagnosis is often challenging as the characteristic electrocardiogram (ECG) pattern, a coved-type ST-segment elevation in the right precordial leads (V1-V3), can be transient.[3][4][5] Pharmacological provocation with a sodium channel blocker is a key diagnostic tool to unmask this ECG pattern in patients with a suspected diagnosis.[1][5][6] Ajmaline (B190527) hydrochloride, a potent Class 1A antiarrhythmic agent, is considered a preferred agent for this challenge due to its high sensitivity, potent sodium channel blocking effects, and short half-life.[1][2][7] These application notes provide a detailed protocol for the use of ajmaline hydrochloride in the diagnostic evaluation of Brugada syndrome.
Mechanism of Action
In Brugada syndrome, mutations, most commonly in the SCN5A gene, lead to a loss of function in the cardiac sodium channel (Nav1.5). This results in a reduction of the inward sodium current (INa), which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential. This effect is more pronounced in the epicardium of the right ventricular outflow tract. Ajmaline, as a potent sodium channel blocker, further inhibits INa, exacerbating the existing imbalance in electrical currents across the ventricular wall and thereby unmasking the characteristic Type 1 Brugada ECG pattern.
Quantitative Data Summary
The administration of ajmaline for diagnostic purposes requires precise control of dosage and infusion rates. Below is a summary of commonly cited protocols.
| Parameter | Protocol 1: Continuous Infusion | Protocol 2: Fractionated Administration |
| Dosage | 1 mg/kg body weight | 1 mg/kg body weight |
| Maximum Dose | Typically 100 mg[1] | Up to a target dose of 1mg/kg[3][4] |
| Administration | Intravenous infusion over 5-10 minutes[7][8] | Intravenous bolus of 10 mg every 2 minutes[3][4] |
| Infusion Rate | Calculated to deliver the total dose over the specified time (e.g., 10 mg/min)[2] | N/A |
Experimental Protocols
Patient Selection and Preparation
Inclusion Criteria:
-
Patients with a clinical suspicion of Brugada syndrome based on symptoms (e.g., syncope, nocturnal agonal respiration) or family history of sudden cardiac death.[1]
-
Individuals with a baseline ECG showing a non-diagnostic Type 2 or Type 3 Brugada pattern.[9]
-
Asymptomatic individuals with a family history of confirmed Brugada syndrome.[9]
Exclusion Criteria:
-
Patients with a baseline ECG showing a spontaneous Type 1 Brugada pattern.[9]
-
Known allergy to ajmaline.[9]
-
Pre-existing conduction abnormalities such as second or third-degree atrioventricular block.[9]
-
Severe heart failure or significantly reduced ejection fraction.[9]
-
Recent myocardial infarction.[9]
-
Pregnancy or lactation.[9]
Pre-Procedure:
-
Obtain informed consent from the patient after a thorough explanation of the procedure, risks, and potential complications.[10][11][12]
-
Record the patient's weight to calculate the correct ajmaline dosage.[10]
-
Perform a baseline 12-lead ECG, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces), as this can increase sensitivity.[1][2]
-
Establish intravenous access with a cannula in a peripheral vein.[10][11][12]
-
Ensure that full resuscitation equipment, including an external defibrillator, is immediately available.[1]
Ajmaline Challenge Protocol (Continuous Infusion)
-
Drug Preparation: Prepare the this compound solution for infusion. The final concentration may vary, but the total dose is calculated based on the patient's body weight (1 mg/kg).
-
Infusion: Administer the ajmaline solution via an infusion pump at a constant rate over 5 to 10 minutes.[7][8]
-
ECG Monitoring: Continuously monitor the 12-lead ECG throughout the infusion and for a specified period post-infusion.[1] Record an ECG at least every minute during the infusion and for at least 5-10 minutes after completion.[1][12]
-
Hemodynamic Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the procedure.[7][12]
Criteria for a Positive Test and Termination
The test is considered positive and the infusion should be stopped if a diagnostic Type 1 Brugada ECG pattern appears.[2] This is defined as a coved ST-segment elevation of ≥2 mm in at least one right precordial lead (V1-V3), followed by a negative T-wave.[1][2]
The infusion should also be terminated immediately if any of the following occur:[2][3]
-
Development of ventricular arrhythmias, such as frequent premature ventricular contractions or ventricular tachycardia.[2][3]
-
Development of significant conduction abnormalities (e.g., high-degree AV block).[2]
-
The patient develops severe symptoms such as chest pain, dizziness, or shortness of breath.[12]
-
The maximum target dose is reached.[2]
Post-Procedure Monitoring
-
Continue to monitor the patient's ECG and vital signs until the ECG returns to baseline, which typically occurs within a few hours due to ajmaline's short half-life.[2][11][12]
-
A final 12-lead ECG should be recorded before the patient is discharged.[1]
-
Patients should be advised not to drive and to have someone with them for the remainder of the day following the test.[7]
Visualizations
Experimental Workflow for Ajmaline Challenge
Caption: Workflow for the ajmaline challenge test in Brugada syndrome diagnosis.
Logical Relationship in Ajmaline Provocation
Caption: Logical flow of ajmaline's action in unmasking Brugada syndrome.
Safety Considerations and Adverse Events
The ajmaline challenge is a safe procedure when performed in a controlled environment with experienced personnel.[3][10] However, potential risks exist, and it is crucial to be prepared for adverse events.
Common Side Effects:
-
Visual disturbances such as blurred or double vision.[10][12]
-
Numbness around the lips.[12]
-
A sensation of warmth or flushing.[13]
These side effects are generally transient and resolve quickly after the infusion is stopped.[12][13]
Rare but Serious Complications: The most significant risk is the induction of ventricular arrhythmias, including ventricular tachycardia or fibrillation.[10][12] The incidence of symptomatic ventricular tachycardia is low, reported to be around 1.3%.[3] In the rare event of a life-threatening arrhythmia, immediate cardioversion or defibrillation may be necessary.[10][12] This underscores the importance of conducting the test in a setting with advanced cardiac life support capabilities.
References
- 1. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 2. bhrs.com [bhrs.com]
- 3. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. The diagnostic role of pharmacological provocation testing in cardiac electrophysiology: a clinical consensus statement of the European Heart Rhythm Association and the European Association of Percutaneous Cardiovascular Interventions (EAPCI) of the ESC, the ESC Working Group on Cardiovascular Pharmacotherapy, the Association of European Paediatric and Congenital Cardiology (AEPC), the Paediatric & Congenital Electrophysiology Society (PACES), the Heart Rhythm Society (HRS), the Asia Pacific Heart Rhythm Society (APHRS), and the Latin American Heart Rhythm Society (LAHRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mkuh.nhs.uk [mkuh.nhs.uk]
- 8. ahajournals.org [ahajournals.org]
- 9. Ajmaline test [epcinre.sk]
- 10. ouh.nhs.uk [ouh.nhs.uk]
- 11. southtees.nhs.uk [southtees.nhs.uk]
- 12. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 13. gosh.nhs.uk [gosh.nhs.uk]
Application Notes and Protocols for In Vitro Studies with Ajmaline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ajmaline (B190527) is a Class Ia anti-arrhythmic agent derived from the plant Rauwolfia serpentina.[1] It is predominantly used in clinical settings to diagnose Brugada Syndrome by unmasking its characteristic electrocardiogram (ECG) pattern.[2][3] In vitro, ajmaline hydrochloride is a valuable pharmacological tool for studying cardiac electrophysiology due to its well-characterized effects on multiple ion channels. Its primary mechanism of action is the blockade of voltage-gated sodium channels, but it also modulates potassium and calcium channels, making it a complex but useful compound for arrhythmia research.[1][3]
Mechanism of Action: Ajmaline's primary antiarrhythmic effect stems from its ability to block the fast inward sodium current (I_Na), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows the conduction velocity in the myocardium.[1] However, its electrophysiological profile is broader, as it also inhibits several other key cardiac ion channels.[2][3] This multi-channel blockade includes effects on:
-
L-type Calcium Channels (I_Ca-L): Inhibition of this current can affect the plateau phase of the action potential.[4]
-
Potassium Channels: Ajmaline blocks various potassium currents, including the transient outward potassium current (I_to), the delayed rectifier potassium current (I_K), and the human ether-a-go-go-related gene (hERG) current (I_Kr).[3][4][5] The inhibition of these repolarizing currents can lead to a prolongation of the action potential duration.[4]
This complex interaction with multiple ion channels is critical to consider when designing and interpreting in vitro studies.
Quantitative Data: In Vitro Efficacy of Ajmaline
The half-maximal inhibitory concentration (IC₅₀) of ajmaline varies depending on the specific ion channel, the expression system or cell type used, and the specific experimental conditions (e.g., holding potential). The following table summarizes key IC₅₀ values reported in the literature.
| Ion Channel | Cell Type / Expression System | IC₅₀ (µM) | Reference |
| Sodium Current (I_Na) | Rat Ventricular Myocytes (holding at -75 mV) | 27.8 ± 1.14 | [4] |
| Sodium Current (I_Na) | Rat Ventricular Myocytes (holding at -120 mV) | 47.2 ± 1.16 | [4] |
| L-type Calcium Current (I_Ca-L) | Rat Ventricular Myocytes | 70.8 ± 0.09 | [4] |
| Transient Outward K+ Current (I_to) | Rat Ventricular Myocytes | 25.9 ± 2.91 | [4] |
| ATP-sensitive K+ Current (I_K(ATP)) | Rat Ventricular Myocytes | 13.3 ± 1.1 | [4] |
| hERG (I_Kr) | HEK Cells | 1.0 | [5][6] |
| hERG (I_Kr) | Xenopus Oocytes | 42.3 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder (MW: 362.91 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[5][7]
-
Sterile deionized water or appropriate buffer
-
Appropriate extracellular (bath) solution for your cell type
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculation: To prepare a 10 mM stock solution, use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ).
-
For 1 mL of 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (362.91 g/mol ) = 0.00363 g or 3.63 mg.
-
-
Weigh 3.63 mg of this compound powder and dissolve it in 1 mL of DMSO.[5][7]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution on the day of the experiment.
-
Prepare serial dilutions of the ajmaline stock solution into the extracellular (bath) solution to achieve the desired final concentrations for your experiment.
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of the extracellular solution.
-
It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤0.1%) to avoid solvent-induced effects on the cells. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
Protocol 2: Electrophysiological Assessment using Whole-Cell Patch-Clamp
This protocol outlines the general steps for evaluating the effect of ajmaline on ionic currents in isolated cells using the whole-cell patch-clamp technique.[4][8][9]
Materials:
-
Isolated cardiomyocytes or a suitable cell line expressing the ion channel of interest.
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).[8]
-
Borosilicate glass capillaries for pulling micropipettes.[9]
-
Intracellular (pipette) solution and extracellular (bath) solution.
-
Ajmaline working solutions and vehicle control.
-
Perfusion system for solution exchange.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density for patch-clamping. Ensure cells are healthy and in a suitable condition for recording.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[10]
-
Establish Recording Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.[8]
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[8]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. This establishes electrical and diffusive access to the cell's interior.[10]
-
-
Baseline Recording:
-
Switch to voltage-clamp mode. Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for sodium channels).
-
Apply a specific voltage protocol (a series of voltage steps) to elicit the ionic current of interest. Record baseline currents for a stable period (2-5 minutes) while perfusing with the control extracellular solution.
-
-
Drug Application:
-
Switch the perfusion system to apply the prepared ajmaline working solutions, starting with the lowest concentration.
-
Apply each concentration for a sufficient duration (typically 2-5 minutes) to allow the drug effect to reach a steady state.
-
Record the currents using the same voltage protocol at each concentration.
-
-
Washout: After applying the highest concentration, perfuse the chamber with the control extracellular solution to observe the reversibility of the drug's effect (washout).
-
Data Acquisition: Record all currents throughout the experiment using appropriate data acquisition software.
Protocol 3: Data Analysis and Dosage Determination
-
Current Measurement: For each concentration, measure the peak amplitude of the elicited ionic current.
-
Data Normalization: Normalize the current amplitude at each ajmaline concentration to the baseline (control) current to determine the percentage of inhibition.
-
% Inhibition = [1 - (I_Ajmaline / I_Control)] × 100
-
-
Concentration-Response Curve: Plot the percentage of inhibition as a function of the ajmaline concentration (on a logarithmic scale).
-
IC₅₀ Calculation: Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration of ajmaline that produces 50% inhibition of the target current.[4]
Visualizations
Caption: Ajmaline's multi-channel blockade in a cardiac myocyte.
Caption: Workflow for in vitro electrophysiological analysis of ajmaline.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Ajmaline Hydrochloride Administration in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) hydrochloride is a Class Ia antiarrhythmic agent predominantly utilized in electrophysiology (EP) studies as a provocative test to unmask or diagnose certain cardiac channelopathies, most notably Brugada syndrome.[1][2][3] Brugada syndrome is an inherited cardiac condition that can lead to life-threatening ventricular arrhythmias and is characterized by a specific electrocardiogram (ECG) pattern that may be concealed at baseline.[2][4] Ajmaline administration can reveal this pattern, aiding in diagnosis and risk stratification.[2][3] These application notes provide a comprehensive overview, detailed protocols, and safety considerations for the administration of ajmaline hydrochloride in a research and clinical setting.
Mechanism of Action
Ajmaline's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5), which are crucial for the initiation and propagation of the cardiac action potential.[3][5][6] By inhibiting the influx of sodium ions during phase 0 of the action potential, ajmaline slows the conduction velocity in the myocardium.[5] This potent sodium channel blocking effect can exaggerate or unmask the ST-segment elevation characteristic of Brugada syndrome.[3]
While its principal effect is on sodium channels, ajmaline also exhibits effects on other cardiac ion channels.[1][5] It has been shown to inhibit potassium channels (including hERG, KV1.5, and KV4.3) and L-type calcium channels.[1][7] This multi-channel blocking activity contributes to its overall electrophysiological effects, including prolongation of the action potential duration and the effective refractory period.[5]
Electrophysiological Effects
The administration of this compound induces several measurable changes in cardiac electrophysiology, which are summarized in the table below.
| Parameter | Effect of this compound | Reference |
| ECG Intervals | ||
| PR Interval | Prolongation due to increased AH interval | [8] |
| QRS Duration | Consistent prolongation | [8][9] |
| QT Interval | Potential for prolongation | [7] |
| ST Segment (in Brugada Syndrome) | Coved-type elevation in right precordial leads (V1-V3) | [10][11] |
| Intracardiac Intervals | ||
| Atrial Effective Refractory Period | Increase | [12] |
| AV Nodal Conduction (AH Interval) | Slowing of conduction | [12] |
| His-Purkinje Conduction (HV Interval) | Prolongation | [12] |
| Action Potential Parameters | ||
| Phase 0 Depolarization | Decreased rate of rise | [5] |
| Action Potential Duration (APD) | Prolongation | [5] |
| Effective Refractory Period (ERP) | Prolongation | [5] |
Experimental Protocols
Ajmaline Challenge Test for Brugada Syndrome Diagnosis
This protocol outlines the standard procedure for an ajmaline challenge test performed during an electrophysiology study.
1. Patient Preparation and Baseline Measurements:
-
Obtain informed consent from the patient.[13]
-
The patient should be in a fasting state.
-
Record the patient's weight to calculate the correct dosage of ajmaline.[3][13]
-
Establish intravenous (IV) access, typically in a large peripheral vein.[14]
-
Perform a baseline 12-lead ECG.[13]
-
The procedure should be conducted in a setting with full resuscitation capabilities, including an external defibrillator.[9][15]
2. Dosage and Administration:
-
The standard dose of this compound is 1 mg/kg of body weight.[3][9]
-
The drug is administered intravenously. Two common administration methods are:
3. Monitoring During Administration:
-
Continuously monitor the patient's 12-lead ECG throughout the infusion and for a specified period afterward.[9][14]
-
Record ECGs at regular intervals, for example, every minute during the infusion and for the first 5-10 minutes post-infusion, then at longer intervals until the ECG returns to baseline.[10][14]
-
Continuously monitor blood pressure and heart rhythm.[14]
-
Be vigilant for any patient-reported symptoms such as dizziness, chest pain, or blurred vision.[14]
4. Test Endpoints and Interpretation:
-
The test should be terminated immediately if any of the following occur:[9][11]
-
Development of a diagnostic type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead).[9]
-
QRS widening of ≥30% from baseline.[9]
-
Development of premature ventricular contractions or other arrhythmias.[9]
-
Development of a high-degree atrioventricular (AV) block.[11]
-
-
A positive test is defined by the appearance of the characteristic type 1 Brugada ECG pattern.[2]
5. Post-Procedure Monitoring:
-
After the infusion is complete, continue to monitor the patient's ECG until it returns to the baseline state.[14] This typically occurs within a few hours due to ajmaline's relatively short half-life.[3]
-
The IV cannula should be removed once the monitoring period is complete and the patient is stable.[17]
Safety Considerations and Management of Adverse Events
While the ajmaline challenge test is generally considered safe when performed according to a standardized protocol, potential adverse events can occur.[16]
-
Proarrhythmia: Ajmaline can induce ventricular arrhythmias, including ventricular tachycardia and fibrillation.[11][14] Resuscitation equipment and trained personnel must be immediately available.
-
Conduction Disturbances: High-degree AV block can occur, particularly in patients with pre-existing conduction abnormalities.[9] Isoprenaline and sodium lactate (B86563) may be used as antidotes.[9] In high-risk patients, the test may be performed with a temporary pacing wire in place.[9][15]
-
Hypotension: Mild hypotension can occur during administration.[8]
-
Non-cardiac side effects: Patients may experience a metallic taste, blurred vision, or numbness around the lips, which are typically transient.[14]
Visualizations
Signaling Pathway of Ajmaline's Cardiac Effects
Caption: Ajmaline's primary and secondary effects on cardiac ion channels.
Experimental Workflow for Ajmaline Challenge Test
Caption: Workflow of the ajmaline challenge test in an EP study.
References
- 1. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartrhythmalliance.org [heartrhythmalliance.org]
- 3. bhrs.com [bhrs.com]
- 4. gosh.nhs.uk [gosh.nhs.uk]
- 5. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 6. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 7. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cardiolatina.com [cardiolatina.com]
- 9. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 10. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 11. researchgate.net [researchgate.net]
- 12. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ouh.nhs.uk [ouh.nhs.uk]
- 14. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 15. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 16. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. leedsth.nhs.uk [leedsth.nhs.uk]
Application Notes and Protocols for the Intravenous Administration of Ajmaline Hydrochloride in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) is a Class Ia antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in cardiomyocytes.[1][2] Its hydrochloride salt is utilized in both clinical and research settings to investigate cardiac electrophysiology, diagnose conditions like Brugada Syndrome, and study arrhythmias.[3][4] These application notes provide detailed protocols for the preparation of ajmaline hydrochloride for intravenous (IV) infusion in laboratory animals, along with recommended dosages and safety considerations.
Materials and Reagents
-
This compound (C₂₀H₂₆N₂O₂·HCl), powder form
-
Vehicle for injection (select one):
-
Sterile, pyrogen-free water for injection (if starting from a non-sterile powder and intending to sterilize by filtration)
-
Sterile syringes and needles (various sizes)
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, sealed vials for storage
-
pH meter and adjustment solutions (0.1 N HCl and 0.1 N NaOH, sterile) if necessary
Quantitative Data Summary
Solubility Profile
Table 1: Ajmaline Formulations for In Vivo Research
| Compound | Vehicle | Achievable Concentration | Source |
| This compound | 0.9% Saline or D5W | ≥ 5 mg/mL (inferred from commercial product) | [8][9] |
| Ajmaline (Base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1][10] |
Recommended Intravenous Dosages for Laboratory Animals
The following dosages have been reported in the literature for various species. Researchers should titrate the dose to achieve the desired effect in their specific experimental model.
Table 2: Reported Intravenous Dosages of Ajmaline in Laboratory Animals
| Species | Dosage Range | Infusion Rate / Method | Source |
| Rat | 0.125 - 2 mg/kg | Bolus injection | [2][11][12] |
| Dog | 0.7 - 2 mg/kg | Bolus injection | [13][14] |
| 1.0 mg/min for 45 min | Constant rate infusion | [15] | |
| 2 - 4 mg/kg/h | Constant rate infusion (following bolus) | [13] | |
| Cat | 4.05 mg/kg | 1 or 10-minute infusion |
Experimental Protocols
Protocol for Preparation of this compound IV Infusion (Aseptic Technique)
This protocol is for the preparation of a sterile solution from non-sterile this compound powder. All steps must be performed in a laminar flow hood using aseptic techniques.
-
Pre-Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For example, to prepare 10 mL of a 5 mg/mL solution, 50 mg of this compound is needed.
-
Warm the vehicle (0.9% Saline or D5W) to room temperature if it has been refrigerated.
-
-
Dissolution:
-
Weigh the precise amount of this compound powder and place it into a sterile beaker or flask.
-
Add a small amount of the vehicle to the powder and vortex or stir until a slurry is formed.
-
Gradually add the remaining vehicle while continuously stirring or vortexing until the powder is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
pH Measurement and Adjustment (Optional but Recommended):
-
Sterile Filtration:
-
Draw the solution into a sterile syringe of appropriate size.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, sealed vial. This step removes any potential microbial contamination.
-
-
Labeling and Storage:
-
Label the vial clearly with the compound name ("this compound"), concentration, vehicle, preparation date, and "For IV administration in laboratory animals."
-
Stability: There is limited data on the stability of reconstituted this compound. It is strongly recommended to use the solution immediately after preparation . If storage is necessary, it should be for the shortest possible time at 2-8°C, protected from light.[17][18][19] A small aliquot should be visually inspected for precipitation before each use. Researchers should perform their own stability studies if extended storage is required.
-
Protocol for Intravenous Administration
-
Animal Preparation:
-
Properly restrain the animal according to approved institutional animal care and use committee (IACUC) guidelines.
-
The most common sites for IV injection are the lateral tail vein (mice, rats), marginal ear vein (rabbits), or cephalic/saphenous vein (dogs, cats).
-
-
Administration:
-
Administer the this compound solution as either a slow bolus injection or a controlled infusion using a syringe pump.
-
The volume of injection should be appropriate for the size of the animal (see Table 3).
-
Table 3: Recommended Maximum IV Bolus Injection Volumes
| Species | Max Volume (mL/kg) |
| Mouse | 10 |
| Rat | 5 |
| Rabbit | 2-5 |
| Cat | 2-5 |
| Dog | 2-5 |
| Note: These are general guidelines. Always use the smallest volume necessary. |
-
Post-Administration Monitoring:
-
Closely monitor the animal for any adverse effects during and after administration.
-
Key parameters to monitor include cardiac rhythm (ECG), heart rate, blood pressure, and general demeanor.[8]
-
Potential adverse effects can include pro-arrhythmic events (ventricular tachycardia), bradycardia, hypotension, and neurological signs.[4][14][20] Have appropriate supportive care available.
-
Visualizations
Signaling Pathway of Ajmaline
Caption: Mechanism of action of Ajmaline on cardiac ion channels.
Experimental Workflow for IV Solution Preparation
Caption: Workflow for preparing sterile ajmaline HCl solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies of the antiarrhythmic drugs ajmaline and N-propylajmaline bitartrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Ajmaline? [synapse.patsnap.com]
- 5. SODIUM CHLORIDE 0.9% = NaCl 0.9% | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]
- 8. Ajmaline Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 9. medinfogalway.ie [medinfogalway.ie]
- 10. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 11. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ajmaline-induced electrocardiographic changes in chronic Trypanosoma cruzi-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ajmaline on sustained ventricular tachycardia induced by programmed electrical stimulation in conscious dogs after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of ajmaline disposition and pharmacologic response in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table: Cardiac Medications of Dogs and Cats-MSD Veterinary Manual [msdvetmanual.com]
- 17. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Response to intravenous ajmaline: a retrospective analysis of 677 ajmaline challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ajmaline Challenge: Endpoints and Termination Criteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the endpoints and termination criteria for the Ajmaline (B190527) challenge, a pharmacological test used to unmask the electrocardiographic (ECG) pattern of Brugada syndrome. The following protocols and data are intended for use in controlled experimental and clinical research settings.
Introduction
The Ajmaline challenge is a crucial diagnostic tool for Brugada syndrome, an inherited cardiac channelopathy that increases the risk of sudden cardiac death.[1][2][3] Ajmaline, a Class Ia antiarrhythmic agent, acts as a potent sodium channel blocker.[4] By inhibiting the cardiac sodium channels, it can reveal the characteristic Type 1 Brugada ECG pattern in susceptible individuals whose baseline ECG may be non-diagnostic.[2][5][6] Due to the proarrhythmic nature of the test, it is imperative to conduct it under strict medical supervision with continuous monitoring and clear, predefined endpoints and termination criteria to ensure patient safety.[5][6]
Quantitative Endpoints and Termination Criteria
The Ajmaline challenge should be terminated upon reaching specific, predefined endpoints to minimize risks. The following table summarizes the key quantitative criteria for test termination.
| Parameter | Endpoint/Termination Criterion | Source(s) |
| Ajmaline Dosage | Target dose of 1 mg/kg body weight reached. | [5][6][7] |
| QRS Duration | QRS complex widens to ≥30% of the baseline measurement. | [4][5][6] |
| QRS complex widens to ≥130% of the baseline measurement. | [7][8] | |
| ST-Segment Elevation | Development of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead (V1-V3)). | [4][7] |
| For a baseline Type 2 ECG, an increase in ST-segment elevation by ≥2mm in at least one right precordial lead. | [4] | |
| Arrhythmias | Occurrence of premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF). | [4][5][6] |
| Development of sinus arrest or high-grade atrioventricular (AV) block (Type II or III). | [4] | |
| Patient Symptoms | Development of concerning clinical symptoms, whether ECG-related or not. | [4] |
Experimental Protocol: Ajmaline Challenge
This protocol outlines a standardized procedure for performing the Ajmaline challenge. It should be conducted in a facility equipped for advanced cardiac life support.
3.1. Patient Preparation
-
Obtain informed consent from the patient after a thorough explanation of the procedure, risks, and benefits.[9]
-
Record the patient's baseline medical history, including any personal or family history of syncope, sudden cardiac death, or arrhythmias.[1]
-
Perform a baseline physical examination and obtain an accurate body weight to calculate the correct Ajmaline dosage.[4]
-
Acquire a baseline 12-lead ECG, including high right precordial leads (V1 and V2 placed in the 3rd intercostal space).[4]
-
Establish intravenous (IV) access, typically via a cannula in the arm.[1][10]
3.2. Materials and Equipment
-
Ajmaline solution for intravenous administration
-
Infusion pump
-
12-lead ECG machine
-
Continuous cardiac monitoring equipment (including heart rate, blood pressure, and ECG)
-
Defibrillator and other advanced cardiac life support equipment and medications.[4]
3.3. Procedure
-
The patient should be in a supine position and comfortable.[1]
-
Connect the patient to the continuous cardiac monitor and the 12-lead ECG machine.[1]
-
Begin continuous monitoring of the ECG and vital signs.[1][4]
-
Administer Ajmaline intravenously at a controlled rate. A common protocol involves administering fractions of the total dose, for example, 10 mg every two minutes, up to a total target dose of 1 mg/kg.[5][6][7]
-
Record a 12-lead ECG at regular intervals, such as every minute, throughout the infusion and for a monitoring period after the infusion is complete.[4]
-
Continuously assess the patient for any symptoms.[4]
-
Terminate the infusion immediately if any of the predefined termination criteria (see Table above and Section 2) are met.[4]
3.4. Post-Procedure Monitoring
-
After the infusion is stopped (either by reaching the target dose or a termination criterion), continue to monitor the patient's ECG and vital signs until the ECG returns to baseline.[4]
-
The monitoring period typically lasts for a few hours post-procedure.[1][9]
-
The patient should be advised not to drive for 24 hours following the procedure.[1]
Visualizations
4.1. Signaling Pathway and Experimental Workflow
Caption: Workflow of the Ajmaline challenge from patient preparation to post-procedure monitoring.
4.2. Logical Relationship of Termination Criteria
Caption: Logical flow for the termination of the Ajmaline challenge based on key criteria.
References
- 1. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 2. gosh.nhs.uk [gosh.nhs.uk]
- 3. ouh.nhs.uk [ouh.nhs.uk]
- 4. bhrs.com [bhrs.com]
- 5. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 9. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 10. mkuh.nhs.uk [mkuh.nhs.uk]
Application Notes and Protocols: Ajmaline Hydrochloride for Inducing Arrhythmia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ajmaline (B190527) hydrochloride, a Class Ia antiarrhythmic agent, for inducing cardiac arrhythmias in preclinical animal models. The information compiled here is intended to guide researchers in designing and executing studies to investigate arrhythmogenic mechanisms and to test the efficacy of antiarrhythmic therapies.
Introduction
Ajmaline hydrochloride is a Rauwolfia alkaloid that primarily functions as a potent sodium channel blocker.[1] It also exhibits effects on potassium and calcium channels, leading to complex electrophysiological changes in the heart.[2][3][4] These properties make it a valuable pharmacological tool for provoking arrhythmias in various animal models, most notably for studying ventricular tachyarrhythmias and for unmasking Brugada syndrome-like phenotypes.[1][5]
Mechanism of Action
Ajmaline's arrhythmogenic and antiarrhythmic properties stem from its multi-channel blocking effects on cardiomyocytes.
-
Sodium Channel Blockade: Ajmaline blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decreased upstroke velocity (Vmax), slowed conduction, and a widening of the QRS complex on an electrocardiogram (ECG).[1]
-
Potassium Channel Blockade: Ajmaline also inhibits several potassium currents, including the transient outward current (Ito) and the delayed rectifier potassium current (IK).[2][6] Blockade of these currents prolongs the action potential duration (APD) and the effective refractory period (ERP), which can contribute to both its antiarrhythmic and proarrhythmic effects.
-
Calcium Channel Blockade: Ajmaline can also inhibit L-type calcium currents (ICa-L), which can affect the plateau phase of the action potential.[6]
The combination of slowed conduction and prolonged repolarization creates a substrate for re-entrant arrhythmias, a common mechanism for ventricular tachycardia.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on cardiac electrophysiology in various animal models.
Table 1: IC50 Values of this compound on Cardiac Ion Channels in Rat Ventricular Myocytes
| Ion Channel | Current | IC50 (µM) |
| Sodium Channel | INa | 27.8 (at -75 mV holding potential) |
| Sodium Channel | INa | 47.2 (at -120 mV holding potential) |
| L-type Calcium Channel | ICa-L | 70.8 |
| Transient Outward Potassium Channel | Ito | 25.9 |
| ATP-sensitive Potassium Channel | IK(ATP) | 13.3 |
Data sourced from Bébarová et al. (2005).[6]
Table 2: Dose-Dependent Effects of this compound on ECG Parameters in Animal Models
| Animal Model | Dose | Route of Administration | QRS Duration | PR/PQ Interval | QT Interval | Arrhythmia Induction/Effect | Reference |
| Dog (Conscious, Post-MI) | 4 mg/kg/h (infusion) | Intravenous | Significantly increased | Not specified | Not specified | Increased inhomogeneity of conduction | Naunyn Schmiedebergs Arch Pharmacol. 1993 Sep;348(3):290-7.[7] |
| Rat (Anesthetized, Ischemia-Reperfusion) | 1 and 2 mg/kg | Intravenous | Not specified | Increased PQ interval | Not specified | Suppressed ventricular tachycardia and fibrillation | J Cardiovasc Pharmacol. 1989 Jan;13(1):71-7.[5][8] |
| Rat (Anesthetized, Chronic Chagas Disease) | 2 mg/kg | Intravenous | Significantly longer | Significantly longer | QaT interval significantly longer | Severe rhythm and ventricular conduction disturbances in 30% of infected rats | Trans R Soc Trop Med Hyg. 1986;80(3):415-9.[9] |
Experimental Protocols
Protocol 1: Induction of Ventricular Tachycardia in a Canine Post-Myocardial Infarction Model
This protocol is adapted from a study investigating the effects of ajmaline on sustained ventricular tachycardia in conscious dogs after myocardial infarction.[7]
-
Animal Model: Conscious, chronically instrumented mongrel dogs, 8-20 days after a 4-hour occlusion of the left anterior descending coronary artery.
-
Drug Preparation: this compound should be dissolved in a sterile, isotonic saline solution to the desired concentration.
-
Administration:
-
Administer an initial intravenous (IV) bolus of 0.7 mg/kg this compound.
-
Immediately follow with a continuous IV infusion of 2 mg/kg/h.
-
For a higher dose, the infusion can be increased to 4 mg/kg/h.
-
-
Arrhythmia Induction: Programmed electrical stimulation is used to induce ventricular tachycardia.
-
Monitoring: Continuously monitor ECG throughout the experiment to assess for changes in QRS duration, intraventricular activation times, and the cycle length of induced tachycardia.
-
Expected Outcome: This protocol can be used to study the proarrhythmic effects of ajmaline, including increased inhomogeneity of conduction, and to test the efficacy of antiarrhythmic interventions. At baseline, all animals in the cited study were inducible for sustained ventricular tachycardia. Ajmaline prevented induction in a subset of animals.[7]
Protocol 2: Induction of Arrhythmias in a Rat Ischemia-Reperfusion Model
This protocol is based on studies investigating the antiarrhythmic actions of ajmaline in anesthetized rats with ischemia-reperfusion injury.[8][10]
-
Animal Model: Anesthetized rats (e.g., Wistar or Sprague-Dawley). Anesthesia can be induced with an appropriate agent such as pentobarbital.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 15 minutes to induce ischemia.
-
Release the ligature to allow for reperfusion.
-
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Administration: Administer this compound intravenously at a dose of 1-2 mg/kg. The timing of administration can be varied (either before occlusion or during reperfusion) to study different aspects of arrhythmogenesis and drug action.
-
Monitoring: Continuously record ECG to monitor for premature ventricular complexes, ventricular tachycardia, and ventricular fibrillation.
-
Expected Outcome: This model is used to study ischemia- and reperfusion-induced arrhythmias. Higher doses of ajmaline (1 and 2 mg/kg) have been shown to suppress malignant arrhythmias in this model.[5][8]
Note on Atrial Fibrillation: The available literature does not provide specific, well-established protocols for the direct induction of atrial fibrillation in animal models using this compound as the primary inducing agent. Ajmaline's primary use in arrhythmia research is focused on ventricular arrhythmias and unmasking Brugada syndrome. While it has been studied in the context of atrial tissue electrophysiology, its role as an inducer of atrial fibrillation is not well-documented.[11] Researchers interested in atrial fibrillation models may need to consider other established methods such as rapid atrial pacing.[12][13]
Visualization of Pathways and Workflows
Signaling Pathway: Electrophysiological Effects of this compound
The following diagram illustrates the primary mechanism of action of ajmaline on cardiac ion channels and its downstream effects on the cardiac action potential, leading to a proarrhythmic state.
Caption: Ajmaline's multi-channel blockade and its proarrhythmic effects.
Experimental Workflow: Induction of Ventricular Arrhythmia in a Canine Model
This diagram outlines the key steps in a typical experimental workflow for inducing ventricular arrhythmias in a canine model using this compound.
Caption: Workflow for ajmaline-induced arrhythmia in a canine model.
References
- 1. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 2. Proarrhythmogenic effects of lamotrigine during ajmaline testing for Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive telemetric electrocardiogram assessment in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vettimes.com [vettimes.com]
- 5. Typical ECG Changes Unmasked by Ajmaline in a Patient with Brugada Syndrome and Left Bundle Branch Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ajmaline on sustained ventricular tachycardia induced by programmed electrical stimulation in conscious dogs after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ajmaline-induced electrocardiographic changes in chronic Trypanosoma cruzi-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Comparison of the antiarrhythmic action of ajmaline, N-n-propylajmalinehydrogen-tartrate and 4-[3'-diethylamino-2'-hydroxypropyl]-ajmalinehydrogentartrate (Tachmalcor) with their hemodynamic and cardiac side-effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Ajmaline Hydrochloride as a Tool for Studying Ion Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) is a Class Ia antiarrhythmic agent derived from the plant Rauwolfia serpentina.[1] It is a well-established pharmacological tool primarily recognized for its potent blockade of voltage-gated sodium channels.[1][2] This activity slows the upstroke of the cardiac action potential (Phase 0) and reduces the conduction velocity of electrical impulses in the myocardium.[1] While its primary application is in the acute treatment of tachyarrhythmias and as a diagnostic challenge to unmask Brugada Syndrome, its effects are not limited to sodium channels.[3][4][5] Ajmaline also modulates a variety of potassium and calcium ion channels, making it a valuable, albeit complex, tool for studying the function and pharmacology of these critical membrane proteins.[6][7] These application notes provide an overview of ajmaline's mechanism of action, quantitative data on its targets, and detailed protocols for its use in ion channel research.
Mechanism of Action
Ajmaline's primary mechanism is the blockade of fast-inactivating voltage-gated sodium channels (Nav).[1] As a Class Ia agent, it prolongs the action potential duration (APD) and the effective refractory period (ERP).[1] This effect is crucial for suppressing re-entrant circuits that cause arrhythmias.[1]
Beyond its effect on sodium channels, ajmaline demonstrates significant activity on other key cardiac ion channels:
-
Potassium (K+) Channels: Ajmaline inhibits several types of potassium channels, including the human ether-a-go-go-related gene (HERG) channels, which are responsible for the rapid delayed rectifier current (IKr), as well as channels underlying the transient outward current (Ito) and the ultrarapid outward potassium current (IKur).[3][7][8] This contributes to the prolongation of the action potential.
-
Calcium (Ca2+) Channels: The compound also has a notable inhibitory effect on L-type calcium channels (ICa-L), which can influence myocardial contractility.[6][9]
This multi-channel activity underscores the importance of careful experimental design when using ajmaline to probe a specific ion channel, as effects on other channels can confound results.
Applications in Ion Channel Research
-
Characterizing Sodium Channel Function: Ajmaline's use-dependent blockade of sodium channels makes it a useful tool for studying channel gating kinetics, particularly the transition between resting, open, and inactivated states.[10]
-
Investigating Potassium Channel Subtypes: With known IC50 values for various potassium channels like HERG, Kv1.5, and Kv4.3, ajmaline can be used to pharmacologically dissect the contribution of these currents in native cells or expression systems.[3][8] It is characterized as an open channel blocker for HERG, Kv1.5, and Kv4.3 channels.[3][8]
-
Probing Ion Channel Structure-Function: Studies using mutated channels have identified specific amino acid residues (e.g., Y652A and F656A in HERG) that abolish ajmaline's inhibitory effect, helping to map the drug's binding site within the channel pore.[8]
-
Diagnostic Tool for Channelopathies: The "ajmaline challenge" is a clinical standard for unmasking the characteristic ECG pattern of Brugada Syndrome, a genetic disorder often caused by mutations in the cardiac sodium channel gene (SCN5A).[4][7][11]
Quantitative Data Summary: Inhibitory Concentrations
The following table summarizes the half-maximal inhibitory concentration (IC50) of ajmaline on various ion channels across different experimental systems.
| Ion Channel/Current | Cell Type / Preparation | IC50 (µM) | Holding Potential (mV) | Reference |
| Sodium Channels | ||||
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 27.8 ± 1.14 | -75 | [6] |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 47.2 ± 1.16 | -120 | [6] |
| Sodium Current (INa) | Amphibian Skeletal Muscle | 23.2 | N/A | [12] |
| Potassium Channels | ||||
| HERG (IKr) | HEK Cells | 1.0 | N/A | [8][13] |
| HERG (IKr) | Xenopus Oocytes | 42.3 | N/A | [8][13] |
| Transient Outward (Ito) | Rat Ventricular Myocytes | 25.9 ± 2.91 | N/A | [6] |
| Transient Outward (Ito) | (Compared to Flecainide) | 216 | N/A | [14] |
| ATP-Sensitive (IK(ATP)) | Rat Ventricular Myocytes | 13.3 ± 1.1 | N/A | [6] |
| Potassium Current (IK) | Amphibian Skeletal Muscle | 9.2 | N/A | [12] |
| Kv1.5 (IKur) | Mammalian Cell Line | 1.70 | N/A | [3] |
| Kv4.3 (Ito) | Mammalian Cell Line | 2.66 | N/A | [3] |
| Calcium Channels | ||||
| L-type Calcium (ICa-L) | Rat Ventricular Myocytes | 70.8 ± 0.09 | N/A | [6] |
Experimental Protocols
Protocol 1: In Vitro Characterization of Ion Channel Blockade using Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the effect of this compound on a specific ion channel expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or water).
-
Mammalian cell line expressing the ion channel of interest.
-
External solution (e.g., Tyrode's solution).
-
Internal (pipette) solution appropriate for the target ion current.
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator).
-
Borosilicate glass capillaries for pipette pulling.
-
Perfusion system.
Methodology:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with control external solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (giga-ohm) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a specific voltage protocol to elicit the ion current of interest. Allow the current to stabilize for several minutes.
-
Record baseline currents in the control external solution.
-
Using the perfusion system, apply the lowest concentration of ajmaline and record the current after it reaches a steady-state block (typically 2-5 minutes).
-
Perform a washout with the control solution to check for reversibility.
-
Repeat the application and washout steps for increasing concentrations of ajmaline.
-
-
Data Analysis:
-
Measure the peak current amplitude at each ajmaline concentration.
-
Normalize the current at each concentration to the baseline control current.
-
Plot the normalized current as a function of the ajmaline concentration and fit the data to the Hill equation to determine the IC50 value and Hill coefficient.
-
Protocol 2: Diagnostic Unmasking of Brugada Syndrome using the Ajmaline Challenge Test
This protocol is for clinical diagnostic use and must be performed in a controlled setting with full resuscitation capabilities. It is intended for informational purposes for researchers to understand the clinical application.
Patient Criteria:
-
Patients with suspected Brugada Syndrome (e.g., unexplained syncope, family history of sudden cardiac death) but without a spontaneous diagnostic Type 1 ECG pattern.[11]
Materials & Setup:
-
Intravenous ajmaline solution.
-
Infusion pump.
-
Continuous 12-lead ECG monitoring system.
-
Advanced cardiac life support (ACLS) equipment and personnel.[11]
-
Antidotes such as isoprenaline and sodium lactate (B86563) should be available.[15]
Methodology:
-
Patient Preparation: Obtain informed consent. Secure intravenous access. Record a baseline 12-lead ECG, including leads V1 and V2 placed in the conventional and higher (e.g., 3rd intercostal space) positions.[5]
-
Ajmaline Infusion: Administer ajmaline intravenously at a controlled rate. A common protocol is a fractionated administration of 10 mg every two minutes, up to a total target dose of 1 mg/kg body weight.[11]
-
Continuous Monitoring: Continuously monitor the patient's ECG and vital signs throughout the infusion and for a period post-infusion until the ECG returns to baseline.[15]
-
Endpoints for Test Termination: Stop the infusion immediately if any of the following endpoints are reached:[5][11]
-
Appearance of a diagnostic Type 1 Brugada ECG pattern (coved ST-segment elevation ≥2 mm in >1 right precordial lead).
-
QRS complex widening by >30% from baseline.
-
Development of frequent premature ventricular complexes or any ventricular arrhythmia.
-
Completion of the total 1 mg/kg dose.
-
-
Interpretation:
-
Positive Test: The appearance of the diagnostic Type 1 Brugada pattern.
-
Negative Test: The full dose is administered without the appearance of the diagnostic ECG pattern.
-
-
Post-Procedure Care: Continue monitoring the patient until the ECG has fully returned to the baseline state. The short half-life of ajmaline means effects typically resolve quickly.[5]
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. w.heartrhythmcharity.org.uk [w.heartrhythmcharity.org.uk]
- 5. bhrs.com [bhrs.com]
- 6. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 8. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use-dependent blockade of sodium channels by local anaesthetics and antiarrhythmic drugs. Effects of chloramine-T and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 15. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
Application Notes: Ajmaline Hydrochloride in High-Throughput Screening for Ion Channel Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ajmaline (B190527) is an alkaloid originally isolated from Rauwolfia serpentina and is classified as a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the effective refractory period.[1] While its main clinical use is in the pharmacological challenge to diagnose Brugada Syndrome, its well-characterized, multi-target profile makes ajmaline hydrochloride a valuable tool in preclinical drug discovery, particularly in high-throughput screening (HTS) for novel ion channel modulators.[1][2]
These application notes provide an overview of ajmaline's mechanism, its use as a reference compound in HTS campaigns, and detailed protocols for its application in common screening platforms.
Mechanism of Action: A Multi-Channel Modulator
Ajmaline's pharmacological profile is not limited to sodium channels. It interacts with several types of ion channels, making it a useful compound for both primary screening and secondary counter-screening to assess selectivity.[2][3]
-
Sodium Channels (Nav): Ajmaline is a potent blocker of cardiac (Nav1.5) and other sodium channels.[4] This blockade is the basis of its antiarrhythmic effect and its ability to unmask the Brugada phenotype.[1] It reduces the rate of rise of the action potential, thereby slowing conduction velocity.[1]
-
Potassium Channels (Kv): Ajmaline inhibits multiple potassium channels. It is a known blocker of the hERG (Kv11.1) channel, which contributes to its potential for QT prolongation.[5] It also inhibits other potassium currents, including the transient outward current (Ito), IKur (Kv1.5), and ATP-sensitive potassium channels (KATP).[3][6] This activity can prolong action potential duration.[6]
-
Calcium Channels (Cav): Studies have shown that ajmaline can inhibit L-type calcium currents (ICa-L) in a dose-dependent manner, which may contribute to its overall cardiac effects.[3][6]
The diagram below illustrates the primary sites of action for ajmaline on a stylized cardiac action potential.
Caption: Ajmaline's modulation of the cardiac action potential.
Data Presentation: Quantitative Effects of Ajmaline
Ajmaline's potency varies across different ion channels and experimental systems. This data is critical for designing experiments, interpreting screening results, and using ajmaline as a reference standard.
| Ion Channel | Current | Cell Type / System | IC50 (µM) | Reference(s) |
| Sodium Channel (Nav) | INa | Rat Ventricular Myocytes (HP = -75 mV) | 27.8 | [6] |
| Sodium Channel (Nav) | INa | Amphibian Skeletal Muscle | 23.2 | [7] |
| Potassium Channel (hERG) | IKr | HEK293 Cells | 1.0 | [5][8] |
| Potassium Channel | Ito | Rat Ventricular Myocytes | 25.9 | [6] |
| Potassium Channel | IK(ATP) | Rat Ventricular Myocytes | 13.3 | [6] |
| Potassium Channel | IK | Amphibian Skeletal Muscle | 9.2 | [7] |
| Calcium Channel (L-type) | ICa-L | Rat Ventricular Myocytes | 70.8 | [6] |
High-Throughput Screening Applications & Workflows
In HTS, ajmaline serves as an excellent positive control for screens targeting sodium channel blockers. Its known off-target effects also make it a useful tool for developing counter-screens to ensure the selectivity of newly identified hits.
A typical HTS workflow for identifying ion channel modulators is a multi-stage process.
Caption: A generalized high-throughput screening workflow.
Following primary screening, hits are advanced through a screening cascade to confirm activity and characterize their mechanism of action.
Caption: A typical drug discovery screening cascade.
Experimental Protocols
Protocol: Automated Patch Clamp (APC) Assay for Nav1.5 Blockers
This protocol provides a generalized methodology for determining the potency (IC50) of test compounds against the Nav1.5 channel using an automated patch clamp system (e.g., SyncroPatch, QPatch, or IonFlux). This compound is used as a positive control.[9][10][11]
A. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Nav1.5.
-
Cell Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Test Compounds: Prepare a 10 mM stock of this compound in DMSO. Prepare serial dilutions of test compounds and ajmaline in External Solution to achieve final assay concentrations (e.g., 0.01 to 100 µM).
B. Cell Preparation
-
Culture cells to 70-90% confluency.
-
Wash cells with PBS (Ca2+/Mg2+-free).
-
Detach cells using a gentle, non-enzymatic cell dissociation solution to preserve channel integrity.
-
Resuspend cells in External Solution at a density of 1-5 x 106 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature with gentle agitation.
C. APC System Setup and Execution
-
Prime the APC system's fluidics with External and Internal solutions according to the manufacturer's instructions.
-
Load the prepared cell suspension, internal solution, and compound plates into the instrument.
-
Seal Formation: Initiate the automated cell capture and sealing protocol. Target seal resistances >500 MΩ for high-quality recordings.
-
Voltage Protocol: Apply a voltage protocol to elicit Nav1.5 currents. A typical protocol for assessing state-dependent block is:
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to -10 mV for 20 ms (B15284909) to activate the channel.
-
Apply the protocol at a frequency of 0.1 Hz.
-
-
Compound Application:
-
Establish a stable baseline current by perfusing with External Solution (vehicle control) for 2-3 minutes.
-
Apply increasing concentrations of the test compound (or ajmaline control), allowing the current to reach steady-state inhibition at each concentration (typically 3-5 minutes per concentration).
-
Perform a final washout step with External Solution to assess reversibility.
-
D. Data Analysis
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Plot the normalized current as a function of compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol: Fluorescence-Based Membrane Potential Assay (Primary Screen)
This protocol describes a primary HTS assay using a fluorescence-based membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit) to identify potential ion channel modulators.[12][13][14]
A. Materials and Reagents
-
Cell Line: As described in 5.1.A.
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Membrane Potential Dye: Prepare dye loading buffer according to the manufacturer's protocol (e.g., FLIPR BLUE dye in assay buffer).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Channel Activator: Veratridine or similar Nav channel activator.
-
Compound Plates: 384-well plates containing test compounds and ajmaline at a single, high concentration (e.g., 10 or 30 µM).
B. Assay Procedure
-
Cell Plating: Seed cells into 384-well plates at a density that forms a uniform monolayer after 24 hours (e.g., 20,000 cells/well).
-
Dye Loading: Remove culture medium and add 20 µL of the prepared membrane potential dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Transfer compounds from the source plate to the assay plate using an automated liquid handler. Incubate for 15-30 minutes at room temperature.
-
Signal Detection:
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the channel activator (e.g., veratridine) to all wells to induce membrane depolarization.
-
Continuously record the fluorescence signal for 2-3 minutes post-addition.
-
C. Data Analysis
-
Calculate the change in fluorescence (ΔF) upon addition of the activator.
-
Inhibitors of the Nav channel (like ajmaline) will reduce or prevent the fluorescence increase caused by the activator.
-
Calculate the percent inhibition for each compound relative to positive (no activator) and negative (vehicle + activator) controls.
-
Flag compounds exceeding a defined inhibition threshold (e.g., >50% inhibition) as 'hits' for further investigation.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 [pubmed.ncbi.nlm.nih.gov]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 14. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
Application Notes and Protocols for the Ajmaline Challenge Test in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ajmaline (B190527) Challenge Test is a provocative diagnostic tool used in clinical and research settings to unmask the characteristic electrocardiogram (ECG) pattern of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1] Ajmaline, a Class Ia antiarrhythmic agent, primarily functions by blocking cardiac sodium channels.[2] This blockade can reveal the distinctive Type 1 Brugada ECG pattern in susceptible individuals whose baseline ECG may be non-diagnostic.[1] These application notes provide a detailed overview of the ethical considerations, informed consent procedures, and a standardized protocol for conducting the Ajmaline Challenge Test in a clinical research environment.
Ethical Considerations in the Ajmaline Challenge Test
The administration of a provocative agent like ajmaline carries inherent risks, necessitating strict adherence to ethical principles to ensure participant safety and autonomy.[3] All research involving the Ajmaline Challenge Test must be prospectively reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee.[4]
Key ethical principles to be observed include:
-
Beneficence and Non-maleficence: The potential benefits of a definitive diagnosis for the research participant or the scientific knowledge gained must outweigh the foreseeable risks.[3] The test should only be performed when there is a clear clinical or research question that cannot be answered by less risky means.
-
Informed Consent: A thorough informed consent process is paramount.[5] This involves more than just obtaining a signature; it is an ongoing dialogue to ensure the participant fully understands the test and its implications.[3]
-
Confidentiality: All participant data, including test results and any genetic information, must be kept confidential to protect their privacy.[6]
-
Scientific Validity: The research protocol must be scientifically sound and designed to yield valid and significant data.[4]
Below is a logical diagram outlining the ethical considerations for the Ajmaline Challenge Test.
References
- 1. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 2. bhrs.com [bhrs.com]
- 3. Ethics Research | Clinical Center [cc.nih.gov]
- 4. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
- 5. The Ethics of Clinical Trials in the Drug Development Process | Meet Recruitment [meetlifesciences.com]
- 6. Legal And Ethical Implications Of Drug Testing In A Clinical Diagnostic Lab [needle.tube]
Application Notes and Protocols for Monitoring ECG Changes During Ajmaline Hydrochloride Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) hydrochloride is a Class Ia antiarrhythmic agent utilized primarily as a diagnostic tool to unmask the characteristic electrocardiogram (ECG) patterns associated with Brugada syndrome.[1][2][3][4] Brugada syndrome is a genetic disorder that affects the heart's electrical signaling and can lead to life-threatening ventricular arrhythmias.[1][4][5] The ajmaline challenge test involves the intravenous administration of ajmaline while closely monitoring the patient's ECG for specific changes.[2][5] In individuals with the underlying genetic predisposition for Brugada syndrome, ajmaline can provoke the diagnostic Type 1 ECG pattern, which may be concealed or intermittent at baseline.[6][7] This document provides detailed protocols for the safe administration of ajmaline and comprehensive monitoring of ECG changes, intended for use in a controlled clinical or research setting.
Mechanism of Action
Ajmaline's primary mechanism of action is the blockade of voltage-gated sodium channels (SCN5A) in the cardiac myocytes.[8][9] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the conduction velocity of electrical impulses.[8] In the context of Brugada syndrome, this sodium channel blockade is thought to create a voltage gradient between the epicardium and endocardium of the right ventricle, leading to the characteristic ST-segment elevation seen on the ECG.[10]
While its principal effect is on sodium channels, ajmaline also influences other ion channels, including potassium and calcium channels, which contributes to its overall electrophysiological effect.[11][12][13] It has been shown to inhibit cardiac potassium channels such as Kv1.5, Kv4.3, and HERG, which can affect cardiac repolarization.[11][12][13]
Caption: Ajmaline's effect on cardiac ion channels.
Experimental Protocols
Patient and Subject Preparation
-
Informed Consent: Obtain written informed consent from the participant after a thorough explanation of the procedure, potential risks, and benefits.[1][2][4]
-
Medical History and Allergy Screening: Document a complete medical history, including any family history of sudden cardiac death or Brugada syndrome.[1][5] Specifically ask about allergies or previous adverse reactions to medications.[1][4]
-
Baseline Evaluation:
-
Drug Discontinuation: Any antiarrhythmic drugs or other medications known to provoke a Brugada ECG pattern should be discontinued (B1498344) for at least five half-lives before the test.[14]
-
Fasting: Some protocols may require the patient to fast for a few hours before the procedure, while others state it is not necessary.[1][3][4] It is important to follow the specific institutional guidelines.
-
IV Access: Insert a cannula into a vein in the patient's hand or arm for drug administration.[1][3][4]
Equipment and Reagents
-
This compound solution (e.g., 50mg per 10ml ampoule).[16]
-
Infusion pump for controlled administration.[1]
-
Continuous 12-lead ECG monitoring system.
-
Blood pressure monitor.
-
Advanced cardiopulmonary life-support equipment, including an external defibrillator, must be immediately available.[16][17]
-
Isoprenaline and sodium lactate (B86563) should be available as potential antidotes.[17][18]
Ajmaline Infusion and ECG Monitoring Protocol
-
Dosage Calculation: The standard dose of ajmaline is 1 mg/kg of body weight.[14][18]
-
Infusion Rate: The total dose is typically administered intravenously over 5 to 10 minutes.[14][19] Some protocols specify a rate of 10 mg every two minutes or 10 mg per minute.[16][20]
-
Continuous Monitoring:
-
Continuously monitor the 12-lead ECG throughout the infusion and post-infusion period.[2][18][19]
-
Record a full 12-lead ECG every minute during the infusion and for at least 5-10 minutes after completion, then at regular intervals until the ECG returns to baseline.[4][6][15]
-
Monitor blood pressure and heart rate at regular intervals (e.g., every 5 minutes).[16]
-
-
Termination Criteria: The infusion should be stopped immediately if any of the following occur:[16][17][18][21]
-
The target dose is reached.
-
A diagnostic Type 1 Brugada ECG pattern appears (coved ST-segment elevation ≥2 mm in at least one right precordial lead).
-
The QRS duration prolongs by more than 30% from baseline.
-
Ventricular premature beats or ventricular tachycardia occur.
-
Second or third-degree AV block or sinus arrest develops.
-
-
Post-Infusion Monitoring: Continue to monitor the patient's ECG and vital signs for at least one hour after the infusion or until the ECG returns to baseline.[16][19]
Caption: Workflow for ajmaline infusion and ECG monitoring.
Data Presentation
Quantitative ECG Changes
The administration of ajmaline typically results in predictable changes to several ECG parameters.
Table 1: Comparison of ECG Parameters at Baseline and Post-Ajmaline Infusion
| ECG Parameter | Baseline (Mean [IQR]) | Post-Ajmaline (Mean Change) | Reference |
| PR Interval | 162 ms[22] | +28% (mean Δ 43.36ms) | [14][23] |
| QRS Duration | 94 ms[21] | +28% (mean Δ 25.66ms) | [14][23] |
| QTc Interval | 411 ms[22] | Significant Prolongation | [14][19] |
| S-wave Duration (Lead II) | Not specified | +97% | [23] |
| ST-J Point Amplitude | Not specified | +51% to +57% | [23] |
Note: Values are aggregated from different studies and serve as a general reference.
Diagnostic Criteria for a Positive Test
A positive ajmaline challenge is defined by specific ECG changes, primarily the unmasking of a Type 1 Brugada pattern.
Table 2: Diagnostic Criteria for a Positive Ajmaline Challenge
| ECG Finding | Criteria | Leads |
| Type 1 Brugada Pattern | Coved ST-segment elevation ≥ 0.2 mV (2 mm) followed by a negative T-wave | In at least one right precordial lead (V1, V2) positioned in the 2nd, 3rd, or 4th intercostal space |
| Type 2 to Type 1 Conversion | Conversion of a baseline Type 2 or 3 pattern to a Type 1 pattern | In at least one right precordial lead (V1, V2) |
Safety Considerations and Adverse Events
While the ajmaline challenge is generally considered safe, potential risks and side effects must be managed.[1] Complications are rare but can be serious.[5]
Table 3: Potential Adverse Events During Ajmaline Infusion
| Adverse Event | Frequency | Management |
| Common Side Effects | ||
| Metallic Taste in Mouth | Common | Harmless, resolves quickly post-infusion.[1][3][6] |
| Visual Disturbances (e.g., double vision) | Common | Harmless, resolves quickly post-infusion.[1][5][25] |
| Flushing, Tingling Sensation | Common | Harmless, resolves quickly post-infusion.[25] |
| Serious Adverse Events | ||
| Ventricular Tachycardia/Fibrillation | Very Rare (<1%) | Immediate cessation of infusion, advanced life support, potential cardioversion/defibrillation.[3][5][14] |
| High-Degree AV Block / Sinus Arrest | Rare | Immediate cessation of infusion, supportive care, potential use of isoprenaline.[16] |
Precautions:
-
The procedure must be performed in a setting with full resuscitation capabilities.[17][18]
-
Continuous and vigilant monitoring by experienced personnel is crucial.[3][4]
-
Exercise particular caution in patients with pre-existing conduction abnormalities.[17][18]
References
- 1. ouh.nhs.uk [ouh.nhs.uk]
- 2. leedsth.nhs.uk [leedsth.nhs.uk]
- 3. uhd.nhs.uk [uhd.nhs.uk]
- 4. uhcw.nhs.uk [uhcw.nhs.uk]
- 5. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 6. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 9. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 10. Typical ECG Changes Unmasked by Ajmaline in a Patient with Brugada Syndrome and Left Bundle Branch Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ECG Markers of Positive Drug Challenge With Ajmaline in Patients With Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 16. Ajmaline Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 17. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 18. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 19. academic.oup.com [academic.oup.com]
- 20. heart.bmj.com [heart.bmj.com]
- 21. bhrs.com [bhrs.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ajmaline Provocation Studies | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 25. gosh.nhs.uk [gosh.nhs.uk]
Troubleshooting & Optimization
ajmaline hydrochloride proarrhythmic effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ajmaline (B190527) hydrochloride. The information is intended to help anticipate and mitigate proarrhythmic effects during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ajmaline hydrochloride's proarrhythmic effect?
A1: this compound is a Class 1A antiarrhythmic agent that primarily blocks fast inward sodium channels (INa) in cardiac cells.[1][2] This action slows the depolarization phase of the cardiac action potential, leading to a reduction in conduction velocity.[2] However, its proarrhythmic potential is complex and not solely attributed to sodium channel blockade. Ajmaline also affects other ion channels, including potassium (Ito, IKur, IKr) and L-type calcium channels (ICa-L), which can alter cardiac repolarization and contribute to arrhythmogenesis.[2][3] This multi-channel effect can lead to a vulnerable window where premature impulses can trigger re-entrant arrhythmias, such as ventricular tachycardia (VT) or ventricular fibrillation (VF).[4]
Q2: What are the typical signs of ajmaline-induced proarrhythmia in an experimental setting?
A2: In an experimental setting, signs of ajmaline-induced proarrhythmia can manifest in various ways depending on the model:
-
In vitro (e.g., hiPSC-CMs on MEA): Look for the appearance of early afterdepolarizations (EADs), prolonged field potential duration (FPD), and irregular beating or arrhythmias.[5][6]
-
Ex vivo (e.g., Langendorff-perfused heart): Monitor for significant QRS prolongation (greater than 30% from baseline), development of ventricular extrasystoles, non-sustained or sustained ventricular tachycardia, or ventricular fibrillation on the electrocardiogram (ECG).[7]
-
Cellular level (Patch-clamp): Observe a marked reduction in the upstroke velocity (Vmax) of the action potential and significant prolongation of the action potential duration (APD).[8]
Q3: What are the known risk factors that can exacerbate ajmaline's proarrhythmic effects?
A3: Several factors can increase the risk of ajmaline-induced proarrhythmia:
-
Genetic Predisposition: Individuals with underlying genetic channelopathies, such as Brugada syndrome (even if latent), are highly susceptible.[9] Mutations in genes like SCN5A are a significant risk factor.[10]
-
Co-administration of other drugs: Drugs that also affect sodium channels or other cardiac ion channels can have an additive proarrhythmic effect. For example, the anticonvulsant lamotrigine (B1674446) has been reported to be proarrhythmic when combined with ajmaline.
-
Underlying Cardiac Conditions: Pre-existing conduction abnormalities can increase susceptibility to ajmaline's effects.[10]
-
Age: Some studies suggest that younger individuals may have a higher risk of developing sustained ventricular arrhythmias during an ajmaline challenge.[10][11]
Q4: Can ajmaline's proarrhythmic effects be reversed?
A4: Yes, in many experimental and clinical settings, the proarrhythmic effects of ajmaline can be mitigated or reversed. Due to its short half-life (distribution half-life of about 6 minutes), discontinuing the administration is the first and most critical step.[4][12] For active reversal, the following have been used:
-
Isoprenaline (Isoproterenol): This beta-adrenergic agonist can be effective in treating ajmaline-induced ventricular arrhythmias.[4][9][10][11] It is thought to counteract the electrical imbalances caused by ajmaline.
-
Hypertonic Sodium Salts: Sodium bicarbonate or sodium lactate (B86563) can help reverse the cardiotoxic effects of sodium channel blockers by increasing the extracellular sodium concentration, which can help to displace ajmaline from its binding site on the sodium channel.[13][14][15][16]
-
Quinidine (B1679956): While also a Class 1A antiarrhythmic, quinidine has been used in some contexts to manage arrhythmias in Brugada syndrome, but its use in acute ajmaline toxicity is less clear and should be approached with caution.[9][17][18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence of arrhythmias at low concentrations. | High sensitivity of the cell line or tissue model (e.g., specific genetic background). Co-administration of a potentiating compound. | 1. Verify the genetic background of the cell line or animal model. 2. Review all components of the experimental medium for compounds with known cardiac ion channel effects. 3. Perform a dose-response curve with a wider range of lower concentrations. |
| Significant QRS prolongation (>30%) without overt arrhythmias. | Strong sodium channel blockade, a precursor to potential arrhythmias. | 1. Immediately stop ajmaline administration/perfusion.[2] 2. Monitor the preparation closely for the development of arrhythmias. 3. Consider reducing the target concentration in subsequent experiments. |
| Irreproducible results between experiments. | Variability in cell culture conditions (e.g., passage number, confluency). Temperature fluctuations. Instability of ajmaline solution. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Ensure strict temperature control throughout the experiment. 3. Prepare fresh ajmaline solutions for each experiment. |
| Arrhythmias are refractory to isoprenaline. | Severe toxicity or involvement of multiple ion channels. | 1. Consider the administration of hypertonic sodium bicarbonate (8.4%).[11] 2. In ex vivo models, ensure adequate oxygenation and physiological parameters of the perfusate. |
Quantitative Data Summary
Table 1: Incidence of Proarrhythmic Events During Ajmaline Administration (Clinical Studies)
| Study Population | Ajmaline Dose | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) | Reference |
| 158 patients undergoing Brugada syndrome diagnosis | 1 mg/kg (fractionated) | 1.3% (symptomatic VT) | Not specified | [1] |
| Review of studies (Jan 2000 - Aug 2015) | Variable | 0.34% (non-sustained), 0.59% (sustained) | Not specified | [10] |
| 503 patients with Brugada syndrome | Not specified | Not specified | 1.8% (sustained VAs) | [19] |
Table 2: Electrophysiological Effects of Ajmaline in hiPSC-CMs
| Parameter | Ajmaline Concentration | Effect | Cell Model | Reference |
| Action Potential Amplitude (APA) | 30 µM | Stronger reduction in BrS-derived cells vs. control | hiPSC-CMs from BrS patient and healthy donor | [8] |
| Max. Depolarization Velocity (Vmax) | 30 µM | Stronger reduction in BrS-derived cells vs. control | hiPSC-CMs from BrS patient and healthy donor | [8] |
| Activation-Recovery Interval | Increasing doses | Significant lengthening | hiPSC-CMs | [19] |
| INa (Sodium Current) | 100 µM | Blockade | hiPSC-CMs | [19] |
| IKr (Potassium Current) | 100 µM | Blockade | hiPSC-CMs | [19] |
Experimental Protocols
Protocol 1: Assessing Ajmaline Proarrhythmia in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) using a Microelectrode Array (MEA)
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated MEA plates at a density that allows for the formation of a spontaneously beating syncytium. Culture the cells for a sufficient time to allow for electrical coupling and maturation, typically 7-10 days.
-
Baseline Recording: Record baseline field potentials for at least 10 minutes to establish a stable beating rate and FPD.
-
Ajmaline Administration: Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or DMSO). Perform serial dilutions to achieve the desired final concentrations. Add ajmaline to the culture medium in a cumulative dose-response manner, with a 5-10 minute equilibration period at each concentration.
-
Data Acquisition: Continuously record field potentials throughout the experiment.
-
Data Analysis: Analyze the recordings for changes in beat rate, FPD (corrected using Bazett's or Fridericia's formula), and the emergence of arrhythmic events such as EADs, tachycardia, or fibrillation.[5][6]
-
Mitigation/Reversal: In case of severe arrhythmias, replace the ajmaline-containing medium with fresh culture medium to facilitate washout. Isoprenaline (e.g., 1 µM) can be added to the medium to attempt pharmacological reversal.
Protocol 2: Evaluating Ajmaline Proarrhythmia in a Langendorff-Perfused Heart Model
-
Heart Isolation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit buffer, oxygenated with 95% O2/5% CO2, and maintained at a constant temperature (37°C) and pressure.
-
Instrumentation: Place ECG electrodes on the heart to record a continuous electrocardiogram. A balloon can be inserted into the left ventricle to measure contractile function.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate, coronary flow, and contractile function.
-
Ajmaline Infusion: Infuse this compound into the perfusate at a controlled rate to achieve a target concentration. A typical clinical dose is 1 mg/kg, which can be adapted for the isolated heart preparation.
-
Monitoring: Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, QT interval, and the development of arrhythmias. Stop the infusion if the QRS duration increases by more than 30% from baseline or if sustained ventricular arrhythmias occur.[7]
-
Reversal: If arrhythmias occur, stop the ajmaline infusion and perfuse with drug-free buffer. If arrhythmias persist, infuse isoprenaline (e.g., 0.02-0.06 mg bolus followed by an infusion of 5 mcg/minute) or hypertonic sodium bicarbonate.[4][11]
Visualizations
Caption: Mechanism of Ajmaline-Induced Proarrhythmia.
References
- 1. [PDF] Management of untreatable ventricular arrhythmias during pharmacologic challenges with sodium channel blockers for suspected Brugada syndrome | Semantic Scholar [semanticscholar.org]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. bhrs.com [bhrs.com]
- 5. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proarrhythmia risk prediction using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Brugada Syndrome Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 13. europeanreview.org [europeanreview.org]
- 14. europeanreview.org [europeanreview.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Management of sodium-channel blocker poisoning: the role of hypertonic sodium salts. | Semantic Scholar [semanticscholar.org]
- 17. Pharmacological Therapy in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Management of Brugada Syndrome: Thirty-Three–Year Experience Using Electrophysiologically Guided Therapy With Class 1A Antiarrhythmic Drugs | Semantic Scholar [semanticscholar.org]
- 19. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
ajmaline challenge false positive and false negative results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the ajmaline (B190527) challenge, a pharmacological test used to unmask the electrocardiographic (ECG) pattern of Brugada syndrome. This guide addresses potential issues such as false positive and false negative results to assist researchers in obtaining accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ajmaline in unmasking Brugada syndrome?
Ajmaline is a Class Ia antiarrhythmic agent that primarily acts as a sodium channel blocker.[1] In individuals with Brugada syndrome, there is often an underlying dysfunction in the cardiac sodium channels (encoded by the SCN5A gene in many cases), leading to a reduction in the sodium current (INa).[2][3][4] Ajmaline exacerbates this effect by further blocking the sodium channels, which can unmask the characteristic Type 1 Brugada ECG pattern (coved-type ST-segment elevation in the right precordial leads).[2][3][4] It's important to note that ajmaline also affects other ion channels, including potassium and calcium channels, which may contribute to its overall effect.[1][2][5][6]
Q2: What are the established sensitivity and specificity of the ajmaline challenge?
The diagnostic accuracy of the ajmaline test can vary depending on the patient population and the diagnostic criteria used. A study on families with known SCN5A mutations reported the following metrics:
| Metric | Value (%) |
| Sensitivity | 80.0% |
| Specificity | 94.4% |
| Positive Predictive Value | 93.3% |
| Negative Predictive Value | 82.9% |
Data from a study on families with SCN5A mutations.[7][8][9]
It is crucial to interpret these values with caution, as the genetic basis of Brugada syndrome is complex, and not all patients have identifiable SCN5A mutations.[2]
Troubleshooting Guide: False Positives and False Negatives
Issue: Potential False Positive Ajmaline Challenge Results
A false positive result is the induction of a Brugada-like ECG pattern in an individual who does not actually have Brugada syndrome. This can lead to misdiagnosis and unnecessary interventions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Dose of Ajmaline | Adhere strictly to the recommended dosing protocol (typically 1 mg/kg body weight). Positive responses at doses exceeding this are more likely to be false positives.[10] |
| Individual Metabolic Variations | Ajmaline metabolism can be influenced by genetic factors, such as variations in the CYP2D6 enzyme. Poor metabolizers may have higher plasma concentrations of the drug, increasing the risk of a false positive. Consider genetic screening for CYP2D6 variants if results are ambiguous. |
| Co-existing Cardiac Conditions | Certain cardiac conditions can mimic the Brugada ECG pattern upon ajmaline administration. These include arrhythmogenic right ventricular cardiomyopathy (ARVC), myotonic dystrophy, and atrioventricular nodal reentrant tachycardia (AVNRT).[11][12][13][14] A thorough clinical evaluation to rule out these conditions is essential. |
| Medication Interference | While specific data on medications causing false positive ajmaline tests is limited, it is prudent to review all concomitant medications. Drugs that affect cardiac ion channels could potentially influence the test outcome. A washout period for any non-essential medications may be considered in consultation with a clinician. |
Reported Rates of Positive Ajmaline Tests in Other Conditions:
| Condition | Approximate Rate of Positive Ajmaline Test |
| Atrioventricular Nodal Reentrant Tachycardia (AVNRT) | ~27% |
| Myotonic Dystrophy | ~18% |
| Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC) | ~16% |
| Healthy Control Population | ~5% |
These rates highlight the low specificity of the ajmaline test in populations not suspected of having Brugada syndrome.[11][12][14]
Issue: Potential False Negative Ajmaline Challenge Results
A false negative result occurs when the ajmaline challenge fails to induce the characteristic ECG pattern in an individual who genuinely has Brugada syndrome.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Age-Dependent Response | The penetrance of Brugada syndrome and the response to ajmaline can be age-dependent, particularly in pediatric populations.[15] A negative test in a child or adolescent may not be conclusive, and a repeat test after puberty might be considered.[15] |
| Lower Test Sensitivity Compared to Gold Standard | While ajmaline is considered more sensitive than other sodium channel blockers like flecainide, it is not 100% sensitive.[11][12] In cases with a strong clinical suspicion of Brugada syndrome despite a negative ajmaline test, further investigation, including genetic testing and long-term follow-up, is warranted. |
| Presence of Left Bundle Branch Block (LBBB) | A pre-existing LBBB can mask the typical Brugada ECG pattern. In some cases, ajmaline administration has been reported to convert an LBBB to a right bundle branch block pattern, unmasking the Brugada syndrome.[16] Careful ECG analysis is critical in these patients. |
Experimental Protocols
Standard Ajmaline Challenge Protocol
This is a generalized protocol and should be adapted based on institutional guidelines and specific research needs. The test should always be performed in a setting with advanced cardiac life support capabilities.
-
Patient Preparation:
-
Obtain informed consent.
-
Perform a baseline 12-lead ECG, including high precordial leads (V1 and V2 in the 2nd and 3rd intercostal spaces).
-
Discontinue any medications that may interfere with the test for at least five half-lives.
-
Establish intravenous access.
-
-
Ajmaline Administration:
-
Administer ajmaline intravenously at a dose of 1 mg/kg body weight.
-
The infusion is typically given over 5-10 minutes.
-
-
ECG Monitoring:
-
Continuously monitor the 12-lead ECG throughout the infusion and for a designated period afterward.
-
Record ECGs at regular intervals (e.g., every minute) during and after the infusion.
-
-
Termination Criteria:
-
Appearance of a diagnostic Type 1 Brugada ECG pattern (coved ST-segment elevation ≥2 mm in ≥1 right precordial lead).
-
Development of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
QRS widening of >30% from baseline.
-
Completion of the total dose.
-
-
Post-Procedure Monitoring:
-
Continue to monitor the patient until the ECG returns to baseline.
-
Visualizations
Caption: Pathophysiology of Brugada Syndrome.
Caption: Ajmaline Challenge Experimental Workflow.
Caption: Logical Relationships of Ajmaline Test Outcomes.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. academic.oup.com [academic.oup.com]
- 5. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Unmasked Brugada Pattern by Ajmaline Challenge in Patients with Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Typical ECG Changes Unmasked by Ajmaline in a Patient with Brugada Syndrome and Left Bundle Branch Block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ajmaline Hydrochloride Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges associated with the degradation and loss of potency of ajmaline (B190527) hydrochloride in solution. The information is designed to help you troubleshoot experiments and ensure the integrity of your results.
Frequently Asked questions (FAQs)
Q1: My ajmaline hydrochloride solution appears discolored. Is it still usable?
A change in the color of your this compound solution, such as turning yellow or brown, can be an indicator of degradation. It is strongly recommended to discard any discolored solution and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Q2: I am observing inconsistent results in my experiments using an this compound stock solution. What could be the cause?
Inconsistent results are often a sign of compound instability. The degradation of this compound in solution can lead to a decrease in its effective concentration and the formation of unknown byproducts, both of which can impact experimental outcomes. It is crucial to evaluate the stability of your stock solution under your specific storage conditions. If you suspect degradation, prepare a fresh solution.
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: Ajmaline, as an indole (B1671886) alkaloid, is susceptible to degradation in both acidic and alkaline conditions. The optimal pH for stability should be empirically determined, but neutral to slightly acidic conditions are generally preferred for many hydrochloride salts.
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical decomposition of the ajmaline molecule.
Q4: What are the best practices for preparing and storing this compound solutions to minimize degradation?
To ensure the stability of your this compound solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity, HPLC-grade solvents for solution preparation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.
-
Storage Conditions:
-
Short-term: For storage up to a few days, keep the solution refrigerated (2-8°C) and protected from light in a tightly sealed container.
-
Long-term: For longer storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected or absent biological activity | Loss of potency due to degradation of this compound. | 1. Prepare a fresh solution of this compound from a reliable solid-state source.2. Verify the concentration and purity of the new solution using a validated analytical method (e.g., HPLC-UV).3. Re-run the experiment with the freshly prepared and verified solution. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Protect the stock solution and samples from light and elevated temperatures during preparation and analysis.2. Analyze a freshly prepared standard alongside the aged or suspect solution to identify potential degradation peaks.3. If degradation is confirmed, optimize storage and handling procedures to minimize its occurrence. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent and pH are appropriate for maintaining the solubility of this compound.2. If the solution has been stored for an extended period, the precipitate may consist of degradation products. Discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile (B52724)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV/PDA or HPLC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be shielded from light by wrapping in aluminum foil and placed alongside the exposed sample.
-
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
1. Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 5.0 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~250 nm and ~290 nm), and use a photodiode array (PDA) detector to evaluate peak purity.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.
Data Summary
Due to the limited availability of specific quantitative data for this compound degradation in the public domain, the following table provides illustrative data based on the expected behavior of indole alkaloids and hydrochloride salts in solution. This data is for educational purposes and should not be considered as experimentally verified results for this compound.
Table 1: Illustrative pH-Dependent Degradation of an Indole Alkaloid Hydrochloride in Aqueous Solution at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.035 | 19.8 |
| 9.0 | 0.115 | 6.0 |
Table 2: Illustrative Thermal Degradation of an Indole Alkaloid Hydrochloride in Neutral Aqueous Solution (pH 7.0)
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 25 | 0.008 | 86.6 |
| 40 | 0.035 | 19.8 |
| 60 | 0.230 | 3.0 |
| 80 | 1.151 | 0.6 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Optimizing Ajmaline Hydrochloride for Cellular Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using ajmaline (B190527) hydrochloride in cellular assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ajmaline hydrochloride in cellular assays? A1: this compound is a Class Ia antiarrhythmic agent.[1][2] Its principal mechanism is the blockade of voltage-gated sodium channels, particularly the cardiac Nav1.5 channel (encoded by the SCN5A gene).[1][3][4] This action inhibits the influx of sodium ions during phase 0 of the cardiac action potential, which slows the electrical conduction velocity and prolongs the action potential duration.[3] While its primary target is sodium channels, ajmaline also demonstrates secondary effects on potassium (including HERG) and calcium channels, which can contribute to its overall cellular impact.[1][3][5][6]
Q2: What is a typical starting concentration range for ajmaline in in vitro experiments? A2: A typical starting range for in vitro cellular assays is between 0.1 µM and 100 µM. The half-maximal inhibitory concentration (IC50) for blocking HERG potassium channels has been reported as 1.0 µM in HEK cells.[2][7] In studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), concentrations up to 100 µM have been used to investigate its effects on both sodium and potassium currents.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How can I determine the optimal concentration for my specific cell type and assay? A3: The optimal concentration should be determined empirically through a dose-response study. This involves treating your cells with a range of ajmaline concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM or lower) and measuring the desired effect (e.g., ion channel inhibition) alongside cell viability. The ideal concentration will elicit the desired biological response without causing significant, unintended cytotoxicity.
Q4: What are the signs of ajmaline-induced cytotoxicity? A4: Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), reduced metabolic activity, and compromised membrane integrity. Related bisindole alkaloids have shown cytotoxic activity with IC50 values in the 0.3-8.3 μM range in various cancer cell lines, indicating that cytotoxicity is a potential concern.[9] It is essential to run a parallel cytotoxicity assay (e.g., resazurin (B115843) or MTT assay) to distinguish the specific pharmacological effects of ajmaline from general toxicity.
Q5: My results are inconsistent. What are common sources of variability? A5: Inconsistency in cell-based assays can arise from several factors.[10][11] Ensure that cells are in a healthy, logarithmic growth phase before treatment.[10] Inconsistent cell plating can lead to an "edge effect," where cells on the perimeter of a well behave differently.[10] Also, verify the stability and purity of your this compound stock solution and ensure precise, reproducible liquid handling.[11] For long-term experiments, evaporation from assay plates can alter drug concentrations and should be minimized.[10]
Q6: Does ajmaline interfere with common cell viability reagents? A6: While direct interference by ajmaline with reagents like resazurin (Alamar Blue) or MTT has not been widely reported, it is a possibility for any test compound. To control for this, include "no-cell" controls containing media and ajmaline at each concentration tested. This will reveal if the compound itself reacts with the assay reagent, leading to a false signal. If interference is detected, consider washing the cells with fresh media before adding the viability reagent.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Drug Inactivity: The ajmaline stock solution may have degraded or been prepared incorrectly. 2. Low Cell Sensitivity: The chosen cell line may not express the target ion channels or may be insensitive to ajmaline. 3. Incorrect Assay Endpoint: The assay may not be suitable for detecting the expected biological effect. | 1. Prepare a fresh stock solution of this compound from a reliable source. 2. Confirm target expression (e.g., Nav1.5) in your cell line via RT-PCR or Western blot. Consider using a more sensitive cell model. 3. Switch to a more direct functional assay, such as patch-clamp electrophysiology or a membrane potential-sensitive dye. |
| High levels of cell death across all concentrations. | 1. Cytotoxicity: The concentrations used are above the cytotoxic threshold for the cell line.[9] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture or reagents may be contaminated. | 1. Perform a dose-response assay starting from a much lower concentration range (e.g., nanomolar). 2. Ensure the final solvent concentration is consistent across all wells and below the toxic limit for your cells (typically <0.5%). 3. Check for signs of contamination and use aseptic techniques. |
| Unexpected or off-target effects are observed. | 1. Secondary Targets: Ajmaline affects multiple ion channels, not just sodium channels.[5][6] The observed effect may be due to blockade of potassium or calcium channels. 2. Pro-arrhythmic Effects: At certain concentrations, ajmaline can be pro-arrhythmic, leading to irregular cellular activity.[13][14] | 1. Review the literature for known off-target effects of ajmaline. Use more specific ion channel blockers as controls to dissect the observed effects. 2. This is an inherent property of the drug. Analyze results carefully to determine if the observed effect is part of the expected pharmacological response or a separate phenomenon. |
| High variability between replicate wells or experiments. | 1. Inconsistent Cell Plating: Uneven cell distribution in assay plates.[10] 2. Pipetting Errors: Inaccurate dispensing of cells or reagents.[11] 3. Plate Edge Effects: Temperature or humidity gradients across the plate.[11] | 1. Ensure a homogenous cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow even settling. 2. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.[11] 3. Avoid using the outer wells of the assay plate or fill them with sterile media/PBS to create a humidity barrier. |
Data Presentation
Table 1: Reported IC₅₀ Values of Ajmaline in Different In Vitro Systems
| Target | Cell System | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| HERG Potassium Channels | HEK Cells | 1.0 µM | [2][7] |
| HERG Potassium Channels | Xenopus Oocytes | 42.3 µM | [2][7] |
| Growth Inhibition (Cytotoxicity) | Various Human Cancer Cell Lines | 0.3 - 8.3 µM* | [9] |
*Note: This value is for related bisindole alkaloids isolated from the same plant source as ajmaline and indicates a potential range for cytotoxicity.
Table 2: Example Dose-Response Range for a Cellular Viability Assay
| Ajmaline Concentration (µM) | % Viability (Hypothetical) |
|---|---|
| 100 | 5% |
| 30 | 15% |
| 10 | 45% |
| 3 | 80% |
| 1 | 92% |
| 0.3 | 98% |
| 0 (Vehicle Control) | 100% |
Experimental Protocols
Protocol 4.1: Determining the Optimal Ajmaline Concentration using a Resazurin-based Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A common approach is a 7-point, 3-fold serial dilution starting from 200 µM (to yield a final concentration of 100 µM). Include a vehicle-only control.
-
Cell Treatment: Carefully remove half the volume of medium from each well and add an equal volume of the 2X ajmaline solutions. This minimizes cell disturbance.
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add resazurin reagent (e.g., Alamar Blue) to each well at 10% of the total volume and incubate for 1-4 hours, or as optimized for your cell line.[15]
-
Measurement: Read the fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
Analysis: After subtracting the background (no-cell control), normalize the data to the vehicle control wells (defined as 100% viability). Plot the percent viability against the log of ajmaline concentration to determine the cytotoxic IC₅₀ value. The optimal concentration for functional assays should be well below this value.
Protocol 4.2: Basic Workflow for Assessing Ajmaline's Effect on Ion Channels via Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK cells transfected with Nav1.5) on glass coverslips suitable for microscopy.
-
Solution Preparation: Prepare an external and internal solution for the patch-clamp recording. Prepare ajmaline stock solutions for perfusion onto the cell.
-
Establish Recording: Obtain a whole-cell patch-clamp configuration on a single, healthy cell.
-
Baseline Recording: Record baseline ion channel activity by applying a specific voltage protocol designed to activate, inactivate, and deactivate the channel of interest.
-
Compound Application: Perfuse the cell with a known concentration of ajmaline and continue recording the channel's response to the same voltage protocol.
-
Washout: Perfuse the cell with the drug-free external solution to determine if the blocking effect is reversible.[2]
-
Data Analysis: Analyze the recorded currents to quantify changes in parameters such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence. Compare the baseline recordings to those made during ajmaline application.
Visualizations
Caption: Ajmaline's primary and secondary ion channel targets.
Caption: Workflow for optimizing ajmaline concentration.
Caption: Troubleshooting flowchart for ajmaline assays.
References
- 1. What is Ajmaline used for? [synapse.patsnap.com]
- 2. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 4. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [ouci.dntb.gov.ua]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. dispendix.com [dispendix.com]
- 12. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mkuh.nhs.uk [mkuh.nhs.uk]
- 15. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
ajmaline challenge side effects and adverse events in research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ajmaline (B190527) challenge in their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common, non-life-threatening side effects observed during an ajmaline challenge?
A1: During an ajmaline challenge, research subjects may experience a range of transient, non-life-threatening side effects. These are generally considered harmless and resolve quickly after the infusion is completed.[1][2] Common side effects include a metallic taste in the mouth, flushing, tingling sensations, and visual disturbances such as double or blurred vision.[1][2] Some individuals may also feel a sensation of needing to pass urine.[3]
Q2: What are the serious adverse events associated with the ajmaline challenge, and at what frequency do they occur?
A2: The most significant risk associated with the ajmaline challenge is the induction of cardiac arrhythmias.[4] These can include premature ventricular contractions (PVCs), non-sustained or sustained polymorphic ventricular tachycardia (VT), or ventricular fibrillation (VF).[4] While these events are rare, they are life-threatening and require immediate medical intervention.[1][5] The reported rate of VF ranges from 0.3% to 10%, with a mean of 1.3%.[4] One study of 677 patients reported non-sustained polymorphic VT in one patient (0.1%) and ventricular fibrillation requiring defibrillation in another patient (0.1%).[6] Another study involving 221 patients reported VF requiring defibrillation in one patient (0.45%).[7] It is crucial to perform the ajmaline challenge in a setting with continuous medical surveillance and advanced life-support facilities.[4]
Q3: Are there any contraindications or specific patient populations that require special consideration for an ajmaline challenge?
A3: While the provided search results focus on the procedure and its side effects, they imply that a thorough patient history and baseline ECG are essential. The primary use of the ajmaline challenge is to unmask Brugada syndrome in individuals with a suspicious ECG, a family history of sudden cardiac death, or unexplained syncope.[4][8] Therefore, patients with a known history of certain cardiac conditions may be at higher risk. One study noted that in a pediatric cohort, the infusion was discontinued (B1498344) early in patients who showed ECG changes before the full dose was administered, highlighting a cautious approach in this population.[9]
Troubleshooting Guide
Scenario 1: A research subject reports a metallic taste and blurred vision during the ajmaline infusion.
-
Action: Reassure the subject that these are common and expected side effects of ajmaline and are transient.[1][2] Continue to monitor the subject closely for any other symptoms. These side effects typically resolve shortly after the infusion is stopped.[2]
Scenario 2: The ECG monitor shows an increasing frequency of premature ventricular contractions (PVCs) during the infusion.
-
Action: This is a potential warning sign of proarrhythmic effects.[4] According to established protocols, the appearance of frequent PVCs is an endpoint for the test, and the ajmaline infusion should be stopped immediately.[4][10] Continue to monitor the patient's ECG and vital signs until the arrhythmia resolves.
Scenario 3: A subject develops sustained ventricular tachycardia (VT) or ventricular fibrillation (VF).
-
Action: This is a medical emergency. Immediately stop the ajmaline infusion. Initiate advanced cardiac life support (ACLS) protocols, which may include defibrillation.[2][5] The procedure should only be conducted in a setting with readily available resuscitation equipment and experienced personnel.[4][11]
Data Presentation: Side Effects and Adverse Events
| Side Effect/Adverse Event | Type | Reported Incidence/Frequency | References |
| Metallic Taste | Common, Non-life-threatening | Common | [1][2][3] |
| Flushing/Tingling Sensation | Common, Non-life-threatening | Common | [1][3] |
| Visual Disturbances (e.g., double vision) | Common, Non-life-threatening | Common | [1][2] |
| Sensation of needing to urinate | Common, Non-life-threatening | Reported | [3] |
| Premature Ventricular Contractions (PVCs) | Serious Adverse Event | Endpoint for test termination | [4][10] |
| Symptomatic Ventricular Tachycardia (VT) | Serious Adverse Event | 1.3% (2 out of 158 patients) | [4][12] |
| Non-sustained Polymorphic VT | Serious Adverse Event | 0.1% (1 out of 677 patients) | [6] |
| Ventricular Fibrillation (VF) | Serious Adverse Event | 0.1% - 10% (mean 1.3%) | [4] |
| Ventricular Fibrillation (requiring defibrillation) | Serious Adverse Event | 0.15% in a large retrospective study | [9] |
| Atrial Fibrillation | Serious Adverse Event | Reported in one patient | [7] |
| Transient Asystole (due to sinoatrial block) | Serious Adverse Event | Reported in one patient | [7] |
Experimental Protocols
Standard Ajmaline Challenge Protocol (Fractionated Administration)
This protocol is designed to enhance safety by administering the drug in fractions and defining clear endpoints.[4][11][12]
-
Patient Preparation: Obtain informed consent. Establish intravenous access. Record a baseline 12-lead ECG.
-
Drug Administration: Administer ajmaline intravenously in fractions of 10 mg every two minutes.[4][12] The target dose is 1 mg/kg of body weight.[4][12]
-
Monitoring: Continuously monitor the patient's ECG and vital signs throughout the infusion and for a specified period post-infusion.[1][13]
-
Endpoints for Test Termination: The infusion should be stopped immediately if any of the following occur:
-
Post-Procedure: Monitor the patient until the ECG returns to baseline.[1][2] The elimination half-life of ajmaline is approximately 90 minutes.[1]
Mandatory Visualization
Caption: Workflow for Ajmaline Challenge Administration and Adverse Event Management.
References
- 1. Ajmaline Provocation Studies | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 2. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 3. gosh.nhs.uk [gosh.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. mkuh.nhs.uk [mkuh.nhs.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. ECG Markers of Positive Drug Challenge With Ajmaline in Patients With Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. Ajmaline Challenge To Unmask Infrahisian Disease In Patients With Recurrent And Unexplained Syncope, Preserved Ejection Fraction, With Or Without Conduction Abnormalities On Surface ECG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uhb.nhs.uk [uhb.nhs.uk]
troubleshooting ajmaline hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with ajmaline (B190527) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of ajmaline hydrochloride?
Ajmaline as a free base is characterized as being very slightly soluble in water.[1] The hydrochloride salt is formed to enhance its aqueous solubility. While specific quantitative data for this compound's solubility in pure water is not consistently reported across sources, the free base has a reported water solubility of 490 mg/L (or 0.49 mg/mL) at 30°C.[2] Ajmaline is known to dissolve in dilute hydrochloric acid, which is the basis for its improved solubility as a hydrochloride salt.[1] For practical purposes, concentrations of 5 mg/mL are routinely prepared for intravenous administration in clinical settings, indicating that this concentration is achievable in an aqueous solution.[3]
Q2: My this compound is not dissolving completely in neutral water. What is the primary reason?
The limited solubility in neutral water is likely due to the pH of the solution. Ajmaline is a weakly basic drug with a pKa of approximately 8.2.[4] In neutral water (pH ~7.0), a significant portion of the compound may exist in its less soluble free base form. To achieve complete dissolution, the pH of the solution typically needs to be acidic.
Q3: How does pH adjustment help in dissolving this compound?
Adjusting the pH to a more acidic range (e.g., pH 3-5) increases the protonation of the ajmaline molecule, favoring the more soluble ionized (salt) form and preventing its conversion to the less soluble free base. The stability of hydrochloride salt solutions can also be pH-dependent; for instance, hydralazine (B1673433) hydrochloride, another pharmaceutical salt, exhibits maximum stability around pH 3.5.[5] Therefore, acidification is a key strategy for both dissolving the compound and maintaining its stability in solution.
Q4: Can I use co-solvents or other techniques to improve solubility?
Yes, several techniques can be employed if pH adjustment alone is insufficient or not desired for your experimental setup:
-
Co-solvents: Using water-miscible organic solvents can enhance the solubility of lipophilic or crystalline compounds.[6][7] For ajmaline, solvents such as DMSO, DMF, and ethanol (B145695) are effective.[8] For aqueous preparations, small percentages of these co-solvents can be used, but their compatibility with the experimental model must be verified.
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy barrier for dissolution.[9] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Micronization: Reducing the particle size of the powder increases the surface area available for solvation, which can improve the dissolution rate.[10][11]
Q5: What is the "common ion effect" and can it affect my preparation?
The common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[12] For this compound, adding it to a buffer with a high concentration of chloride ions (e.g., certain saline solutions) could potentially reduce its solubility. While often negligible, this effect is more pronounced for hydrochloride salts with lower aqueous solubility.[12] If you suspect this is an issue, consider using a non-chloride-based buffer system.
Q6: How should I prepare a stock solution and store it?
For optimal results, prepare fresh solutions immediately before use.[13] If storage is necessary, filter-sterilize the solution and store it in tightly sealed, light-protected containers (e.g., amber vials) at refrigerated temperatures (2-8°C) to minimize degradation.[4][13][14] Long-term storage should be at -20°C.[14]
Data Presentation
Table 1: Physicochemical Properties of Ajmaline and this compound
| Property | Ajmaline (Free Base) | This compound |
| Molecular Formula | C₂₀H₂₆N₂O₂[1] | C₂₀H₂₇ClN₂O₂[14] |
| Molecular Weight | 326.43 g/mol [1] | 362.90 g/mol [14] |
| Appearance | White to pale yellow crystalline powder[1] | Data not specified, likely similar |
| pKa | ~8.2 (Uncertain)[4] | Not applicable |
| LogP | 1.81[2] | Data not specified |
Table 2: Solubility of Ajmaline (Free Base) in Various Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| Water (30°C) | 0.49 mg/mL | 1.50 mM | [2] |
| PBS (pH 7.2) | 0.25 mg/mL | 0.77 mM | [8] |
| DMSO | 20 - 40 mg/mL | 61.27 - 122.54 mM | [8][9] |
| DMF | 25 mg/mL | 76.59 mM | [8] |
| Ethanol | 10 mg/mL | 30.64 mM | [8] |
| Chloroform | Freely soluble | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution (e.g., 5 mg/mL)
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 5 mg/mL solution, weigh 50 mg.
-
Initial Solubilization: Add the powder to a volumetric flask or sterile conical tube containing approximately 80% of the final volume of purified water (e.g., 8 mL for a 10 mL final volume).
-
pH Adjustment: While stirring, slowly add 0.1 M Hydrochloric Acid (HCl) dropwise. Monitor the solution for clarity. The powder should dissolve as the pH becomes more acidic.
-
Dissolution Assistance (If Needed): If dissolution is slow, gently warm the solution (not exceeding 40°C) or place it in a sonicator bath for 5-10 minute intervals.
-
Final Volume Adjustment: Once the solid is completely dissolved, add purified water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
Sterilization (Optional): If required for the experiment, filter the final solution through a 0.22 µm sterile filter into a sterile, light-protected container.
Visualized Guides
A systematic approach is crucial when troubleshooting solubility issues. The workflow below outlines the steps to take when encountering incomplete dissolution of this compound.
Caption: Troubleshooting workflow for this compound solubility.
The solubility of this compound is governed by a balance of several physicochemical factors. Understanding these relationships can help in designing an effective formulation strategy.
Caption: Key factors influencing this compound solubility.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ajmaline Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 4. AJMALINE | 4360-12-7 [chemicalbook.com]
- 5. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agnopharma.com [agnopharma.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medkoo.com [medkoo.com]
ajmaline challenge protocol modifications for specific patient populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ajmaline (B190527) challenge protocol. The information is designed to address specific issues that may be encountered during experiments, with a focus on protocol modifications for specific patient populations.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for an ajmaline challenge?
The standard ajmaline challenge is a provocative test used to unmask the characteristic electrocardiogram (ECG) pattern of Brugada syndrome in individuals with concealed forms of the disease.[1] Ajmaline, a class Ia antiarrhythmic drug, acts as a potent sodium channel blocker.[1] The standard protocol typically involves the intravenous administration of ajmaline at a dose of 1 mg/kg body weight.[1][2] The infusion is administered slowly over a period of 5 to 10 minutes.[1][3] Continuous ECG monitoring is essential throughout the procedure.[4]
Q2: What are the criteria for terminating an ajmaline challenge?
The ajmaline challenge should be stopped immediately if any of the following termination criteria are met:
-
The target dose of 1 mg/kg is reached.[2]
-
The development of a diagnostic type 1 Brugada ECG pattern.[4]
-
An increase in ST-segment elevation in a type 2 ECG by ≥2 mm in at least one right precordial lead.[1][4]
-
The occurrence of premature ventricular beats, ventricular tachycardia (VT), sinus arrest, or atrioventricular (AV) block (Type II or III).[1]
-
The patient develops any concerning symptoms, whether or not they are related to ECG changes.[1]
Q3: What are the known side effects and potential complications of the ajmaline challenge?
Common and generally harmless side effects include a metallic taste in the mouth, visual disturbances such as double vision, a sensation of warmth or flushing, and tingling skin.[5][6][7] These effects are typically transient and resolve shortly after the infusion is completed.[5][6]
The most significant potential complication is the induction of ventricular arrhythmias, including ventricular tachycardia (VT) or ventricular fibrillation (VF).[1][5] Although rare, these events can be life-threatening and require immediate medical intervention, such as defibrillation.[5][8] Other pro-arrhythmic effects can include sinus bradycardia, sino-atrial block, and AV block.[1] In very rare cases, electromechanical dissociation has been observed.[1][4]
Troubleshooting Guide
Issue: Unexpectedly severe or prolonged side effects.
-
Possible Cause: Individual patient sensitivity or incorrect infusion rate.
-
Solution: Stop the infusion immediately. Continue to monitor the patient's vital signs and ECG until symptoms resolve and the ECG returns to baseline.[1] Ensure that the infusion was administered at the correct rate (typically 5-10 mg/min, not to exceed 10 mg/min).[1] Isoprenaline and sodium lactate (B86563) may be considered as potential antidotes in severe cases.[1][4]
Issue: Failure to elicit a diagnostic ECG pattern in a patient with high clinical suspicion of Brugada syndrome.
-
Possible Cause: Suboptimal lead placement or insufficient dosage.
-
Solution: Ensure that ECG leads V1 and V2 are placed in the conventional position as well as in higher intercostal spaces (e.g., 2nd or 3rd) as this can increase sensitivity.[1] Verify that the correct dose based on the patient's accurate weight was administered.[1] It is important to note that a negative test does not completely rule out Brugada syndrome.[5]
Issue: Difficulty in interpreting ECG changes.
-
Possible Cause: Subtle or atypical ECG manifestations.
-
Solution: The interpretation should be performed by an experienced cardiologist or electrophysiologist. A positive test is defined by the appearance of a coved-type ST-segment elevation (Type 1 Brugada pattern) in at least one right precordial lead (V1-V3).[1]
Protocol Modifications for Specific Patient Populations
The standard ajmaline challenge protocol may require modifications for certain patient populations to ensure safety and efficacy.
Pediatric Population
The use of ajmaline challenge in children is generally avoided in many standard protocols for individuals under 18 years of age.[1] However, in specialized pediatric centers, the test may be considered feasible and safe when performed by an experienced team.[9][10]
-
Indications: Typically reserved for children with a family history of Brugada syndrome or unexplained sudden cardiac death in the family, or those who have experienced symptoms suggestive of Brugada syndrome.[6][9]
-
Dosage: A dose of 1 mg/kg is often used, with a maximum dose that may be capped (e.g., 50 mg in one study).[9] In some pediatric protocols, the ajmaline is administered as several separate bolus doses.[11]
-
Monitoring: Continuous and close monitoring is crucial due to the potential for age-related differences in response.[9][10] One study noted that test positivity may change with age, suggesting a possible need for repeat testing in late teenage years or early adulthood.[9]
Elderly Population
Caution is advised when performing the ajmaline challenge in older adults, particularly those with syncope, due to a higher risk of drug-induced AV block.[1][4][12]
-
Precautions: For high-risk elderly patients, the challenge may be performed in an electrophysiology study environment with a temporary pacing electrode in place as a precautionary measure.[4][12]
-
Safety: Studies have shown that the ajmaline challenge can be a safe procedure in the elderly for unmasking atrioventricular conduction disease and can sometimes lead to an unexpected diagnosis of Brugada syndrome.[13] No ventricular tachyarrhythmias were observed in one study of patients older than 75 years.[13]
Patients with Renal Impairment
There is limited specific guidance on protocol modifications for patients with renal impairment. A pharmacokinetic and pharmacodynamic study in a single anuric patient who underwent an ajmaline test showed that the electrophysiological effects were within the normal range.[14] Hemodialysis performed five hours after administration did not significantly alter the drug's elimination.[14] However, due to the lack of extensive data, caution is warranted. Close monitoring of these patients is essential.
Patients with Hepatic Impairment
Ajmaline is metabolized in the liver by the CYP2D6 enzyme.[15] There are reports of ajmaline-induced hepatitis or cholestasis with chronic use.[15] A case of intrahepatic cholestatic hepatitis has been reported following a single diagnostic ajmaline challenge.[15] Therefore, it is recommended to check liver function prior to performing the ajmaline challenge.[15] Specific dosage adjustments for patients with hepatic impairment have not been detailed in the reviewed literature, and the procedure should be approached with significant caution in this population.
Quantitative Data Summary
| Parameter | Standard Protocol | Pediatric Protocol | Elderly Protocol | Renal Impairment | Hepatic Impairment |
| Dosage | 1 mg/kg body weight[1][2] | 1 mg/kg (may have a max cap, e.g., 50 mg)[9] | 1 mg/kg body weight[13] | 1 mg/kg (use with caution)[14] | 1 mg/kg (use with extreme caution)[15] |
| Administration Rate | Slow IV injection over 5-10 minutes (5-10 mg/min)[1] | Phased infusion over 5 minutes or as separate boluses[9][11] | Standard rate, with heightened monitoring[13] | Standard rate, with heightened monitoring[14] | Standard rate, with heightened monitoring[15] |
| Key Precautions | Continuous ECG and vital sign monitoring[4] | Perform in a specialized center with pediatric expertise[9] | Consider temporary pacing for high-risk patients[4][12] | Limited data, close monitoring required[14] | Check liver function prior; high risk of hepatotoxicity[15] |
| Termination Criteria | Type 1 ECG, QRS widening ≥30%, significant arrhythmia, symptoms[1][4] | Diagnostic ECG changes, QRS duration increase by ≥150%[9] | Standard criteria apply[13] | Standard criteria apply[14] | Standard criteria apply[15] |
Visualizations
Experimental Workflow for Ajmaline Challenge
Caption: Workflow diagram of the standard ajmaline challenge protocol.
Decision Logic for Protocol Modification
Caption: Decision-making for ajmaline protocol modifications.
References
- 1. bhrs.com [bhrs.com]
- 2. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ajmaline challenge for the diagnosis of Brugada syndrome: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 5. ouh.nhs.uk [ouh.nhs.uk]
- 6. gosh.nhs.uk [gosh.nhs.uk]
- 7. southtees.nhs.uk [southtees.nhs.uk]
- 8. mkuh.nhs.uk [mkuh.nhs.uk]
- 9. openheart.bmj.com [openheart.bmj.com]
- 10. The challenges of performing ajmaline challenge in children with suspected Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 12. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 13. The clinical impact of ajmaline challenge in elderly patients with suspected atrioventricular conduction disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ajmaline test in a patient with chronic renal failure. A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Ajmaline Hydrochloride in Experimental Settings
Welcome to the technical support center for researchers utilizing ajmaline (B190527) hydrochloride in experimental studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ajmaline hydrochloride in cardiac tissue?
A1: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of fast inward sodium channels (INa) in cardiac cells.[1][2] This action reduces the rate of depolarization (phase 0) of the cardiac action potential, thereby slowing conduction velocity.[2]
Q2: Does this compound affect other ion channels besides sodium channels?
A2: Yes. While its primary effect is on sodium channels, ajmaline also demonstrates inhibitory effects on various potassium (K+) and calcium (Ca2+) channels.[3][4][5] It has been shown to block the rapid delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and L-type calcium currents (ICa-L).[6][7] This multi-channel blockade contributes to its overall electrophysiological effects.[3][5]
Q3: Why is this compound used in the diagnosis of Brugada Syndrome?
A3: Ajmaline is used as a provocative agent to unmask the characteristic Type 1 Brugada ECG pattern in individuals suspected of having Brugada Syndrome.[2][3] By blocking sodium channels, ajmaline can reveal the underlying electrical abnormalities present in the hearts of these patients, which may not be apparent on a baseline ECG.[8]
Q4: What are the known drug interactions with this compound in experimental settings?
A4: Ajmaline's metabolism can be influenced by inhibitors of the cytochrome P450 enzyme CYP2D6, potentially leading to altered plasma concentrations.[4] Co-administration with other antiarrhythmic drugs, particularly those that also affect sodium, potassium, or calcium channels, can lead to synergistic or antagonistic effects. For example, combining ajmaline with a calcium channel blocker like verapamil (B1683045) has been shown to induce polymorphic ventricular tachycardia in some experimental models.[4]
Q5: What are the typical concentrations of this compound used in in-vitro experiments?
A5: The concentration of ajmaline used varies depending on the experimental model and the specific ion channel being studied. For example, IC50 values for blocking various ion channels range from the low micromolar (µM) to higher concentrations. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental conditions.[7][9][10]
Troubleshooting Guides
Patch-Clamp Electrophysiology
Issue 1: Inconsistent or unstable recordings after ajmaline application.
-
Possible Cause: High concentration of ajmaline leading to cytotoxicity or excessive channel blockade.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.
-
Ensure complete washout of the drug between applications to allow for recovery. Ajmaline's inhibitory effect on hERG channels has been shown to be reversible upon washout.[9]
-
Monitor cell health and membrane integrity throughout the experiment.
-
If studying a specific channel, ensure your voltage protocol is appropriate to isolate the current of interest and observe the state-dependent block of ajmaline (e.g., ajmaline blocks hERG channels in the open state).[9]
-
Issue 2: No observable effect of ajmaline on the target ion channel.
-
Possible Cause: The specific ion channel subtype you are studying may be insensitive to ajmaline.
-
Troubleshooting Steps:
-
Verify the expression of the target channel in your cell line or primary cells.
-
Confirm the activity of your ajmaline stock solution.
-
Review the literature to ensure the channel subtype is a known target of ajmaline. For instance, ajmaline did not significantly reduce current amplitudes in hK2P2.1 (TREK1) and hK2P3.1 (TASK1) channels in one study.[11]
-
Consider the experimental conditions, such as temperature and ionic composition of the solutions, as these can influence drug-channel interactions.
-
Langendorff Perfused Heart
Issue 1: Induction of unexpected arrhythmias (e.g., ventricular fibrillation) upon ajmaline perfusion.
-
Possible Cause: Proarrhythmic effects of ajmaline, especially in the presence of other arrhythmogenic factors or in hearts with underlying structural abnormalities.
-
Troubleshooting Steps:
-
Start with a lower concentration of ajmaline and gradually increase it while monitoring the ECG.
-
Ensure the heart is stable and has a regular rhythm before drug administration.
-
Be aware of potential interactions. For example, the combination of acetylcholine (B1216132) and ajmaline can facilitate the induction of ventricular arrhythmias.[12]
-
Have defibrillation equipment readily available.[13]
-
Issue 2: Significant changes in heart rate and contractility confounding the primary endpoint.
-
Possible Cause: Ajmaline's effects on multiple ion channels can lead to changes in heart rate and contractility, which may be independent of the specific interaction being studied.
-
Troubleshooting Steps:
-
Pace the heart at a constant rate to eliminate heart rate variability as a confounding factor.
-
Carefully measure and report changes in contractile force and correlate them with the electrophysiological changes.
-
Use specific antagonists for other receptors if you are trying to isolate a particular pathway. For instance, when studying the interaction with acetylcholine, apamin (B550111) (a specific IKAS inhibitor) has been used to dissect the mechanism.[13]
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of ajmaline on various ion channels and its effects on ECG parameters in experimental models.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents
| Ion Channel/Current | Experimental Model | IC50 (µM) | Reference |
| hERG (IKr) | HEK cells | 1.0 | [9] |
| hERG (IKr) | Xenopus oocytes | 42.3 | [9] |
| Kv1.5 (IKur) | Mammalian cell line | 1.70 | [10] |
| Kv4.3 (Ito) | Mammalian cell line | 2.66 | [10] |
| Ito | Rat ventricular myocytes | 25.9 | [7] |
| Ito | Whole-cell patch clamp | 216 | [3] |
| Fast Sodium Current (INa) | Rat ventricular myocytes (HP -75 mV) | 27.8 | [7] |
| Fast Sodium Current (INa) | Rat ventricular myocytes (HP -120 mV) | 47.2 | [7] |
| L-type Calcium Current (ICa-L) | Rat ventricular myocytes | 70.8 | [7] |
| ATP-sensitive K+ Current (IK(ATP)) | Rat ventricular myocytes | 13.3 | [7] |
Table 2: Effects of this compound in Combination with Acetylcholine in Langendorff-Perfused Rabbit Hearts
| Parameter | Baseline | After Acetylcholine (1 µM) | After Ajmaline (2 µM) | Reference |
| J-point Amplitude (mV) | 0.01 ± 0.01 | - | 0.31 ± 0.05 | [13] |
| PR Interval (ms) | 70.31 ± 1.68 | 90.22 ± 2.63 | 122.75 ± 5.95 | [13] |
| QRS Duration (ms) | 58.61 ± 2.45 | 60.49 ± 2.59 | 109.59 ± 7.53 | [13] |
Experimental Protocols
Whole-Cell Patch Clamp for hERG Current Inhibition
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing hERG channels.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
Drug Application: this compound is dissolved in the external solution and perfused onto the cell at various concentrations. The onset of the block is typically fast, reaching a steady state within approximately 180 seconds.[9] A complete washout with the control external solution should demonstrate the reversibility of the block.[9]
Langendorff-Perfused Rabbit Heart for Ajmaline-Acetylcholine Interaction
-
Animal Model: New Zealand white rabbits.
-
Perfusion Solution: Krebs-Henseleit solution containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose, gassed with 95% O2 and 5% CO2.
-
Experimental Procedure:
-
The heart is cannulated via the aorta for retrograde perfusion.
-
A baseline period of stabilization is allowed.
-
Record baseline ECG and, if applicable, monophasic action potentials or optical mapping data.
-
Begin perfusion with acetylcholine (e.g., 1 µM).
-
After observing the effects of acetylcholine, introduce ajmaline (e.g., 2 µM) into the perfusate.
-
Continuously monitor ECG for changes in PR interval, QRS duration, and J-point elevation.[13]
-
Programmed electrical stimulation can be used to test for the inducibility of ventricular arrhythmias.[13]
-
Visualizations
Caption: Ajmaline's multi-channel blockade and its electrophysiological effects.
Caption: Workflow for studying ajmaline interactions in a Langendorff heart model.
References
- 1. ajmaline | Drug Interaction, Adverse Reaction | medtigo [medtigo.com]
- 2. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 9. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Class I antiarrhythmic drugs inhibit human cardiac two-pore-domain K(+) (K2 ₂p) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous activation of the small conductance calcium activated potassium current by acetylcholine and inhibition of sodium current by ajmaline cause J-wave syndrome in Langendorff-perfused rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
ajmaline hydrochloride antidote and reversal agents in case of toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding ajmaline (B190527) hydrochloride toxicity and the use of potential antidotes and reversal agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ajmaline hydrochloride toxicity?
A1: this compound is a Class IA antiarrhythmic agent that primarily exerts its toxic effects by blocking the fast inward sodium channels (Nav1.5) in cardiac myocytes.[1][2][3] This blockade slows the depolarization phase (Phase 0) of the cardiac action potential, leading to a decreased rate of rise of the action potential (Vmax).[1][2] Consequently, there is a prolongation of the PR, QRS, and QT intervals on an electrocardiogram (ECG).[1] At toxic concentrations, this can lead to severe conduction disturbances, bradycardia, ventricular arrhythmias, and potentially asystole. While its primary action is on sodium channels, ajmaline can also affect potassium and calcium channels, contributing to its overall cardiotoxic profile.[4]
Q2: What are the primary antidotes and reversal agents for this compound toxicity?
A2: There is no specific, targeted antidote for this compound toxicity. However, based on its mechanism of action as a sodium channel blocker, the following agents are used to manage and reverse its toxic effects:
-
Sodium Bicarbonate: Considered a first-line therapy for sodium channel blocker toxicity.[5][6]
-
Isoprenaline (Isoproterenol): A non-selective β-adrenergic agonist used to counteract the bradycardia and conduction blocks.[7][8]
-
Intravenous Lipid Emulsion (ILE) Therapy: An emerging treatment for toxicity caused by lipophilic drugs, including some sodium channel blockers.[9][10]
Q3: How does sodium bicarbonate work to reverse ajmaline toxicity?
A3: Sodium bicarbonate is thought to reverse ajmaline-induced cardiotoxicity through a combination of two primary mechanisms:
-
Increased Extracellular Sodium Concentration: The administration of hypertonic sodium bicarbonate increases the electrochemical gradient of sodium across the myocardial cell membrane. This increased gradient helps to overcome the competitive blockade of the sodium channels by ajmaline, thereby restoring normal cardiac conduction.[1][2]
-
Alkalinization: Increasing the serum pH (alkalinization) can alter the ionization state of ajmaline. For many local anesthetics and Class I antiarrhythmics, the uncharged form of the drug is more active at the sodium channel. Alkalinization shifts the equilibrium towards the uncharged form, which may promote the dissociation of the drug from the sodium channel receptor.[1][2]
Troubleshooting Guides
Issue: Persistent QRS Widening on ECG Despite Initial Intervention
Possible Cause: Insufficient reversal of sodium channel blockade.
Troubleshooting Steps:
-
Administer Sodium Bicarbonate: If not already administered, infuse a bolus of 8.4% sodium bicarbonate (1-2 mEq/kg).[6]
-
Monitor ECG and Blood pH: Continuously monitor the ECG for a reduction in the QRS interval. Monitor arterial blood gases to ensure the pH is within the target range of 7.50-7.55.
-
Repeat Bolus: If the QRS interval does not narrow, a repeat bolus of sodium bicarbonate can be considered.
-
Consider Hypertonic Saline: In refractory cases where metabolic alkalosis is a concern, hypertonic saline (e.g., 3%) may be administered to increase the sodium gradient without further increasing the pH.
Issue: Severe Bradycardia or Atrioventricular (AV) Block
Possible Cause: Excessive sodium channel blockade leading to slowed conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.
Troubleshooting Steps:
-
Administer Isoprenaline: Start an intravenous infusion of isoprenaline. A typical starting dose is 0.5-5 mcg/minute, titrated to effect (i.e., increase in heart rate).[11]
-
Monitor Heart Rate and Blood Pressure: Continuously monitor the heart rate and blood pressure. Be cautious of inducing tachycardia or hypotension.
-
Temporary Pacing: If pharmacological interventions are ineffective, consider temporary cardiac pacing to maintain an adequate heart rate.
Issue: Refractory Cardiovascular Collapse
Possible Cause: Severe, multi-channel blockade and systemic toxicity from a highly lipophilic agent.
Troubleshooting Steps:
-
Initiate Intravenous Lipid Emulsion (ILE) Therapy: For cases of severe toxicity unresponsive to standard therapies, consider the administration of a 20% lipid emulsion.[9][12]
-
Follow Dosing Protocol: Administer an initial bolus of 1.5 mL/kg over 2-3 minutes, followed by a continuous infusion of 0.25 mL/kg/min.[12]
-
Supportive Care: Continue aggressive supportive care, including vasopressors and mechanical circulatory support if necessary.
Data Presentation
Table 1: Antidotes and Reversal Agents for Ajmaline Toxicity
| Agent | Mechanism of Action | Typical Experimental Dosage | Key Efficacy Endpoints |
| Sodium Bicarbonate (8.4%) | Increases extracellular sodium concentration; induces metabolic alkalosis.[1][2] | 1-2 mEq/kg IV bolus.[6] | Narrowing of QRS interval, improvement in blood pressure. |
| Isoprenaline | Non-selective β-adrenergic agonist; increases heart rate and contractility.[11] | 0.5-5 mcg/min IV infusion, titrated to effect.[11] | Increase in heart rate, resolution of AV block. |
| Intravenous Lipid Emulsion (20%) | Creates a "lipid sink" to sequester lipophilic drugs; potential direct cardiotonic effects.[9][10][12] | 1.5 mL/kg IV bolus, followed by 0.25 mL/kg/min infusion.[12] | Return of spontaneous circulation, improvement in hemodynamic stability. |
Experimental Protocols
Protocol 1: Induction of Ajmaline Cardiotoxicity in a Rat Model
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Instrumentation:
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring.
-
Attach subcutaneous ECG electrodes for continuous monitoring of heart rate and ECG intervals (PR, QRS, QT).
-
-
Ajmaline Preparation: Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
Toxicity Induction: Infuse ajmaline intravenously at a rate of 2 mg/kg.[13]
-
Monitoring: Continuously record ECG and blood pressure. Toxicity is typically characterized by a significant (>30%) prolongation of the QRS interval, bradycardia, and hypotension.[7]
Protocol 2: Reversal of Ajmaline Toxicity with Sodium Bicarbonate
-
Model: Utilize the ajmaline-toxic rat model described in Protocol 1.
-
Antidote Preparation: Prepare an 8.4% sodium bicarbonate solution.
-
Administration: Once significant QRS prolongation is observed, administer a bolus of 8.4% sodium bicarbonate (2 mEq/kg) intravenously over 1-2 minutes.
-
Data Collection: Continuously record ECG and blood pressure for at least 30 minutes post-administration.
-
Endpoints:
-
Primary: Percentage reduction in QRS interval duration.
-
Secondary: Change in heart rate and mean arterial pressure.
-
Protocol 3: Reversal of Ajmaline-Induced Bradycardia with Isoprenaline
-
Model: Utilize the ajmaline-toxic rat model described in Protocol 1, focusing on the induction of bradycardia.
-
Antidote Preparation: Dilute isoprenaline in 5% dextrose to a final concentration of 4 mcg/mL.
-
Administration: When significant bradycardia (e.g., >50% decrease from baseline) is observed, initiate an intravenous infusion of isoprenaline at a rate of 0.1 mcg/kg/min. Titrate the infusion rate as needed to achieve a target heart rate.
-
Data Collection: Continuously record ECG and blood pressure throughout the infusion.
-
Endpoints:
-
Primary: Time to restoration of baseline heart rate.
-
Secondary: Changes in blood pressure and the presence of arrhythmias.
-
Protocol 4: Intravenous Lipid Emulsion Therapy for Severe Ajmaline Toxicity
-
Model: Utilize the ajmaline-toxic rat model described in Protocol 1, with a higher dose of ajmaline if necessary to induce severe hypotension or cardiovascular collapse.
-
Antidote Preparation: Use a commercially available 20% intravenous lipid emulsion.
-
Administration: In the event of severe, refractory hypotension, administer a 1.5 mL/kg bolus of 20% lipid emulsion intravenously over 2-3 minutes.[12] Follow the bolus with a continuous infusion at 0.25 mL/kg/min for at least 30 minutes.[12]
-
Data Collection: Continuously monitor ECG and blood pressure.
-
Endpoints:
-
Primary: Survival rate at the end of the observation period.
-
Secondary: Time to return of stable hemodynamics.
-
Mandatory Visualizations
References
- 1. Relative role of alkalosis and sodium ions in reversal of class I antiarrhythmic drug-induced sodium channel blockade by sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Hypertonic sodium bicarbonate partially reverses QRS prolongation due to flecainide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Literature Review of the Use of Sodium Bicarbonate for the Treatment of QRS Widening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. Intravenous Lipid Emulsion Therapy in Drug Overdose and Poisoning: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ajmaline-induced electrocardiographic changes in chronic Trypanosoma cruzi-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in ajmaline challenge test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in ajmaline (B190527) challenge test results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inter-individual variability in response to the ajmaline challenge test?
A1: The primary cause of inter-individual variability is multifactorial, stemming from both genetic and physiological differences among subjects. A key factor is the metabolism of ajmaline, which is highly dependent on the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[1] "Poor metabolizers" may have higher plasma concentrations of ajmaline for a longer duration, potentially leading to an increased risk of false-positive results.[1][2] Additionally, genetic variations in the SCN5A gene, which encodes the cardiac sodium channel that ajmaline targets, can significantly influence an individual's response and susceptibility to arrhythmias during the test.[3][4]
Q2: How can we standardize the ajmaline infusion protocol to reduce procedural variability?
A2: Standardization of the infusion protocol is critical. A widely accepted and safe method is the fractionated intravenous (IV) administration.[5] The recommended protocol involves administering ajmaline at a dose of 1 mg/kg of body weight.[1][5] This is typically given in aliquots of 10 mg every two minutes.[5] Alternatively, a continuous infusion over 5-10 minutes can be used.[1][6] It is crucial to use a calibrated infusion pump to ensure a consistent and accurate delivery rate. The total dose and infusion rate should be meticulously documented for each experiment.
Q3: What are the critical ECG parameters to monitor, and how can we ensure their consistent interpretation?
A3: The primary ECG parameter to monitor is the ST-segment elevation in the right precordial leads (V1-V3). A positive test is typically defined by a coved-type ST-segment elevation of ≥2 mm in at least one of these leads.[7] Other critical parameters to monitor include the QRS duration, with a prolongation of >30% from baseline often serving as a termination criterion.[5][7][8] To ensure consistent interpretation, it is essential to:
-
Establish clear, written criteria for what constitutes a positive, negative, or equivocal result before the study begins.
-
Utilize standardized ECG interpretation guidelines.
-
Have at least two independent, blinded reviewers analyze the ECGs. In case of discrepancies, a third reviewer can adjudicate.
-
Use high-quality ECG recording equipment and ensure proper skin preparation and electrode placement.[9][10][11]
Q4: What pre-analytical factors should be controlled for in study subjects?
A4: Several pre-analytical factors can influence the outcome of the ajmaline challenge test. To minimize variability, the following should be standardized:
-
Fasting State: Subjects should be in a fasting state before the test.[12]
-
Drug-Free State: Ensure subjects have discontinued (B1498344) any medications that could interfere with the test, particularly those affecting cardiac sodium channels or ajmaline metabolism, for an appropriate washout period (at least five half-lives).[13] A list of such medications can be found at --INVALID-LINK--][14]">www.brugadadrugs.org.[15][14]
-
Electrolyte Levels: Check and correct any electrolyte imbalances, especially hyperkalemia, before the test, as this can affect sodium channel availability.[15][14]
-
Baseline ECG: A thorough baseline 12-lead ECG should be recorded and analyzed before ajmaline administration.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| High rate of false-positive results | - Inclusion of "poor metabolizers" (CYP2D6 polymorphisms).[1][2]- Ajmaline dose too high or infused too rapidly.[15]- Incorrect ECG lead placement (e.g., too high on the chest).- Subjective interpretation of ECG changes. | - If feasible, consider genotyping subjects for common CYP2D6 alleles.- Strictly adhere to the weight-adjusted dosing (1 mg/kg) and recommended infusion rate (e.g., 10 mg every 2 minutes).[5]- Ensure precise and consistent ECG lead placement according to anatomical landmarks.[9][10][11]- Implement a standardized ECG interpretation protocol with independent, blinded reviewers. |
| Inconsistent ECG recordings | - Poor skin preparation leading to high impedance.- Patient movement or muscle tension.- Electromagnetic interference from nearby devices.[9]- Inconsistent ECG lead placement between recordings. | - Properly prepare the skin by cleaning with an alcohol pad and gently abrading the area to reduce impedance.[9][16]- Ensure the subject is in a comfortable, supine position and instructed to remain still and relaxed.[9]- Remove any unnecessary electronic devices from the vicinity of the ECG machine.[9]- Mark the precise locations of the precordial leads on the subject's chest to ensure consistent placement for all subsequent recordings. |
| Unexpected adverse events (e.g., ventricular arrhythmias) | - Inclusion of subjects with underlying genetic predispositions (e.g., certain SCN5A variants).[3][4]- Rapid bolus administration of ajmaline.- Failure to adhere to test termination criteria. | - Thoroughly screen subjects for personal and family history of syncope, sudden cardiac death, or known channelopathies.- Use a fractionated or slow infusion protocol rather than a rapid bolus.[5]- Immediately stop the infusion if termination criteria are met (e.g., diagnostic ST-segment elevation, QRS prolongation >30%, frequent premature ventricular contractions).[7][8] |
| High variability in QRS/QTc interval changes | - Inter-individual differences in ajmaline pharmacokinetics and pharmacodynamics.[8]- Variations in autonomic tone during the procedure.- Inaccurate measurement of ECG intervals. | - If possible, collect plasma samples at predefined time points to correlate ajmaline concentrations with ECG changes.- Allow the subject to rest in a quiet environment for a period before starting the test to achieve a stable autonomic state.- Use validated, automated software for ECG interval measurements and manually verify the automated readings. |
Experimental Protocols
Standardized Ajmaline Infusion Protocol
This protocol is adapted from established clinical guidelines to enhance reproducibility in a research setting.
1. Subject Preparation:
- Confirm the subject has fasted for at least 6 hours.[3]
- Verify that any interfering medications have been discontinued for at least five half-lives.[13]
- Obtain a baseline 12-lead ECG.
- Establish intravenous access.
- Ensure continuous 12-lead ECG and blood pressure monitoring are in place.[6]
- Advanced cardiac life support equipment must be immediately available.[7]
2. Ajmaline Preparation and Administration:
- Calculate the total dose of ajmaline based on the subject's weight (1 mg/kg).
- Prepare the ajmaline solution for infusion. If using a fractionated protocol, draw up 10 mg aliquots. For a continuous infusion, dilute the total dose in a suitable vehicle (e.g., 5% Dextrose) to be administered over 5-10 minutes using an infusion pump.[1][7]
3. Test Procedure:
- Begin the ajmaline infusion according to the chosen protocol (fractionated or continuous).
- Record a 12-lead ECG every minute during the infusion and for at least 10 minutes post-infusion, or until ECG parameters return to baseline.[3][4]
- Continuously monitor the subject for any symptoms or adverse events.
4. Termination Criteria:
- The infusion should be immediately stopped if any of the following occur:
- Development of a diagnostic coved-type ST-segment elevation ≥2 mm in at least one right precordial lead (V1-V3).[7]
- QRS duration prolongs by more than 30% from baseline.[7][8]
- Occurrence of frequent premature ventricular contractions, ventricular tachycardia, or other significant arrhythmias.[7]
- Development of sinus arrest or high-grade AV block.[7]
- The maximum calculated dose has been administered.
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Source of Variability | Mitigation Strategy |
| Ajmaline Dose | 1 mg/kg body weight | Inaccurate weight measurement; calculation errors | Use a calibrated scale; have a second researcher verify the dose calculation. |
| Infusion Rate (Fractionated) | 10 mg every 2 minutes | Manual push variability | Use a stopwatch for timing; ensure consistent technique. |
| Infusion Rate (Continuous) | Total dose over 5-10 minutes | Infusion pump malfunction or incorrect programming | Use a calibrated and regularly maintained infusion pump; double-check programming.[1] |
| ECG Recording Frequency | Every minute during infusion and for 10 min post-infusion | Inconsistent timing | Use a timer to prompt ECG recordings at precise intervals.[3][4] |
| Positive Test Criterion | ≥2 mm coved ST-elevation in ≥1 lead (V1-V3) | Subjective interpretation | Standardize interpretation criteria; use blinded independent reviewers. |
| QRS Prolongation Criterion | >30% from baseline | Measurement error | Use automated analysis software with manual verification. |
Visualizations
Caption: Standardized workflow for the ajmaline challenge test.
Caption: Troubleshooting logic for inconsistent ajmaline test results.
References
- 1. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhcw.nhs.uk [uhcw.nhs.uk]
- 4. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 5. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mkuh.nhs.uk [mkuh.nhs.uk]
- 7. Ajmaline Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 8. bhrs.com [bhrs.com]
- 9. cablesandsensors.com [cablesandsensors.com]
- 10. 12 lead ECG Placement | ECG Leads Position| ADInstruments [adinstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vitalipartners.com [vitalipartners.com]
impact of ajmaline hydrochloride on QT interval and potential for torsades de pointes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of ajmaline (B190527) hydrochloride on the QT interval and its potential to induce torsades de pointes (TdP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ajmaline hydrochloride affects the QT interval?
A1: this compound is a Class Ia antiarrhythmic agent that primarily blocks voltage-gated sodium channels in cardiac cells.[1] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, slowing the depolarization of the cell membrane.[1] Additionally, ajmaline has been shown to block the hERG (human Ether-a-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization.[2] The combined effect of sodium channel blockade and inhibition of potassium efflux leads to a prolongation of the action potential duration, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[1]
Q2: What is the clinical significance of ajmaline-induced QT prolongation?
A2: Prolongation of the QT interval is a significant risk factor for a life-threatening polymorphic ventricular tachycardia known as torsades de pointes (TdP).[3] TdP can degenerate into ventricular fibrillation and cause sudden cardiac death. Therefore, monitoring the QT interval is crucial during the administration of ajmaline, especially in clinical and research settings. Ajmaline's QT-prolonging effects are also utilized diagnostically in the "ajmaline challenge test" to unmask the characteristic ECG patterns of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[2][4][5][6]
Q3: Are there known risk factors that can increase the likelihood of ajmaline-induced torsades de pointes?
A3: Yes, several factors can increase the risk of developing TdP when using QT-prolonging drugs like ajmaline. These include, but are not limited to:
-
Female sex
-
Advanced age (>65 years)
-
Congenital long QT syndrome
-
Structural heart disease (e.g., heart failure, myocardial infarction)
-
Electrolyte imbalances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium)
-
Bradycardia (slow heart rate)
-
Concurrent use of other QT-prolonging medications
-
Impaired liver or kidney function, which can affect drug metabolism and clearance.[3][7]
Q4: My experiment shows significant QT prolongation with ajmaline. What are the potential confounding factors?
A4: If you observe unexpected or highly variable QT prolongation in your experiments, consider the following potential confounding factors:
-
Heart Rate Variability: The QT interval is inversely proportional to the heart rate. Ensure you are using a heart rate correction formula (e.g., Bazett's or Fridericia's formula) to calculate the corrected QT interval (QTc) for accurate comparisons.
-
Electrolyte Concentrations: The concentrations of key ions like potassium, calcium, and magnesium in your experimental solutions can significantly influence cardiac repolarization. Verify that these are within the physiological range and consistent across experiments.
-
Temperature: Ion channel kinetics are temperature-sensitive. Maintain a stable and physiological temperature throughout your experiments.
-
Drug Purity and Solvent Effects: Ensure the purity of your this compound and that the solvent used does not independently affect cardiac electrophysiology.
-
Cellular/Tissue Health: In in vitro preparations, the health and viability of the cardiac myocytes or tissue are critical. Poor cell health can lead to altered ion channel function and unreliable results.
Troubleshooting Guides
Problem: Inconsistent QT Interval Measurements in Response to Ajmaline
| Possible Cause | Troubleshooting Step |
| Inaccurate QT Interval Measurement | Ensure consistent and accurate measurement of the QT interval from the beginning of the QRS complex to the end of the T wave. Use of automated analysis software should be validated with manual checks. |
| Fluctuations in Pacing Frequency | If using paced preparations, verify the stability and accuracy of the pacing frequency, as changes in heart rate will alter the QT interval. |
| Inadequate Drug Equilibration Time | Allow sufficient time for ajmaline to equilibrate in the experimental system to ensure a stable drug effect before taking measurements. |
| Variability in Experimental Preparations | Biological variability between different cell or tissue preparations can be significant. Increase the number of replicates (n) to ensure statistical power and consider using preparations from the same batch or animal where possible. |
Problem: Unexpectedly High Incidence of Arrhythmias (e.g., TdP) in an In Vitro Model
| Possible Cause | Troubleshooting Step |
| Supraphysiological Ajmaline Concentration | Verify the final concentration of ajmaline in your experimental buffer. Serial dilution errors can lead to unexpectedly high concentrations. |
| Pro-arrhythmic Experimental Conditions | Low extracellular potassium concentrations can potentiate the effects of QT-prolonging drugs. Ensure your perfusate or buffer contains a physiological potassium concentration (typically around 4-5 mM). |
| Presence of Other Pro-arrhythmic Compounds | Ensure that no other compounds in your experimental solutions have QT-prolonging effects. |
| Model Hypersensitivity | Some experimental models, particularly those derived from animals with specific genetic backgrounds or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from individuals with channelopathies, may be inherently more susceptible to drug-induced arrhythmias. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of Ajmaline on Various Cardiac Ion Channels
| Ion Channel | Experimental Model | IC50 (µM) | Reference |
| hERG (IKr) | HEK cells | 1.0 | [2] |
| Fast Sodium Current (INa) | Rat ventricular myocytes | 27.8 (holding potential -75 mV) | [8] |
| L-type Calcium Current (ICa-L) | Rat ventricular myocytes | 70.8 | [8] |
| Transient Outward Potassium Current (Ito) | Rat ventricular myocytes | 25.9 | [8] |
| ATP-sensitive Potassium Current (IK(ATP)) | Rat ventricular myocytes | 13.3 | [8] |
Table 2: Ajmaline-Induced QT Interval Prolongation in an Ex Vivo Model
| Ajmaline Concentration (µM) | QT Interval Prolongation (%) | Experimental Model | Reference |
| 1 | + 9 ± 1 | Arterially perfused rabbit left ventricular wedge | [9] |
| 10 | + 22 ± 3 | Arterially perfused rabbit left ventricular wedge | [9] |
Experimental Protocols
Detailed Methodology: Ajmaline Challenge Test for Brugada Syndrome Diagnosis
This protocol is for clinical diagnostic purposes and should only be performed by qualified medical professionals in a setting with advanced cardiac life support capabilities.
-
Patient Preparation:
-
Obtain informed consent from the patient.[2]
-
Record a baseline 12-lead ECG, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces).[10]
-
Establish intravenous access.[2]
-
Ensure continuous ECG and blood pressure monitoring throughout the procedure.[4]
-
Have a defibrillator and resuscitation equipment readily available.[4]
-
-
Ajmaline Administration:
-
Monitoring and Endpoints:
-
Continuously monitor the 12-lead ECG for the development of a coved-type ST-segment elevation of ≥2 mm in at least one right precordial lead (V1-V3), which is considered a positive test.[10]
-
The test should be terminated immediately if any of the following endpoints are reached:
-
-
Post-Procedure Care:
-
Continue to monitor the patient's ECG until it returns to baseline.[11]
-
The patient should be observed for any adverse events.
-
General Methodology: Whole-Cell Patch-Clamp Recording to Assess Ajmaline's Effect on Cardiac Ion Channels
This protocol provides a general workflow for investigating the effect of ajmaline on specific ion currents in isolated cardiomyocytes. Specific parameters will need to be optimized for the cell type and ion channel of interest.
-
Cell Preparation:
-
Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a suitable cell line (e.g., HEK293) stably expressing the cardiac ion channel of interest.[12]
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
-
Pipette and Solutions:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be optimized for the specific cell type (typically 2-5 MΩ).[13]
-
Prepare an extracellular (bath) solution and an intracellular (pipette) solution with appropriate ionic compositions to isolate the specific current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included in the extracellular solution.[14]
-
-
Gigaohm Seal Formation:
-
Position the micropipette over a single, healthy myocyte using a micromanipulator.[13]
-
Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean.[13]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[13]
-
-
Whole-Cell Configuration:
-
After establishing a gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane patch within the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.[15]
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to apply specific voltage-clamp protocols and record the resulting ion currents.[14]
-
Record baseline currents in the absence of ajmaline.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents after the drug effect has reached a steady state.
-
To determine the IC50, record currents at multiple concentrations of ajmaline.
-
Visualizations
Caption: Mechanism of Ajmaline-Induced QT Prolongation.
Caption: Experimental Workflow for Patch-Clamp Analysis.
References
- 1. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouh.nhs.uk [ouh.nhs.uk]
- 3. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhb.nhs.uk [uhb.nhs.uk]
- 5. gosh.nhs.uk [gosh.nhs.uk]
- 6. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 7. tewv.nhs.uk [tewv.nhs.uk]
- 8. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
ensuring safety during ajmaline challenge in a laboratory setting
Technical Support Center: Ajmaline (B190527) Challenge Safety Protocols
This guide provides essential safety information, troubleshooting advice, and detailed protocols for laboratory professionals conducting the ajmaline challenge for the diagnosis of Brugada syndrome.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the ajmaline challenge, providing clear, actionable steps.
Q: What is the appropriate response if the patient develops significant ECG artifacts during the infusion? A:
-
Pause and Assess: Immediately pause the infusion if the ECG signal quality degrades to a point where arrhythmia detection is compromised.
-
Check Connections: Verify that all ECG electrodes have good skin contact and that cables are securely connected to the patient and the monitoring machine.
-
Ensure Patient is Still: Ask the patient to remain as still as possible and ensure they are comfortable, as muscle tremors can cause artifacts.
-
Resume with Caution: Once a clear ECG signal is re-established, you may resume the infusion, accounting for the pause in the total infusion time.
Q: A patient reports a metallic taste, blurred vision, and a flushing sensation. Should the test be terminated? A: No, not based on these symptoms alone. These are common and generally benign side effects of ajmaline that typically resolve quickly after the infusion is complete.[1][2][3][4] Reassure the patient that these sensations are expected. However, continue to monitor their vital signs and ECG closely for any signs of hemodynamic instability or arrhythmia, which would be grounds for termination.
Q: The ECG shows frequent premature ventricular complexes (PVCs). What is the correct course of action? A: The appearance of frequent PVCs or any ventricular tachycardia (VT) is a critical endpoint and a clear indication to stop the infusion immediately .[5][6] This is considered a proarrhythmic effect of the drug and continuing the infusion increases the risk of inducing a more dangerous arrhythmia.[5] Continue to monitor the patient until the ectopy resolves and the ECG returns to baseline.
Q: The QRS duration has increased by over 30% from the baseline measurement, but a diagnostic Brugada pattern has not appeared. What should be done? A: The infusion must be stopped. A QRS prolongation of 30% or more from the baseline reading is a specific termination criterion for the ajmaline challenge.[5][6] Exceeding this limit does not increase diagnostic yield and may increase the risk of adverse events.
Q: What actions are required if the patient becomes hypotensive and dizzy during the procedure? A:
-
Stop Infusion: Terminate the ajmaline infusion immediately.
-
Assess Patient: Check the patient's blood pressure, heart rate, and rhythm. Assess their level of consciousness.
-
Provide Support: Lay the patient flat and elevate their legs if they are hypotensive.
-
Initiate Emergency Protocol: If the patient is hemodynamically unstable or has a dangerous arrhythmia, activate the laboratory's emergency response protocol. Be prepared for advanced cardiac life support, including the potential for cardioversion or defibrillation.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary risk associated with the ajmaline challenge? A: The most significant risk is the induction of life-threatening ventricular arrhythmias, such as ventricular tachycardia or ventricular fibrillation.[3][5][7] While this is a rare complication, occurring in less than 1-1.3% of cases, the procedure must be conducted in a setting with full resuscitation capabilities.[3][5][8]
Q: What emergency equipment and medications must be immediately available? A: All ajmaline challenges must be performed with advanced life-support facilities readily accessible.[5][9][10] See the table below for a summary of essential equipment and medications.
Q: What are the absolute criteria for terminating the ajmaline challenge? A: The infusion should be stopped as soon as any of the established endpoints are reached to maximize safety.[11] These include reaching the target dose, development of a diagnostic ECG pattern, significant QRS widening, or the appearance of arrhythmias.[5][6] A detailed list is provided in the data tables below.
Q: How should staff be prepared to handle an emergency? A: Personnel conducting the test must be trained and certified in Advanced Cardiac Life Support (ACLS).[6][10] They must be familiar with the laboratory's emergency protocols and the location and operation of all resuscitation equipment.[10]
Q: Can the ajmaline challenge produce a false-positive result? A: Yes, while ajmaline is highly sensitive, false positives can occur. This may be related to genetic variants in drug-metabolizing enzymes like CYP2D6, which can alter how a patient processes ajmaline.[12] For this reason, a positive drug challenge alone is no longer considered sufficient for a Brugada syndrome diagnosis; other clinical criteria are required.[13]
Data Presentation
Table 1: Ajmaline Administration and Dosage
| Parameter | Standard Protocol | Notes |
| Dosage | 1 mg/kg of body weight | Accurate patient weight is critical for correct dosing.[5][6][9][14] |
| Maximum Dose | 100 mg | Should not be exceeded.[14] |
| Preparation | Supplied as 5 mg/mL in 10 mL ampoules.[6] | Drawn up into a syringe for infusion pump administration.[6] |
| Administration | Intravenous (IV) infusion via a dedicated pump.[4][6] | A pump is essential to ensure a precise and controlled infusion rate.[4] |
| Infusion Method | Fractionated: 10 mg every 2 minutes.[5][9] | This slow, fractionated approach is a key safety measure.[5] |
Table 2: Monitoring and Test Termination Criteria
| Criterion | Description | Action |
| ECG Monitoring | Continuous 12-lead ECG monitoring.[3][11] | Record a full 12-lead ECG every minute during infusion and for 5-10 minutes post-infusion, then at longer intervals until baseline is restored.[6][14] |
| Vital Signs | Blood pressure and pulse oximetry. | Monitored continuously or at frequent intervals throughout the test.[3][8] |
| Target Dose Reached | The full calculated dose of 1 mg/kg has been administered. | Stop Infusion.[5][6] |
| Diagnostic ECG | Appearance of a Type 1 coved ST-segment elevation (>2mm) in ≥1 right precordial lead (V1-V3).[5][6] | Stop Infusion.[6] |
| QRS Widening | QRS duration increases by ≥30% compared to the baseline ECG.[5][6] | Stop Infusion.[5][6] |
| Arrhythmia | Frequent PVCs, ventricular tachycardia, sinus arrest, or high-grade (Type II or III) AV block.[6] | Stop Infusion.[6] |
| Patient Symptoms | Patient develops any symptoms of significant concern (e.g., severe chest pain, syncope).[6] | Stop Infusion.[6] |
| Post-Test Monitoring | Patient must be monitored until the ECG returns to baseline.[6] | Typically requires at least 1-2 hours of monitoring post-infusion.[8][14] |
Table 3: Essential Emergency Equipment and Medications
| Category | Item | Purpose |
| Monitoring | 12-Lead ECG Machine | Continuous diagnostic monitoring.[11] |
| Cardiac Monitor with Defibrillator | Immediate treatment of life-threatening arrhythmias.[6][10][11] | |
| Blood Pressure Monitor, Pulse Oximeter | Vital signs assessment.[10] | |
| Airway | Intubation Kit, Bag-Valve Mask | Airway management.[11] |
| Medications | Isoprenaline (Isoproterenol) | Antidote; used to treat drug-induced arrhythmias.[11][14] |
| Sodium Lactate | Potential antidote.[11] | |
| Standard ACLS Medications | (Epinephrine, Amiodarone, etc.) For management of cardiac arrest. | |
| Access | IV Starter Kits, Fluids | To maintain venous access for drug administration.[11] |
Experimental Protocol: Ajmaline Challenge
This protocol outlines the key steps for safely performing the ajmaline challenge.
1. Pre-Procedure Phase
-
Informed Consent: Fully explain the procedure, risks, and benefits to the patient and obtain written informed consent.[3][4]
-
Patient Assessment: Record the patient's medical history, including any allergies.[4] Perform a baseline physical examination.
-
Baseline Data: Record the patient's weight to calculate the precise ajmaline dose.[4] Obtain a baseline 12-lead ECG.[1]
-
IV Access: Establish secure intravenous access.[3][4] A second IV line may be considered for emergency drug administration.[14]
-
Equipment Check: Verify that all monitoring and emergency equipment is present and functional as per Table 3.[6]
-
Drug Preparation: Calculate the total dose (1 mg/kg).[6] Prepare the ajmaline in a syringe for the infusion pump. A second qualified staff member must double-check the calculation and preparation.[6][14]
2. Procedure Phase
-
Patient Connection: Connect the patient to the 12-lead ECG machine and vital signs monitor. Ensure continuous recording is active.
-
Begin Infusion: Program the infusion pump to deliver the drug slowly, adhering to the fractionated protocol (e.g., 10 mg every 2 minutes).[5][9]
-
Continuous Monitoring: A physician or qualified researcher must continuously monitor the patient's ECG and clinical status throughout the infusion.[10]
-
Scheduled Recordings: Formally record a 12-lead ECG every minute during the infusion.[6][14] Mark the time and dose administered on each tracing.
-
Assess for Endpoints: Continuously assess for any of the termination criteria listed in Table 2.
3. Termination and Post-Procedure Phase
-
Stop Infusion: Stop the infusion immediately upon reaching the first termination criterion.
-
Post-Infusion Monitoring: Continue to monitor the patient's ECG and vital signs closely. Record a 12-lead ECG every 2 minutes for the first 10 minutes after stopping, then at longer intervals.[14]
-
Return to Baseline: Monitoring must continue until the ECG has fully returned to its baseline state.[6] This can take up to a few hours as the drug is cleared from the system.[8]
-
Discharge: Once the ECG is stable and back to baseline, the IV cannula can be removed.[8] The patient should be observed for a total of at least 1-2 hours post-procedure before being considered for discharge.[8][14] Provide clear instructions for the patient to seek medical attention if they develop any concerning symptoms after leaving.
Visualizations
Caption: Workflow for a safe Ajmaline Challenge procedure.
Caption: Ajmaline's mechanism in unmasking Brugada Syndrome.
References
- 1. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 2. gosh.nhs.uk [gosh.nhs.uk]
- 3. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 4. ouh.nhs.uk [ouh.nhs.uk]
- 5. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhrs.com [bhrs.com]
- 7. leedsth.nhs.uk [leedsth.nhs.uk]
- 8. mkuh.nhs.uk [mkuh.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. heartrhythmcharity.org.uk [heartrhythmcharity.org.uk]
- 12. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
Validation & Comparative
Ajmaline vs. Flecainide for Brugada Syndrome Provocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Brugada syndrome (BrS), a genetic cardiac disorder predisposing individuals to sudden cardiac death, often relies on the unmasking of its characteristic Type 1 electrocardiogram (ECG) pattern through a pharmacological challenge.[1][2] Intravenous administration of sodium channel blockers is a cornerstone of this diagnostic process.[1] Among the available agents, ajmaline (B190527) and flecainide (B1672765) are frequently utilized. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance Comparison: Ajmaline Shows Higher Sensitivity
Ajmaline is widely regarded as the more sensitive agent for unmasking the Brugada pattern.[1][3][4] Several studies have demonstrated its superior ability to induce the diagnostic coved-type ST-segment elevation in patients with BrS compared to flecainide.[3][4][5] One study reported that ajmaline successfully induced or enhanced the typical ECG pattern in all 22 patients with Brugada syndrome, whereas flecainide only elicited a positive response in 15 of the same patients, resulting in a positive concordance of just 68%.[5][6] This suggests a potential for false-negative results with flecainide in a significant portion of cases.[5]
The higher sensitivity of ajmaline is attributed to its differing effects on cardiac ion channels. While both drugs are potent sodium channel blockers, flecainide exhibits a greater inhibitory effect on the transient outward potassium current (Ito).[5][7] This stronger Ito inhibition by flecainide may counteract the accentuation of the ST-segment elevation, rendering it less effective in unmasking the Brugada pattern.[5][7]
While ajmaline demonstrates higher sensitivity, the specificity of both drugs has been a subject of debate.[1] A positive test in an individual without other clinical indicators of Brugada syndrome may not be sufficient for diagnosis.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on ajmaline and flecainide in Brugada syndrome provocation testing.
| Parameter | Ajmaline | Flecainide | Source |
| Sensitivity (vs. intermittent Type 1 ECG) | 100% | ~80% | [1] |
| Sensitivity (vs. obligate carriership) | 100% | 77% | [3][4] |
| Positive Concordance (in known BrS patients) | 100% (22/22 patients) | 68% (15/22 patients) | [5][6] |
| Positive Test Rate (in a large cohort) | 39% (121/311 patients) | 30% (123/412 patients) | [8] |
Experimental Protocols
Detailed methodologies for provocation testing are crucial for reproducible and reliable results. Below are typical experimental protocols for both ajmaline and flecainide administration.
Ajmaline Provocation Test Protocol
-
Dosage and Administration: Intravenous infusion of 1 mg/kg body weight over a period of 10 minutes.[8] An alternative fractionated protocol involves administering 10 mg every two minutes until the target dose of 1 mg/kg is reached.[9]
-
ECG Monitoring: Continuous 12-lead ECG monitoring is performed throughout the infusion and for a subsequent observation period. ECGs are recorded at regular intervals, such as every minute during the infusion and then at specified time points post-infusion (e.g., 5, 10, 15, 20, 30, 40, 50, and 60 minutes).[10] It is also recommended to place right precordial leads (V1, V2) in higher intercostal spaces (e.g., 2nd or 3rd) to increase diagnostic yield.
-
Test Endpoints: The infusion should be stopped if:
-
Post-Procedure: Patients are typically monitored for at least 60-90 minutes after the test to ensure the ECG returns to baseline and no adverse events occur.[11][12]
Flecainide Provocation Test Protocol
-
Dosage and Administration: Intravenous infusion of 2 mg/kg body weight over a period of 10 minutes.[8] Oral flecainide protocols have also been described, with doses ranging from 200 mg to 400 mg.[13][14]
-
ECG Monitoring: Continuous 12-lead ECG monitoring is essential. For intravenous administration, ECGs are typically recorded every minute for the first 10 minutes and then every 5 minutes for up to 30 minutes or until the ECG normalizes.[15] For oral administration, monitoring is extended for several hours, with ECGs recorded at regular intervals (e.g., every 30 minutes) until the ECG returns to baseline or up to 6 hours.[15]
-
Test Endpoints: The infusion is terminated upon:
-
Post-Procedure: A post-test observation period of at least 60 minutes is recommended.[11]
Visualizing the Experimental Workflow and Diagnostic Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship of diagnostic outcomes.
Caption: A flowchart of the Brugada syndrome provocation test workflow.
Caption: A diagram illustrating the diagnostic outcomes of the test.
Safety and Adverse Events
Both ajmaline and flecainide carry a risk of proarrhythmia, including the induction of ventricular tachycardia or fibrillation.[9][11] Therefore, these provocation tests must be conducted in a controlled environment with continuous monitoring and immediate access to resuscitation equipment.[9][11] The shorter half-life of ajmaline is considered a safety advantage, as any induced proarrhythmic effects are likely to resolve more quickly.[16][17] In a study of 158 patients undergoing the ajmaline test, symptomatic ventricular tachycardia occurred in 1.3% of cases.[9] A review of the literature on ajmaline challenge reported that predictors of ventricular arrhythmia during the test may include younger age, baseline conduction disturbances, and the presence of SCN5A gene mutations.[18]
Conclusion
For the pharmacological provocation of Brugada syndrome, current evidence supports ajmaline as the more sensitive agent compared to flecainide, with a lower rate of false-negative results. This difference is likely attributable to their distinct effects on cardiac ion channels. While both drugs have a risk of proarrhythmia, the shorter half-life of ajmaline may offer a better safety profile. The choice of agent may also be influenced by local availability, as ajmaline is not accessible in all regions.[3][4] Regardless of the agent used, strict adherence to established protocols and safety measures is paramount for the accurate and safe diagnosis of Brugada syndrome.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Test with Ajmaline (or Flecainide) - AF-ABLATION [af-ablation.org]
- 3. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intravenous drug challenge using flecainide and ajmaline in patients with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. bhrs.com [bhrs.com]
- 11. gleneagles.hk [gleneagles.hk]
- 12. leedsth.nhs.uk [leedsth.nhs.uk]
- 13. Provocative testing using low dose oral flecainide for diagnosis of Brugada syndrome: a report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flecainide challenge test: Predictors of unmasking of type 1 Brugada ECG pattern among those with non-type 1 Brugada ECG pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uhb.nhs.uk [uhb.nhs.uk]
- 17. Provocation tests (ajmaline, flecainide, adrenaline and adenosine tests) – myheart [myheart.org.uk]
- 18. academic.oup.com [academic.oup.com]
Ajmaline Versus Procainamide for Brugada Syndrome Diagnosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic performance of ajmaline (B190527) and procainamide (B1213733) in unmasking Brugada syndrome. It includes a summary of quantitative data, detailed experimental protocols, and a conceptual illustration of the underlying mechanisms.
Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death. The diagnosis is confirmed by a characteristic Type 1 Brugada electrocardiogram (ECG) pattern, which can be transient. Pharmacological provocation with sodium channel blockers is a key diagnostic tool to unmask this pattern in individuals with a suggestive clinical history but a non-diagnostic baseline ECG. Ajmaline and procainamide are two such agents used for this purpose.
Comparative Diagnostic Yield
A pivotal study by Cheung et al. (2019) provides a direct comparison of the diagnostic yield of ajmaline and procainamide in a cohort of 425 subjects undergoing a sodium-channel blocker (SCB) challenge. The results clearly demonstrate a significantly higher diagnostic yield with ajmaline.
| Drug | Number of Patients (n) | Positive Diagnostic Yield (%) | p-value |
| Ajmaline | 331 | 26% | <0.001 |
| Procainamide | 94 | 4% | <0.001 |
Data from Cheung et al. (2019)[1][2][3][4]
Multivariate analysis in the same study identified ajmaline use as an independent predictor of a positive test result, with an odds ratio of 8.76 (95% CI: 2.62 to 29.2; p < 0.001) compared to procainamide[2][5]. This suggests that ajmaline is markedly more sensitive in provoking the diagnostic Type 1 Brugada ECG pattern[5][6]. While procainamide is considered less sensitive, some suggest it may be more specific, though comprehensive comparative data on specificity is lacking[7][8].
Experimental Protocols
The administration of these provocative agents requires strict adherence to established protocols in a setting with full resuscitation capabilities.
Ajmaline Provocation Protocol
-
Patient Selection: Indicated for patients with a clinical suspicion of Brugada syndrome (e.g., family history of sudden cardiac death at <45 years, personal history of syncope, or nocturnal agonal respiration) but a non-diagnostic baseline ECG (Type 2 or 3 Brugada pattern or normal ECG)[5][9]. It is contraindicated in patients with a baseline Type 1 Brugada ECG pattern[9].
-
Dosage and Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight, infused over a period of 5 to 10 minutes[1][10][11].
-
Monitoring: Continuous 12-lead ECG monitoring is essential, with particular attention to the right precordial leads (V1-V3). High precordial lead placement (e.g., in the 2nd or 3rd intercostal space) is often employed to increase sensitivity[10][12]. Blood pressure should also be monitored throughout the procedure[10].
-
Termination Criteria: The infusion should be stopped immediately if:
-
A diagnostic Type 1 Brugada ECG pattern appears in at least one right precordial lead[9][10].
-
The QRS complex widens to ≥130% of the baseline duration[10].
-
Ventricular arrhythmias, such as frequent premature ventricular complexes or ventricular tachycardia, occur[9][10].
-
The maximum dose is reached[10].
-
-
Post-Procedure: Patients should be monitored until the ECG returns to baseline. The half-life of ajmaline is short, with effects typically resolving within minutes[1][9][12].
Procainamide Challenge Protocol
-
Patient Selection: Similar to the ajmaline protocol, it is used for patients with suspected Brugada syndrome without a spontaneous Type 1 ECG.
-
Dosage and Administration: Procainamide is administered intravenously at a dose of 10-15 mg/kg (maximum of 1,000 mg) at a rate of 50 mg/min[3][13].
-
Monitoring: Continuous 12-lead ECG and blood pressure monitoring are required. High precordial leads are also recommended[13].
-
Termination Criteria: The infusion should be terminated upon the appearance of a Type 1 Brugada pattern, significant QRS widening (≥130% of baseline), the development of ventricular arrhythmias, or completion of the total dose[11].
-
Post-Procedure: Monitoring should continue until the ECG normalizes. The plasma half-life of procainamide is approximately 3 to 4 hours[1].
Diagnostic Workflow and Decision Logic
The following diagram illustrates the general workflow for a pharmacological challenge in a patient with suspected Brugada syndrome.
Mechanism of Action: Unmasking the Brugada Phenotype
Brugada syndrome is fundamentally a disorder of cardiac ion channels, most commonly involving a loss-of-function mutation in the SCN5A gene, which encodes the cardiac sodium channel (NaV1.5)[14]. This leads to a reduction in the inward sodium current (INa).
In the right ventricular epicardium, there is a prominent transient outward potassium current (Ito). In individuals with Brugada syndrome, the reduced INa is insufficient to counteract the strong Ito during the early phase of the action potential. This imbalance leads to a characteristic "notch" in the epicardial action potential, which can result in the loss of the action potential "dome" in some areas but not others (e.g., the endocardium)[14][15]. This transmural and epicardial dispersion of repolarization creates a voltage gradient that manifests as the coved ST-segment elevation on the ECG and provides the substrate for re-entrant ventricular arrhythmias[14].
Sodium channel blockers like ajmaline and procainamide further reduce the already compromised INa, thereby exaggerating the current imbalance and unmasking the Brugada phenotype.
References
- 1. ahajournals.org [ahajournals.org]
- 2. leedsth.nhs.uk [leedsth.nhs.uk]
- 3. scribd.com [scribd.com]
- 4. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome. - SORA [openaccess.sgul.ac.uk]
- 5. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 6. ahajournals.org [ahajournals.org]
- 7. gosh.nhs.uk [gosh.nhs.uk]
- 8. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 10. bhrs.com [bhrs.com]
- 11. ahajournals.org [ahajournals.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Cellular and ionic mechanisms responsible for the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ionic mechanisms of cellular electrical and mechanical abnormalities in Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ajmaline Hydrochloride in the Diagnosis of Brugada Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ajmaline (B190527) hydrochloride's performance in diagnosing Brugada syndrome against other diagnostic alternatives. It includes a comprehensive overview of experimental data on sensitivity and specificity, detailed methodologies for pharmacological provocation tests, and visualizations of diagnostic workflows and molecular mechanisms.
Performance of Ajmaline Hydrochloride and Alternatives
The diagnosis of Brugada syndrome (BrS) is often challenging due to the dynamic nature of its hallmark electrocardiogram (ECG) pattern, the Type 1 coved ST-segment elevation in the right precordial leads.[1] Pharmacological provocation with sodium channel blockers is a cornerstone in unmasking this pattern in patients with suspected BrS but a non-diagnostic baseline ECG.[1][2] Ajmaline, a potent Class Ia antiarrhythmic agent, is a frequently utilized drug for this purpose.[3]
Quantitative Comparison of Diagnostic Accuracy
The sensitivity and specificity of sodium channel blockers in diagnosing Brugada syndrome can vary based on the "gold standard" used for comparison, such as the presence of a spontaneous Type 1 ECG, carrying a pathogenic SCN5A mutation, or being an obligate carrier.[2][4] Ajmaline is generally considered more sensitive than other agents like flecainide (B1672765) and procainamide.[2][4][5]
| Diagnostic Agent | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Key Considerations & References |
| This compound | 80% - 100% | ~94.4% | ~93.3% | ~82.9% | Considered highly sensitive.[4][5] Specificity is a subject of debate, with some studies reporting false positives.[1] Sensitivity may be overestimated in some studies.[2] |
| Flecainide | ~68% - 80% | High (not consistently quantified) | Lower than ajmaline | Lower than ajmaline | Less sensitive than ajmaline.[2][4][5] Can be administered orally or intravenously.[6][7] |
| Procainamide | Sensitivity not well-defined, but generally considered lower than ajmaline.[2][4][5] | Very High | - | - | Considered less sensitive but potentially more specific than ajmaline.[4][5] It is the only approved intravenous sodium channel blocker for this indication in North America.[1][5] A study reported an implied sensitivity of 92% in patients with an intermittent spontaneous type 1 pattern.[8] |
Experimental Protocols for Pharmacological Provocation Tests
Accurate and safe administration of sodium channel blockers for diagnostic provocation is paramount and should be conducted in a monitored setting with resuscitation facilities readily available.[9]
Ajmaline Provocation Test
-
Dosage: 1 mg/kg body weight.[10]
-
Administration: Intravenous infusion over 5-10 minutes.[1][9] Some protocols suggest fractionated administration of 10 mg every two minutes until the target dose is reached.[10]
-
Monitoring: Continuous 12-lead ECG monitoring, including high precordial leads (V1 and V2 in the 1st, 2nd, and 3rd intercostal spaces).[3] Regular blood pressure monitoring is also required.[11]
-
Positive Test Criteria: Appearance of a coved-type (Type 1) ST-segment elevation of ≥2 mm in at least one right precordial lead (V1 to V3).[12]
-
Termination Criteria:
Flecainide Provocation Test
-
Dosage: 2 mg/kg body weight (maximum 150 mg).[9]
-
Administration: Intravenous infusion over 10 minutes.[9]
-
Monitoring: Continuous 12-lead ECG and vital signs monitoring.[14]
-
Positive Test Criteria: Development of a Type 1 Brugada ECG pattern.[14]
-
Termination Criteria:
Procainamide Provocation Test
-
Dosage: 10-15 mg/kg body weight.
-
Administration: Intravenous infusion. One protocol suggests 1 g over 30 minutes.[11]
-
Monitoring: Continuous 12-lead ECG and vital signs monitoring.[11]
-
Positive Test Criteria: Induction of a Type 1 Brugada ECG pattern.[8]
-
Termination Criteria:
Visualizing the Diagnostic and Molecular Pathways
Brugada Syndrome Diagnostic Workflow
The following diagram illustrates a typical diagnostic workflow for a patient with suspected Brugada syndrome, highlighting the role of the ajmaline provocation test.
Caption: Diagnostic workflow for Brugada Syndrome.
Mechanism of Action: Ajmaline and the Cardiac Sodium Channel
Brugada syndrome is primarily associated with mutations in the SCN5A gene, which encodes the alpha subunit of the cardiac sodium channel (NaV1.5).[15] These mutations typically lead to a loss of function, reducing the influx of sodium ions (INa) during phase 0 of the cardiac action potential. Ajmaline, as a sodium channel blocker, further inhibits this current, unmasking the characteristic ECG changes.[16]
Caption: Ajmaline's effect on the SCN5A sodium channel.
References
- 1. uhb.nhs.uk [uhb.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. bhrs.com [bhrs.com]
- 4. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flecainide challenge test: Predictors of unmasking of type 1 Brugada ECG pattern among those with non-type 1 Brugada ECG pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Provocative testing using low dose oral flecainide for diagnosis of Brugada syndrome: a report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. gleneagles.hk [gleneagles.hk]
- 15. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ajmaline? [synapse.patsnap.com]
Comparative Analysis of Ajmaline Hydrochloride's Effects on SCN5A Gene Mutation Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Ajmaline (B190527) hydrochloride on carriers of different mutations in the SCN5A gene, which encodes the alpha subunit of the cardiac sodium channel (Nav1.5). Ajmaline, a Class Ia antiarrhythmic agent, is predominantly used as a provocative diagnostic tool to unmask Brugada syndrome (BrS), an inherited arrhythmia syndrome linked to an increased risk of sudden cardiac death.[1][2] Approximately 20-30% of BrS cases are associated with loss-of-function mutations in SCN5A.[1][3][4] Understanding the differential response to Ajmaline based on genotype is critical for diagnostic accuracy, risk stratification, and the development of targeted therapies.
Mechanism of Action: Unmasking Latent Arrhythmogenicity
Ajmaline's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac cells.[5][6] By inhibiting the influx of sodium ions (INa) during phase 0 of the cardiac action potential, it slows the depolarization of the cell membrane and reduces conduction velocity.[5] In individuals with certain SCN5A mutations, the baseline sodium current may be subtly impaired but insufficient to produce a spontaneous diagnostic ECG pattern. Ajmaline administration exacerbates this underlying defect, leading to a pronounced reduction in sodium current that unmasks the characteristic coved-type ST-segment elevation in the right precordial leads, a hallmark of Brugada syndrome.[7][8] While primarily a sodium channel blocker, Ajmaline also exerts secondary, less pronounced effects on potassium and calcium channels, which may contribute to its overall antiarrhythmic (and proarrhythmic) properties.[1][3][4][5]
Caption: Mechanism of Ajmaline on normal vs. mutated SCN5A channels.
Diagnostic Efficacy in SCN5A Mutation Carriers
The utility of the Ajmaline challenge in identifying SCN5A mutation carriers has been a subject of extensive research, with some conflicting results. While it can effectively increase the diagnostic penetrance of the Brugada phenotype, a positive or negative test does not perfectly correlate with the presence of a pathogenic mutation.
One seminal study involving four large families with known SCN5A mutations demonstrated high diagnostic value.[7][8][9] The test increased the penetrance of the disease phenotype from 32.7% at baseline to 78.6%.[7][8][9][10] However, a more recent, larger registry study indicated a significant discordance, suggesting the diagnostic value may be lower than previously thought and highlighting the genetic complexity of BrS beyond SCN5A.[11][12]
| Diagnostic Parameter | Study 1 (Brugada et al., 2004)[7][8][10] | Study 2 (Gorter et al., 2022)[11][12] |
| Sensitivity | 80.0% | 56.4% (Positive test in SCN5A+ patients) |
| Specificity | 94.4% | Not directly reported |
| Positive Predictive Value (PPV) | 93.3% | Not directly reported |
| Negative Predictive Value (NPV) | 82.9% | 88.1% (Negative test in SCN5A- patients) |
| Key Finding | Ajmaline is valuable for diagnosing carriers. | Substantial discordance between genotype and phenotype. |
Differential Effects Based on SCN5A Mutation Type and Location
The response to Ajmaline is not uniform across all SCN5A mutation carriers. The type of mutation and its location within the channel protein significantly influence both baseline electrocardiographic characteristics and the risk of developing ventricular arrhythmias during the provocative test.
Patients with pathogenic (class 4 or 5) SCN5A mutations tend to have longer PR and QRS intervals at baseline compared to individuals without these mutations.[11][13] Furthermore, the risk of Ajmaline-induced ventricular arrhythmias is elevated in carriers of non-missense mutations or missense mutations located in the transmembrane or pore-forming regions of the Nav1.5 channel.[14] Specific variants, such as c.2632C>T and c.4719C>T, have been identified in the channel's pore region and are associated with a higher risk of drug-induced arrhythmias and adverse long-term outcomes.[15][16]
| SCN5A Mutation Characteristic | Baseline ECG Findings | Ajmaline-Induced Arrhythmia Risk |
| Pathogenic (Class 4/5) vs. Non-Pathogenic | Longer PR Interval (181.6 vs 154.4 ms)[11][13] Longer QRS Width (105.0 vs 93.9 ms)[11][13] | - |
| Non-missense Mutations | Not specified | High (29% incidence)[14] |
| Missense Mutations (Transmembrane/Pore) | Not specified | High (24% incidence)[14] |
| Missense Mutations (Intra/Extracellular) | Not specified | Low (9% incidence)[14] |
| No SCN5A Mutation | Shorter PR and QRS intervals | Very Low (3% incidence)[14] |
Experimental Protocols
Standardized protocols are crucial for ensuring the safety and reliability of the Ajmaline challenge test. The following outlines a typical experimental workflow.
1. Patient Selection and Preparation:
-
Patients with suspected Brugada syndrome without a spontaneous Type 1 ECG are candidates.
-
A comprehensive clinical evaluation, including family history of sudden death, is performed.
-
Informed consent is obtained.
-
The procedure is conducted in a setting with full resuscitation capabilities, including an external defibrillator.
2. Ajmaline Administration:
-
Method A: Intravenous infusion of 1 mg/kg body weight administered over 5 minutes.[7][15]
-
Method B: Serial intravenous bolus injections of 10 mg every 2 minutes, up to a maximum dose of 1 mg/kg.[11][12][13]
3. Electrocardiographic Monitoring:
-
Continuous 12-lead ECG monitoring is performed throughout the procedure and during a subsequent observation period.
-
Standard leads are recorded, along with high right precordial leads (V1 and V2 placed in the 2nd, 3rd, and 4th intercostal spaces) to maximize sensitivity.
4. Test Endpoints and Interpretation:
-
The infusion is terminated immediately if any of the following occur:[17]
-
Appearance of a diagnostic Type 1 Brugada pattern (coved ST-segment elevation ≥2 mm in ≥1 right precordial lead).
-
Development of frequent premature ventricular contractions (PVCs), ventricular tachycardia, or fibrillation.[14]
-
Widening of the QRS complex to ≥130% of the baseline duration.
-
Development of a high-degree atrioventricular block.
-
-
If the maximum dose is reached without any of the above endpoints, the test is considered negative.
-
Monitoring continues until the ECG returns to its baseline state, as Ajmaline has a short half-life.[17]
Caption: Standardized workflow for the intravenous Ajmaline challenge test.
Pathophysiological Cascade and Diagnostic Logic
Mutations in SCN5A can create a latent vulnerability in cardiac electrical stability. This vulnerability may not be apparent under normal physiological conditions. The introduction of a potent sodium channel blocker like Ajmaline acts as a stressor, pushing the already compromised system below the threshold required for normal conduction and repolarization, thereby revealing the Brugada phenotype. This logical relationship underscores the use of Ajmaline as a diagnostic tool.
Caption: Pathophysiological cascade unmasked by Ajmaline provocation.
Conclusion and Future Directions
The Ajmaline challenge remains a key, albeit imperfect, tool in the diagnosis of Brugada syndrome, particularly in genetically susceptible individuals. This guide highlights that the response to Ajmaline is heavily influenced by the specific SCN5A genotype.
-
For Researchers: The discordance between genotype and phenotype underscores the need for research into other genetic modifiers and environmental factors contributing to Brugada syndrome. Functional studies on specific SCN5A variants are essential to understand their precise impact on channel kinetics and drug sensitivity.
-
For Drug Development Professionals: The differential response to Ajmaline suggests that therapies targeting the Nav1.5 channel could be tailored based on mutation type and location. Developing compounds with higher specificity for mutated channels or those that can restore proper channel function represents a promising therapeutic avenue. Caution is warranted, as some mutation carriers are at high risk for proarrhythmia with sodium channel blockers.[14][16][18]
Ultimately, integrating genotypic data with the phenotypic response to pharmacological challenges like Ajmaline will lead to more precise diagnostics, better risk stratification, and the development of personalized medicine for individuals with inherited channelopathies.
References
- 1. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 6. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 7. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The diagnostic efficacy of the ajmaline challenge in SCN5A positive Brugada syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. academic.oup.com [academic.oup.com]
- 16. Genetic variants associated with ventricular arrhythmias during ajmaline test in Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. Malignant response to ajmaline challenge in SCN5A mutation carriers: experience from a large familial study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ajmaline and Pilsicainide for Arrhythmia Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of cardiac electrophysiology, the precise induction of arrhythmias in experimental settings is crucial for understanding their underlying mechanisms and for the development of novel antiarrhythmic therapies. Ajmaline (B190527) and pilsicainide (B1217144), both potent sodium channel blockers, are frequently utilized for this purpose, particularly in the context of diagnosing and studying inherited arrhythmia syndromes such as Brugada syndrome. This guide provides an objective, data-driven comparison of ajmaline and pilsicainide, focusing on their performance in arrhythmia induction, supported by experimental data.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
Both ajmaline and pilsicainide exert their primary effect by blocking the fast inward sodium current (INa) in cardiomyocytes, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. However, their profiles differ in terms of their specificity and effects on other ion channels.
Ajmaline , classified as a Class Ia antiarrhythmic agent, demonstrates a broader spectrum of activity. While its principal action is the blockade of sodium channels, it also affects potassium and calcium channels, contributing to its complex electrophysiological profile. This multi-channel effect can influence both its antiarrhythmic efficacy and its proarrhythmic potential.[1][2][3][4]
Pilsicainide , a Class Ic antiarrhythmic agent, is considered a "pure" sodium channel blocker with slow recovery kinetics.[5][6] Its action is more specific to the Nav1.5 sodium channel, with minimal effects on other cardiac ion channels at therapeutic concentrations.[6] This specificity results in a more focused effect on cardiac conduction. Pilsicainide also exhibits "use-dependent" properties, meaning its blocking effect is more pronounced at higher heart rates.[7]
Comparative Electrophysiological Effects
The differing mechanisms of ajmaline and pilsicainide translate to distinct effects on the cardiac action potential and electrocardiogram (ECG).
| Parameter | Ajmaline | Pilsicainide |
| Sodium Channel (INa) Blockade | Potent | Potent, with slow recovery kinetics |
| Potassium Channel Blockade | Yes (Ito, IKr, IKur, IK(ATP))[3][4][8] | Minimal at therapeutic concentrations[6] |
| Calcium Channel Blockade | Yes (ICa-L)[4] | Minimal[6] |
| Action Potential Duration (APD) | Prolongation[4] | No significant change or slight shortening at higher concentrations[6] |
| Conduction Velocity | Decreased[9] | Decreased[7] |
| Effective Refractory Period (ERP) | Increased[9] | Increased[5] |
| QRS Duration | Prolonged[9][10] | Prolonged[11] |
| QTc Interval | Prolonged[10] | Prolonged[11] |
Quantitative Data on Ion Channel Blockade and Arrhythmia Induction
The following tables summarize key quantitative data from various experimental models. Direct comparative studies are limited; therefore, data is presented from individual studies to allow for an informed assessment.
Table 1: Half-maximal Inhibitory Concentration (IC50) of Ajmaline on Various Cardiac Ion Channels
| Ion Channel | Experimental Model | IC50 (µM) | Reference |
| INa | Rat ventricular myocytes | 27.8 (holding potential -75 mV) | [4] |
| INa | Rat ventricular myocytes | 47.2 (holding potential -120 mV) | [4] |
| Ito | Rat ventricular myocytes | 25.9 | [4] |
| ICa-L | Rat ventricular myocytes | 70.8 | [4] |
| IK(ATP) | Rat ventricular myocytes | 13.3 | [4] |
| Ito (total charge) | Canine ventricular epicardial cells | 216 | [8][10] |
Table 2: Effective Doses and Proarrhythmic Observations for Pilsicainide
| Arrhythmia Model | Species | Route of Administration | Effective Dosage | Key Findings | Reference |
| Coronary Ligation (Ventricular Arrhythmia) | Canine | Intravenous | 2.5 and 5 mg/kg | Suppressed ventricular arrhythmias by over 50% | [7] |
| Atrial Fibrillation | Canine | Oral | 4.5 mg/kg per day | Suppressed shortening of AERP and attenuated the increase in AERP dispersion | [7] |
| Atrial Tachyarrhythmias | Human (clinical study) | Oral | 75-150 mg/day | Drug-induced proarrhythmias observed in 1.1% of patients, strongly associated with renal dysfunction | [12] |
Experimental Protocols for Arrhythmia Induction
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for arrhythmia induction using ajmaline and pilsicainide.
Ajmaline Challenge for Brugada Syndrome Diagnosis (Clinical Protocol)
This protocol is widely used to unmask the characteristic ECG pattern of Brugada syndrome.
-
Patient Preparation: The patient rests in a supine position, and baseline 12-lead ECGs are recorded.[13][14]
-
Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight over 5-10 minutes.[10][15]
-
ECG Monitoring: Continuous 12-lead ECG monitoring is performed throughout the infusion and for a period after. ECGs are recorded at 1-minute intervals.[14][15]
-
Endpoints: The infusion is stopped if:
-
Post-Infusion Monitoring: The patient is monitored until the ECG parameters return to baseline.[15]
In Vitro Arrhythmia Induction with Pilsicainide using hiPSC-CMs
This protocol describes the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model arrhythmias.[16]
-
Cell Culture: hiPSC-CMs are cultured as a monolayer on a microelectrode array (MEA) plate, allowing for the recording of field potentials.
-
Baseline Recording: Stable, spontaneous baseline electrical activity is recorded for at least 5 minutes.
-
Arrhythmia Induction (Burst Pacing):
-
A high-frequency pulse train (e.g., 10-20 Hz) is applied for a short duration (e.g., 5-10 seconds) to induce arrhythmia.
-
Successful induction is confirmed by sustained, rapid, and irregular electrical activity.
-
-
Drug Application:
-
Pilsicainide is added to the culture medium at desired concentrations (e.g., 0.1, 1, 3, 10, 30 µM).
-
The effects on the induced arrhythmia (e.g., termination, changes in cycle length) are recorded and analyzed.
-
-
Data Analysis: Parameters such as beat rate, field potential duration, and conduction velocity are analyzed before and after drug application.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Signaling pathways of Ajmaline and Pilsicainide.
Experimental Workflow for Arrhythmia Induction
Caption: Generalized workflow for arrhythmia induction.
Discussion and Conclusion
Both ajmaline and pilsicainide are effective tools for the experimental induction of arrhythmias, primarily through their potent blockade of cardiac sodium channels. The choice between these two agents should be guided by the specific aims of the research.
Ajmaline's broader ionic channel effects make it a more complex but potentially more potent arrhythmogenic agent in certain contexts.[3] Its ability to prolong the action potential duration through potassium channel blockade, in addition to slowing conduction, may create a substrate that is highly susceptible to re-entrant arrhythmias. This broader activity may also contribute to a higher incidence of proarrhythmic events, a factor to consider in experimental design.[17]
Pilsicainide's more selective sodium channel blockade offers a more targeted approach to studying the effects of altered cardiac conduction.[6] Its use-dependent nature makes it particularly interesting for modeling arrhythmias that are triggered or exacerbated by high heart rates. The minimal effect on repolarization may result in a different arrhythmic substrate compared to ajmaline.
In the context of Brugada syndrome diagnosis, ajmaline is often considered to have a higher sensitivity for unmasking the characteristic ECG pattern compared to other sodium channel blockers, though this can be associated with a risk of inducing ventricular arrhythmias.[10][18] Pilsicainide is also used for this purpose, particularly in Japan, and has shown high sensitivity in patients with SCN5A mutations.[18][19]
Future Directions: Direct, head-to-head comparative studies of ajmaline and pilsicainide in standardized preclinical models, such as hiPSC-CMs and animal models of specific arrhythmias, are warranted. Such studies would provide more definitive data on their relative potency and proarrhythmic risk, further guiding their application in both basic research and drug development.
References
- 1. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uniqueness of pilsicainide in class Ic antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 9. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous drug challenge using flecainide and ajmaline in patients with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiologic and hemodynamic effects of a single oral dose of pilsicainide hydrochloride, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of drug-induced proarrhythmias due to pilsicainide in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 15. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Unmasking the Consistency of Brugada Syndrome Diagnosis: A Closer Look at Ajmaline Challenge Reproducibility
For researchers, scientists, and drug development professionals navigating the complexities of Brugada syndrome diagnostics, the reproducibility of provocative testing is a cornerstone of reliable clinical assessment. This guide provides a comparative analysis of the ajmaline (B190527) challenge test, focusing on the longitudinal consistency of its outcomes and offering insights into the experimental protocols that govern its application.
The ajmaline challenge, a pharmacological test employing a Class I antiarrhythmic agent, is a critical tool for unmasking the characteristic Type 1 Brugada ECG pattern in individuals with suspected Brugada syndrome. However, the dynamic nature of this cardiac channelopathy raises questions about the long-term stability of a positive or negative test result. This guide synthesizes available data on the reproducibility of the ajmaline challenge, presents detailed experimental methodologies, and compares it with other diagnostic approaches.
Longitudinal Reproducibility of Ajmaline Challenge Outcomes
While the ajmaline challenge is a well-established diagnostic method, data from longitudinal studies on its reproducibility in the same patient over time are limited. Most studies focus on the initial diagnostic yield and subsequent patient prognosis. However, emerging evidence, primarily from pediatric cohorts, suggests that the outcome of an ajmaline challenge may not be static throughout a patient's life.
One notable study involving pediatric patients reported a case where an individual who initially tested negative for Brugada syndrome upon ajmaline challenge subsequently tested positive when re-challenged three years later.[1][2] Another report mentioned that out of three patients with an initial negative test who were re-challenged after an average of five years, one converted to a positive result.[2][3] These findings, though in a limited number of younger patients, highlight the potential for a temporal change in the test's outcome and suggest that a single negative test, particularly in younger individuals, may not definitively rule out the syndrome for a lifetime.
Currently, there is a scarcity of large-scale, systematic longitudinal studies in adult populations that specifically address the rate of conversion from a negative to a positive ajmaline test or vice versa. This represents a significant knowledge gap in understanding the long-term diagnostic stability of this crucial test.
Comparison of Diagnostic Approaches
The ajmaline challenge is one of several sodium channel blockers used to unmask Brugada syndrome. While direct comparative studies on long-term reproducibility are lacking, understanding the nuances of each agent is vital for informed diagnostic decisions.
| Diagnostic Agent | Typical Protocol | Reported Sensitivity | Key Considerations |
| Ajmaline | Intravenous infusion of 1 mg/kg over 5-10 minutes.[4][5] | Generally considered high, with some studies reporting around 80%.[6] | Shorter half-life allows for quicker resolution of effects.[7] Concerns exist regarding potential false-positive results.[1] |
| Flecainide | Intravenous infusion of 2 mg/kg over 10 minutes. | Reported to be slightly lower than ajmaline in some comparative analyses. | Longer half-life compared to ajmaline. |
| Procainamide | Intravenous infusion. | Generally considered less sensitive than ajmaline. | |
| Genetic Testing | Analysis of genes associated with Brugada syndrome, primarily SCN5A. | The diagnostic yield of genetic testing varies among different populations. | A negative genetic test does not exclude a diagnosis of Brugada syndrome. |
Experimental Protocol: The Ajmaline Challenge
A standardized protocol is crucial for ensuring the safety and reliability of the ajmaline challenge. The following outlines a typical experimental methodology.
Patient Preparation and Baseline Assessment:
-
Informed consent is obtained from the patient.
-
A thorough medical history is taken, including any personal or family history of syncope, seizures, or sudden cardiac death.
-
A baseline 12-lead electrocardiogram (ECG) is recorded, including leads V1 and V2 placed in the 2nd and 3rd intercostal spaces.[8]
-
Continuous ECG monitoring is initiated.
-
Resuscitation equipment must be immediately available.
Ajmaline Administration and Monitoring:
-
Ajmaline is administered intravenously. Common protocols include:
-
Continuous 12-lead ECG monitoring is performed throughout the infusion and for a specified period post-infusion.
-
Blood pressure and clinical symptoms are monitored closely.
Endpoints for Test Termination: The infusion is typically stopped if any of the following occur:
-
Development of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead).[7]
-
Significant widening of the QRS complex (e.g., >30% from baseline).[7]
-
Occurrence of ventricular arrhythmias.[9]
-
Completion of the total calculated dose without any diagnostic changes.
Post-Procedure Monitoring:
-
Patients are monitored until their ECG returns to the baseline state.[10]
Below is a diagram illustrating the workflow of a longitudinal study designed to assess the reproducibility of the ajmaline challenge test.
The following diagram illustrates the logical relationship of potential diagnostic outcomes in serial ajmaline testing.
Conclusion
The ajmaline challenge remains a cornerstone in the diagnosis of Brugada syndrome. However, the existing literature, while robust in defining protocols and immediate outcomes, reveals a need for more extensive longitudinal research to fully understand the reproducibility of test results over a patient's lifetime. The anecdotal evidence of conversion from negative to positive tests, particularly in younger individuals, underscores the importance of ongoing clinical surveillance and suggests that a single negative test may not be the final word in the diagnostic journey of a patient with suspected Brugada syndrome. For researchers and drug development professionals, this highlights a critical area for future investigation to refine diagnostic strategies and enhance patient risk stratification.
References
- 1. The diagnostic role of pharmacological provocation testing in cardiac electrophysiology: a clinical consensus statement of the European Heart Rhythm Association and the European Association of Percutaneous Cardiovascular Interventions (EAPCI) of the ESC, the ESC Working Group on Cardiovascular Pharmacotherapy, the Association of European Paediatric and Congenital Cardiology (AEPC), the Paediatric & Congenital Electrophysiology Society (PACES), the Heart Rhythm Society (HRS), the Asia Pacific Heart Rhythm Society (APHRS), and the Latin American Heart Rhythm Society (LAHRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openheart.bmj.com [openheart.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Positive Ajmaline provocation test for Brugada syndrome: acute and long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhrs.com [bhrs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
A Cross-Species Comparative Analysis of Ajmaline Hydrochloride's Impact on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of ajmaline (B190527) hydrochloride across various species, supported by experimental data. Ajmaline, a Class Ia antiarrhythmic agent, is primarily known for its sodium channel blocking properties, but its interactions with other cardiac ion channels contribute to its complex electrophysiological profile, which exhibits notable species-dependent variations. Understanding these differences is crucial for preclinical drug development and the interpretation of toxicological studies.
Data Presentation: Quantitative Comparison of Ajmaline's Effects
The following tables summarize the quantitative effects of ajmaline hydrochloride on key cardiac electrophysiological parameters across different species.
Table 1: Inhibitory Concentrations (IC50/Kd) of Ajmaline on Cardiac Ion Channels
| Species | Ion Channel | IC50 / Kd (µM) | Tissue/Cell Type | Reference |
| Rat | INa (fast sodium current) | 27.8 (at -75 mV), 47.2 (at -120 mV) | Ventricular Myocytes | [1] |
| ICa-L (L-type calcium current) | 70.8 | Ventricular Myocytes | [1] | |
| Ito (transient outward potassium current) | 25.9 | Ventricular Myocytes | [1] | |
| IK(ATP) (ATP-sensitive potassium current) | 13.3 | Ventricular Myocytes | [1] | |
| Guinea Pig | ICa (calcium current) | 12 (Kd) | Ventricular Myocytes | |
| IK (delayed rectifier potassium current) | Concentration-dependent decrease | Ventricular Myocytes | ||
| IK1 (inward rectifier potassium current) | Inhibition of inward portion | Ventricular Myocytes | ||
| Human (in vitro) | hERG (IKr) | 1.0 | HEK Cells | |
| Xenopus Oocytes | hERG (IKr) | 42.3 | Oocytes | |
| Dog | INa | Data Not Available | ||
| IK | Data Not Available | |||
| ICa | Data Not Available | |||
| Rabbit | INa | Data Not Available | ||
| IK | Data Not Available | |||
| ICa | Data Not Available |
Table 2: Effects of Ajmaline on Action Potential and Conduction Parameters
| Species | Parameter | Effect | Concentration/Dose | Tissue/Cell Type | Reference |
| Dog | Action Potential Duration (APD) | Atrial & Ventricular: Increased; Purkinje Fibers: Decreased | Not Specified | Atrial & Ventricular Muscle, Purkinje Fibers | [2] |
| Effective Refractory Period (ERP) | Increased | Not Specified | All heart tissues | [2] | |
| Conduction Velocity | Decreased | Not Specified | All heart tissues | [2] | |
| Intraventricular Conduction | Significantly Depressed | ≤ 2 mg/kg | In vivo | [3] | |
| Guinea Pig | Action Potential Duration (APD) | Prolonged (dose-dependent) | Not Specified | Ventricular Myocytes | |
| Functional Refractory Period | Prolonged | Not Specified | Isolated Left Atrium | ||
| Rabbit | QRS Duration | Increased (up to 33-40%) | Not Specified | Isolated Heart | |
| Conduction Velocity | Decreased (20-40%) | Not Specified | Isolated Heart | ||
| Rat | Action Potential Duration (APD50 & APD90) | Increased | Concentration-dependent | Ventricular Myocytes | [1] |
| Upstroke Velocity ((dV/dt)max) | Decreased | Concentration-dependent | Ventricular Myocytes | [1] |
Experimental Protocols
The data presented in this guide were primarily obtained through the following key experimental methodologies:
Whole-Cell Patch Clamp Electrophysiology
This technique is utilized to measure ion channel currents in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of the respective species (e.g., rat, guinea pig).
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane in response to depolarizing or hyperpolarizing voltage steps are recorded. This allows for the characterization of specific ion channel currents (e.g., INa, ICa, IK) in isolation.
-
Drug Application: this compound is applied at various concentrations to the bath solution to determine its effect on the amplitude and kinetics of the recorded ion currents, allowing for the calculation of IC50 or Kd values.
Intracellular Microelectrode Recording
This method is used to record action potentials from isolated cardiac tissues such as papillary muscles or Purkinje fibers.
-
Tissue Preparation: Cardiac tissues are dissected and placed in an organ bath perfused with a physiological salt solution, maintained at a constant temperature and oxygenation.
-
Recording: Sharp glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) are used to impale individual cardiac cells to record the transmembrane potential.
-
Stimulation: The tissue is stimulated at a constant frequency using external electrodes to elicit action potentials.
-
Data Acquisition: Parameters such as action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), maximum upstroke velocity (Vmax), and resting membrane potential are measured before and after the application of ajmaline.
In Vivo Electrophysiology Studies
These studies are conducted in anesthetized or conscious animals to assess the effects of ajmaline on the entire heart's electrical activity.
-
Instrumentation: Catheters with electrodes are inserted into the heart, typically via peripheral veins, to record intracardiac electrograms from various locations (e.g., atria, ventricles, His bundle).
-
Programmed Electrical Stimulation: A series of precisely timed electrical stimuli are delivered to the heart to measure parameters such as effective refractory periods (ERP) and conduction times through different parts of the cardiac conduction system.
-
Drug Infusion: Ajmaline is administered intravenously, often as a bolus followed by a continuous infusion, and the electrophysiological measurements are repeated to assess the drug's effects.[4]
Mandatory Visualization
Caption: Mechanism of Ajmaline's Action on Cardiac Ion Channels.
Caption: General Experimental Workflow for Cardiac Electrophysiology.
References
- 1. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ajmaline in experimental and clinical arrhythmias and their relation to some electrophysiological parameters of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ajmaline on sustained ventricular tachycardia induced by programmed electrical stimulation in conscious dogs after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ajmaline Challenge and Spontaneous Type 1 ECG in the Diagnosis of Brugada Syndrome
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Brugada Syndrome (BrS), a genetic disorder associated with an increased risk of sudden cardiac death, hinges on the identification of a characteristic Type 1 electrocardiogram (ECG) pattern. This guide provides an objective comparison of two key diagnostic methods: the provocative ajmaline (B190527) challenge and the detection of a spontaneous Type 1 ECG. This comparison is supported by experimental data to aid researchers and clinicians in understanding the diagnostic accuracy and utility of each approach.
Quantitative Diagnostic Accuracy
The diagnostic accuracy of a test is paramount in correctly identifying individuals with Brugada Syndrome. The following table summarizes the available quantitative data for the ajmaline challenge. While direct sensitivity and specificity values for a single spontaneous Type 1 ECG are not well-established due to its transient nature, its diagnostic significance is also discussed.
| Diagnostic Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Ajmaline Challenge | 80% | 94.4% | 93.3% | 82.9% |
| Spontaneous Type 1 ECG | Low | High | - | - |
Note: The sensitivity of a single-instance spontaneous Type 1 ECG is considered low because the pattern can be transient and absent in a significant portion of affected individuals at any given time[1][2]. However, its specificity is high; when the classic coved-type elevation is present, it is a strong indicator of Brugada Syndrome[3][4][5]. Up to 40% of patients with Brugada Syndrome may present with a non-diagnostic resting ECG[1].
A study evaluating the ajmaline test in families with SCN5A mutations found a sensitivity of 80% and a specificity of 94.4%[2]. The ajmaline challenge has been shown to be more sensitive than other provocative agents like procainamide[6][7]. The presence of a spontaneous Type 1 ECG is a significant predictor of future arrhythmic events[8][9].
Experimental Protocols
Ajmaline Challenge Protocol
The ajmaline challenge is a pharmacological provocation test used to unmask the Type 1 Brugada ECG pattern in patients with a non-diagnostic baseline ECG.
Patient Preparation:
-
Obtain informed consent after explaining the risks and benefits.
-
A baseline 12-lead ECG, including leads V1 and V2 in the 4th, 3rd, and 2nd intercostal spaces, is recorded.
-
The patient should be in a monitored setting with continuous ECG recording and full resuscitation equipment readily available.
Drug Administration:
-
Ajmaline is administered intravenously. A common protocol involves a fractionated administration of 10 mg every two minutes, up to a total dose of 1 mg/kg of body weight[9].
-
Another described method is a slow infusion over 5-10 minutes to the same target dose[1].
Monitoring and Endpoints:
-
Continuous 12-lead ECG monitoring is performed throughout the infusion and for a period after.
-
The test is considered positive and should be terminated if a diagnostic Type 1 Brugada pattern (coved-type ST-segment elevation of ≥2 mm in ≥1 right precordial lead) appears[1].
-
Other endpoints for stopping the infusion include the development of ventricular arrhythmias, a QRS widening of >30% from baseline, or reaching the maximum dose[9].
Protocol for Recording a Spontaneous Type 1 ECG
The identification of a spontaneous Type 1 Brugada ECG pattern requires a standard 12-lead ECG with particular attention to the right precordial leads.
Lead Placement:
-
A standard 12-lead ECG is performed with the patient at rest.
-
To increase the sensitivity of detecting the Brugada pattern, additional recordings of the right precordial leads (V1 and V2) are obtained by placing the electrodes in higher intercostal spaces (the 3rd and 2nd intercostal spaces)[9][10]. This can improve the diagnostic yield as the anatomical position of the right ventricular outflow tract can vary[9].
ECG Interpretation:
-
The hallmark of a Type 1 Brugada pattern is a coved ST-segment elevation with a J-point elevation of ≥2 mm, followed by a negative T-wave in at least one of the right precordial leads (V1 to V3)[3][4][5].
-
It is crucial to differentiate the Brugada pattern from other conditions that can cause ST-segment elevation in the right precordial leads, such as right bundle branch block, early repolarization, and arrhythmogenic right ventricular cardiomyopathy[1].
Visualizing the Diagnostic Pathway
The following diagrams illustrate the diagnostic workflow for Brugada Syndrome, comparing the path of a patient with a spontaneous Type 1 ECG versus one undergoing an ajmaline challenge.
References
- 1. Electrocardiographic methods for diagnosis and risk stratification in the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. litfl.com [litfl.com]
- 5. emergencymedicinecases.com [emergencymedicinecases.com]
- 6. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Spontaneous type 1 pattern, ventricular arrhythmias and sudden cardiac death in Brugada Syndrome: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Brugada Syndrome – Diagnosis, Clinical Implications and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ajmaline Provocation Testing in Brugada Syndrome: A Meta-Analytic Perspective
For Researchers, Scientists, and Drug Development Professionals
The ajmaline (B190527) provocation test is a critical pharmacological tool for unmasking the characteristic Type 1 electrocardiogram (ECG) pattern of Brugada syndrome, an inherited cardiac channelopathy associated with an increased risk of sudden cardiac death. This guide provides a comprehensive comparison of the ajmaline test's performance, drawing upon meta-analytic data and published studies, to offer an objective overview for professionals in the field.
Data Summary: Performance of the Ajmaline Provocation Test
The following tables summarize key quantitative data from various studies and meta-analyses concerning the diagnostic accuracy and safety of the ajmaline provocation test.
Table 1: Diagnostic Accuracy of the Ajmaline Provocation Test for Brugada Syndrome
| Metric | Reported Value | Gold Standard/Patient Population | Source(s) |
| Sensitivity | 76% - 80% | Carriers of a familial SCN5A variant | [1][2] |
| 100% | Patients with an intermittent spontaneous Type 1 ECG | [1][2][3] | |
| Specificity | Concerns about low specificity and "false-positives" have been raised. | Not consistently reported in meta-analyses; data from control groups and patients with other cardiac conditions. | [1][2] |
| Positive Test Rate (vs. Procainamide) | Ajmaline is associated with an ~9-fold increased odds of a positive test compared to procainamide (B1213733). | Patients undergoing a sodium-channel blocker challenge. | [1][2][4] |
Table 2: Comparison of Provocation Agents for Brugada Syndrome Diagnosis
| Provocation Agent | Key Findings | Source(s) |
| Ajmaline | Considered more sensitive than flecainide (B1672765) and procainamide.[1][2][5] Positive results were seen more often with ajmaline than procainamide infusion (26% vs. 4%).[4][6][7] | [1][2][4][5][6][7] |
| Flecainide | Less sensitive than ajmaline (68% vs. 100% in one study).[1][2] | [1][2] |
| Procainamide | Generally considered the least sensitive of the three agents.[1][2] | [1][2] |
Table 3: Reported Complications During Ajmaline Provocation Testing
| Complication | Incidence Rate | Study Population/Notes | Source(s) |
| Symptomatic Ventricular Tachycardia (VT) | 1.3% | Prospective study of 158 patients. | [8][9] |
| Life-threatening Sustained Ventricular Arrhythmias | 1.8% | Study of 503 patients with ajmaline-induced Brugada Syndrome diagnosis. | [10] |
| Ventricular Arrhythmias (requiring intervention) | 1.5% (for ajmaline) | Systematic review and meta-analysis of drug challenge testing. | |
| Ventricular Ectopy (PVCs, non-sustained VT) | 4% | Large cohort study where infusion was stopped at the first sign of ectopy. |
Experimental Protocols
A standardized protocol for the ajmaline provocation test is crucial for both safety and diagnostic accuracy. The following is a detailed methodology synthesized from multiple sources.
Patient Preparation and Environment:
-
The patient should be in a fasting, resting, and drug-free state.
-
The test must be conducted in a setting with advanced cardiopulmonary life-support facilities, including an external defibrillator, intubation set, and emergency medications (e.g., atropine, isoproterenol).
-
A physician experienced in intensive care medicine must be present.
-
Secure intravenous access is established.
-
Continuous 12-lead ECG and blood pressure monitoring are performed throughout the procedure.
Drug Administration:
-
Ajmaline is administered intravenously. A common protocol involves the fractionated application of 10 mg every 2 minutes.[8][9]
-
Continuous ECG documentation is recorded, with a paper speed of 10 mm/s, and a strip at 50 mm/s every 2 minutes.
Interruption Criteria:
The ajmaline infusion should be stopped immediately if any of the following occur:
-
The target dose is reached.
-
Occurrence of a diagnostic coved-type (Type 1) ST-segment elevation of ≥2 mm in at least one right precordial lead (V1-V3).
-
QRS widening of >30% from baseline.
-
Development of frequent premature ventricular contractions, complex ventricular arrhythmias, or sustained ventricular tachycardia.
-
Occurrence of significant sinus node dysfunction or atrioventricular block.
Post-Procedure Monitoring:
-
The patient and their ECG should be supervised until the ECG returns to baseline.
Visualizing the Process and Diagnostic Pathway
Diagram 1: Workflow of a Meta-Analysis for Ajmaline Provocation Test Studies
Caption: A flowchart illustrating the systematic process of conducting a meta-analysis.
Diagram 2: Diagnostic Pathway for Brugada Syndrome Incorporating the Ajmaline Test
Caption: A decision-making pathway for the diagnosis of Brugada Syndrome.
References
- 1. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. bhrs.com [bhrs.com]
- 6. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome. - SORA [openaccess.sgul.ac.uk]
- 7. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Ajmaline Hydrochloride on Cardiac Myocytes Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of ajmaline (B190527) hydrochloride on cardiac myocytes from different species. The information is compiled from various experimental studies to assist researchers in understanding the species-specific actions of this class Ia antiarrhythmic agent.
Electrophysiological Effects of Ajmaline Hydrochloride: A Comparative Summary
This compound exerts its antiarrhythmic effects primarily by blocking various ion channels in cardiac myocytes. However, the extent of this blockade and its consequences on the action potential can differ across species. The following tables summarize the available quantitative data on the effects of ajmaline on key cardiac ion currents and action potential parameters.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents
| Species | Ion Current | Parameter | Value | Reference |
| Rat (Ventricular Myocytes) | Fast Sodium Current (INa) | IC50 | 27.8 ± 1.14 µmol/L (at -75 mV holding potential) | [1] |
| IC50 | 47.2 ± 1.16 µmol/L (at -120 mV holding potential) | [1] | ||
| L-type Calcium Current (ICa-L) | IC50 | 70.8 ± 0.09 µmol/L | [1] | |
| Transient Outward Potassium Current (Ito) | IC50 | 25.9 ± 2.91 µmol/L | [1] | |
| ATP-sensitive Potassium Current (IK(ATP)) | IC50 | 13.3 ± 1.1 µmol/L | [1] | |
| Time-independent Potassium Current (IK1) | % Inhibition | 36% at 300 µmol/L | [1] | |
| Guinea Pig (Ventricular Myocytes) | Calcium Current (ICa) | Kd | 12 µmol/L | [2] |
| Inward Rectifying K+ Current (IK1) | Inhibition | Yes (concentration-dependent) | [2] | |
| Delayed Rectifier K+ Current (IK) | Inhibition | Yes (concentration-dependent) | [2] | |
| Canine | Data Not Available | - | - | - |
| Rabbit | Data Not Available | - | - | - |
Note: Due to the limited availability of direct comparative studies, data from rat ventricular myocytes are included as a reference. Further research is required to establish a comprehensive comparative profile across all species.
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Species | Parameter | Effect | Reference |
| Rat (Ventricular Myocytes) | Upstroke Velocity (dV/dtmax) | Decrease | [1] |
| Action Potential Amplitude | Decrease | [1] | |
| Action Potential Duration (APD50 & APD90) | Increase | [1] | |
| Guinea Pig (Ventricular Myocytes) | Action Potential Duration | Prolongation | [2] |
| Canine | Intraventricular Conduction | Depression | |
| Rabbit | Data on N-propyl ajmaline (a derivative) suggests effects on arrhythmias, but specific data for this compound on action potential is limited. | [3] |
Experimental Protocols
The following is a generalized protocol for investigating the effects of this compound on cardiac myocyte ion channels using the whole-cell patch-clamp technique, based on standard methodologies described in the literature.
Isolation of Cardiac Myocytes
-
Animal Euthanasia and Heart Excision: The selected animal (e.g., rat, guinea pig) is euthanized according to approved institutional guidelines. The heart is rapidly excised and placed in a cold, calcium-free buffer solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free solution to wash out the blood.
-
Enzymatic Digestion: The heart is then perfused with a solution containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.
-
Cell Dissociation and Collection: The ventricles are minced and gently agitated to release individual cardiac myocytes. The resulting cell suspension is filtered and washed to remove undigested tissue and enzymes.
-
Calcium Reintroduction: The calcium concentration in the cell suspension is gradually increased to physiological levels.
Whole-Cell Patch-Clamp Recording
-
Cell Plating: A small aliquot of the isolated myocyte suspension is placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution containing ions and buffers that mimic the intracellular environment.
-
Seal Formation: The micropipette is carefully maneuvered to touch the membrane of a single, healthy myocyte. Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp and Current-Clamp Recordings:
-
Voltage-Clamp: The membrane potential is held at a specific voltage, and the currents flowing across the membrane in response to voltage steps are recorded. This allows for the isolation and measurement of specific ion channel currents (e.g., INa, ICa, IK). This compound is applied at various concentrations to determine its effect on these currents.
-
Current-Clamp: The current injected into the cell is controlled, and changes in the membrane potential (the action potential) are recorded. This allows for the measurement of parameters such as resting membrane potential, action potential amplitude, duration, and upstroke velocity before and after the application of ajmaline.
-
-
Data Acquisition and Analysis: The recorded signals are amplified, filtered, and digitized for analysis using specialized software. Dose-response curves are generated to calculate IC50 or Kd values.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for studying the effects of this compound on cardiac myocytes.
Caption: Experimental workflow for studying ajmaline's effects on cardiac myocytes.
Signaling Pathway of this compound in Cardiac Myocytes
This compound's primary mechanism of action involves the direct blockade of ion channels, which alters the flow of ions across the myocyte membrane and subsequently modulates the cardiac action potential.[4] The following diagram provides a simplified representation of this direct signaling effect.
Caption: Ajmaline's direct blockade of cardiac ion channels.
References
- 1. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ajmaline on non-sodium ionic currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of N-propyl ajmaline on experimental arrhythmias and electrophysiological properties of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ajmaline Hydrochloride: A Guide for Laboratory Professionals
The following guide provides essential procedural information for the safe and compliant disposal of Ajmaline hydrochloride, a substance classified as harmful if swallowed.[1][2] Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Waste material must be disposed of in accordance with all applicable national and local regulations.[1]
Immediate Safety and Handling
Before initiating any disposal activities, consult the specific Safety Data Sheet (SDS) for this compound. All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[3][4] Handle the substance in a well-ventilated area to avoid dust formation.[2][3]
Step-by-Step Disposal Procedure
The standard and required method for the final disposition of this compound is through an approved and licensed hazardous waste disposal service, typically involving incineration.[4] Do not dispose of this chemical in household garbage or flush it down the drain, as it can be hazardous to the aquatic environment.[5][6]
-
Segregate Waste: At the point of generation, separate this compound waste from other waste streams. Do not mix it with other chemicals.[1][4] Keep it in its original container whenever possible.[1]
-
Containerize Waste:
-
Solid Waste: Place unused or expired solid this compound directly into a designated, compatible, and leak-proof hazardous waste container with a secure lid.[3][4]
-
Contaminated Labware: Dispose of items such as gloves, vials, or flasks that are contaminated with this compound in the same designated hazardous waste container.[3] Sharps (needles, broken glass) must be collected in a puncture-proof sharps container labeled for hazardous chemical waste.[4]
-
-
Label Container: Immediately label the waste container with the words "Hazardous Waste" and identify the contents clearly (i.e., "this compound waste").[4][7] The label should include the name of the Principal Investigator and the laboratory location.[4]
-
Store Waste Securely: Store the sealed waste container in a designated, secure satellite accumulation area (SAA) that is at or near the point of waste generation.[4] Ensure the storage area is cool, dry, and well-ventilated.[2][8]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4] They will arrange for a licensed hazardous waste contractor to collect and transport the waste for proper disposal.
-
Record Keeping: Maintain detailed records of the amount of this compound disposed of and retain any documentation, such as a certificate of destruction, provided by the disposal vendor.[4]
Spill Management
In the event of a spill, avoid generating dust.[1] Wearing appropriate PPE, collect the dry material using a method that minimizes dust, such as gently sweeping or using a HEPA-filtered vacuum.[3] Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container and dispose of it according to the procedures outlined above.[1][3] Clean the affected area thoroughly.[1]
Regulatory and Safety Data
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[9] The following table summarizes key hazard information for Ajmaline.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [2] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. | [2] |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. michigan.gov [michigan.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. keyorganics.net [keyorganics.net]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Ajmaline hydrochloride
Essential Safety and Handling of Ajmaline (B190527) Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ajmaline hydrochloride, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and eye irritation.[2] The following table summarizes key safety information.
| Parameter | Details | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limits | No data available. Handle with caution and use appropriate engineering controls and personal protective equipment to minimize exposure. | [1] |
| Storage Temperature | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leaks.
-
Wear Appropriate PPE: Before handling the container, at a minimum, wear powder-free nitrile gloves and safety glasses with side shields.
-
Log and Store: Record the receipt of the chemical in the laboratory inventory. Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature.[3][4]
Handling and Use
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[1] Ensure adequate ventilation in the work area.[1][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the last line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]
-
Hand Protection: Wear chemically resistant, powder-free gloves.[6] Change gloves every 30 to 60 minutes or immediately if they become contaminated.[6]
-
Body Protection: A long-sleeved, seamless lab coat or gown is required. For larger quantities or when there is a significant risk of spillage, impervious clothing should be worn.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-certified N95 or higher-level respirator is mandatory.[5]
-
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Disposal
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Do not dispose of this compound with household garbage or into the sewage system.[1] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spills and Accidental Release
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, and if it is safe to do so, contain the spill using absorbent materials. Avoid generating dust.
-
Clean-up: Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Major Spills: For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department immediately.
Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. echemi.com [echemi.com]
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 5. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
